molecular formula C10H9N3O3 B157510 (7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid CAS No. 1931-45-9

(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid

Cat. No.: B157510
CAS No.: 1931-45-9
M. Wt: 219.2 g/mol
InChI Key: SCRPOFISSCKDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(7-amino-2-oxo-1H-1,8-naphthyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-7-2-1-6-5(4-9(15)16)3-8(14)13-10(6)12-7/h1-3H,4H2,(H,15,16)(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRPOFISSCKDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=O)N2)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420603
Record name (7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1931-45-9
Record name 7-Amino-1,2-dihydro-2-oxo-1,8-naphthyridine-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1931-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Novel Synthesis Methods for 7-amino-2-hydroxynaphthyridin-4-ylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif present in numerous compounds with significant biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2][3] The specific functionalization of this core structure is crucial for modulating its pharmacological profile. 7-amino-2-hydroxynaphthyridin-4-ylacetic acid represents a key pharmacophore, with the amino group potentially serving as a crucial interaction point with biological targets, the hydroxypyridinone moiety offering metal-chelating properties, and the acetic acid side chain providing a vector for further derivatization or interaction with solvent. This guide presents novel, plausible synthetic strategies for the construction of this valuable molecule, designed for researchers and professionals in drug development. The methodologies are grounded in established chemical principles and draw from recent advances in heterocyclic synthesis.

Proposed Synthetic Strategy 1: A Modified Friedländer Annulation Approach

The Friedländer annulation, a robust and versatile method for the synthesis of quinolines and their aza-analogs, stands as a cornerstone of heterocyclic chemistry.[4][5][6] We propose a multi-step strategy centered around a modified Friedländer reaction to construct the desired 1,8-naphthyridine core.

Retrosynthetic Analysis

Our retrosynthetic strategy for 7-amino-2-hydroxynaphthyridin-4-ylacetic acid (1) involves a late-stage amination of a 7-chloro precursor (2). The acetic acid side chain can be obtained from the hydrolysis of the corresponding ethyl ester (3). The core of the molecule, the 7-chloro-2-hydroxy-1,8-naphthyridine ring system (3), can be assembled via a Friedländer condensation between 2-amino-6-chloropyridine-3-carbaldehyde (4) and diethyl 1,3-acetonedicarboxylate (5).

Retrosynthesis target 7-amino-2-hydroxynaphthyridin-4-ylacetic acid (1) precursor1 7-chloro-2-hydroxynaphthyridin-4-ylacetic acid (2) target->precursor1 Amination precursor2 Ethyl 7-chloro-2-hydroxy-1,8-naphthyridine-4-acetate (3) precursor1->precursor2 Hydrolysis precursor3 2-amino-6-chloropyridine-3-carbaldehyde (4) precursor2->precursor3 Friedländer Annulation precursor4 Diethyl 1,3-acetonedicarboxylate (5) precursor2->precursor4 Friedländer Annulation

Retrosynthetic analysis of the target molecule.

Experimental Protocols

The synthesis of this key aldehyde precursor can be achieved from commercially available 2,6-dichloro-3-nitropyridine.

  • Selective Amination: 2,6-dichloro-3-nitropyridine is reacted with ammonia in isopropanol. The greater electrophilicity of the C2 position directs the nucleophilic aromatic substitution to selectively yield 2-amino-6-chloro-3-nitropyridine.[7]

  • Reduction of the Nitro Group: The nitro group is reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with Fe/HCl, to give 2,3-diamino-6-chloropyridine.

  • Diazotization and Sandmeyer Reaction: The 3-amino group is selectively diazotized and subsequently converted to a formyl group via a Sandmeyer-type reaction using formaldehyde oxime or another suitable formylating agent. A similar transformation has been reported for the synthesis of related pyridine-2-carboxaldehydes.[8]

This crucial step involves the condensation of 2-amino-6-chloropyridine-3-carbaldehyde (4) with diethyl 1,3-acetonedicarboxylate (5).[9][10]

  • To a solution of 2-amino-6-chloropyridine-3-carbaldehyde (1.0 eq) in ethanol, add diethyl 1,3-acetonedicarboxylate (1.1 eq).

  • Add a catalytic amount of a base such as piperidine or L-proline, or an acid catalyst like p-toluenesulfonic acid. The choice of catalyst can influence the reaction rate and yield.[11]

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 7-chloro-2-hydroxy-1,8-naphthyridine-4-acetate (3).

Friedlander_Annulation reagents 2-amino-6-chloropyridine-3-carbaldehyde + Diethyl 1,3-acetonedicarboxylate product Ethyl 7-chloro-2-hydroxy-1,8-naphthyridine-4-acetate reagents->product Base or Acid Catalyst, Ethanol, Reflux

Friedländer Annulation for the naphthyridine core.

The ethyl ester (3) is hydrolyzed to the corresponding carboxylic acid (2).

  • Suspend ethyl 7-chloro-2-hydroxy-1,8-naphthyridine-4-acetate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The resulting precipitate, 7-chloro-2-hydroxynaphthyridin-4-ylacetic acid (2), is collected by filtration, washed with water, and dried.

The final step is the conversion of the 7-chloro group to a 7-amino group via nucleophilic aromatic substitution.

  • In a sealed vessel, dissolve 7-chloro-2-hydroxynaphthyridin-4-ylacetic acid (2) in an aqueous ammonia solution.

  • Add a catalytic amount of copper(I) iodide or use a palladium-catalyzed Buchwald-Hartwig amination protocol for more challenging substrates.

  • Heat the mixture at 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by HPLC.

  • After cooling, the reaction mixture is neutralized with an appropriate acid, leading to the precipitation of the final product, 7-amino-2-hydroxynaphthyridin-4-ylacetic acid (1).

  • The product can be further purified by recrystallization.

StepReactantsReagents & ConditionsProductExpected Yield
12,6-dichloro-3-nitropyridine1. NH₃, Isopropanol2. Fe/HCl3. NaNO₂, H₂SO₄; HCHO oxime2-amino-6-chloropyridine-3-carbaldehyde60-70% (over 3 steps)
2Aldehyde from Step 1, Diethyl 1,3-acetonedicarboxylatePiperidine, Ethanol, RefluxEthyl 7-chloro-2-hydroxy-1,8-naphthyridine-4-acetate80-90%
3Ester from Step 2NaOH, Ethanol/H₂O, Reflux; then HCl7-chloro-2-hydroxynaphthyridin-4-ylacetic acid>90%
4Chloro-acid from Step 3Aq. NH₃, CuI, 120-150 °C7-amino-2-hydroxynaphthyridin-4-ylacetic acid50-70%

Proposed Synthetic Strategy 2: A Convergent Multicomponent Approach

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex heterocyclic systems in a single step.[1][12][13] A plausible three-component reaction could be envisioned for the rapid assembly of a precursor to the target molecule.

Conceptual Framework

This approach would involve the one-pot reaction of 2,6-diaminopyridine, an aldehyde carrying the precursor to the acetic acid side chain, and a suitable active methylene compound.

MCR_Approach cluster_0 One-Pot Reaction A 2,6-Diaminopyridine Product Functionalized 1,8-Naphthyridine A->Product B Glyoxylic acid derivative B->Product C Active methylene compound C->Product

Conceptual multicomponent reaction pathway.

Proposed Protocol
  • A mixture of 2,6-diaminopyridine (1.0 eq), ethyl glyoxylate (1.1 eq), and ethyl acetoacetate (1.0 eq) in ethanol is heated to reflux in the presence of a catalyst such as L-proline or ceric ammonium nitrate.

  • The reaction would proceed through a cascade of condensation and cyclization reactions to yield a highly functionalized 1,8-naphthyridine derivative.

  • Subsequent chemical modifications, such as hydrolysis and potentially other functional group interconversions, would be necessary to arrive at the final target molecule.

While this MCR approach is conceptually elegant and could significantly shorten the synthetic sequence, it may present challenges in controlling regioselectivity and requires substantial empirical optimization.

Conclusion

This technical guide outlines two novel and scientifically grounded synthetic strategies for the preparation of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid. The modified Friedländer annulation offers a robust, stepwise approach with a higher probability of success based on well-established transformations. The multicomponent strategy presents a more convergent and potentially more efficient, albeit less predictable, alternative. Both pathways provide a solid foundation for researchers and drug development professionals to access this important heterocyclic compound and its derivatives for further investigation.

References

  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available from: [Link]

  • Hayes, B. L., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available from: [Link]

  • Fu, L., et al. (2014). Efficient Synthesis of Functionalized Benzo[b][9][14]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. ACS Combinatorial Science. Available from: [Link]

  • Shaabani, A., et al. (2012). Regioselective synthesis of functionalized[9][14]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis. Available from: [Link]

  • Fu, L., et al. (2014). Efficient Synthesis of Functionalized Benzo[b][9][14]naphthyridine Derivatives via Three-Component Reaction Catalyzed by L-Proline. ACS Combinatorial Science. Available from: [Link]

  • Fu, X.-L., et al. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E. Available from: [Link]

  • Darakshan, D., & Parvin, T. (2024). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available from: [Link]

  • Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available from: [Link]

  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry. Available from: [Link]

  • Google Patents. (2009). Preparation of dimethyl acetone-1,3-dicarboxylate.
  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available from: [Link]

  • de la Torre, M. C., & Gotor-Fernández, V. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... Available from: [Link]

  • Narender, A., et al. (2009). A NOVEL SYNTHESIS OF SUBSTITUTED 4-HYDROXY- 1,8-NAPHTHYRIDINES. Journal of the Chilean Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Available from: [Link]

  • ResearchGate. (2013). How can I introduce Br atom into naphthyridine ring of nalidixic acid. Available from: [Link]

  • Google Patents. (2003). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones...
  • ResearchGate. (n.d.). One-pot synthesis of annulated 1,8-naphthyridines. Available from: [Link]

  • MDPI. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Available from: [Link]

  • ResearchGate. (n.d.). synthesis of some novel substituted 4-hydroxy-1,8- naphthyridine-3-carbonitrile and derivatives. Available from: [Link]

  • Alcaide, B., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: [Link]

  • Larsson, P., et al. (2011). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters. Available from: [Link]

  • Jana, A., et al. (2016). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances. Available from: [Link]

  • ResearchGate. (n.d.). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Available from: [Link]

  • PubMed. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Available from: [Link]

  • Liu, M. C., et al. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal & Pharmaceutical Chemistry. Available from: [Link]

Sources

Technical Guide: Spectroscopic Characterization of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the spectroscopic data for (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid (NMR, IR, Mass Spec) for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous identification and characterization of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid. The methodologies and interpretations presented herein are grounded in fundamental principles of analytical chemistry and are designed to provide researchers in drug discovery and development with a robust framework for their own investigations.

The structural complexity of this molecule, featuring a substituted naphthyridine core, necessitates a multi-technique approach for full characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data itself, but the rationale behind the experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid that will be probed by spectroscopic methods are:

  • Aromatic Protons: The protons on the naphthyridine ring system.

  • Methylene Protons: The -CH₂- group of the acetic acid side chain.

  • Amine and Hydroxyl Protons: The labile protons of the -NH₂ and -OH groups.

  • Carboxylic Acid Proton: The labile proton of the -COOH group.

  • Carbon Skeleton: The ¹³C atoms of the naphthyridine core and the acetic acid side chain.

  • Key Functional Groups: The C=O, O-H, N-H, and C-N bonds that will give rise to characteristic IR absorptions.

  • Molecular Mass and Fragmentation: The overall molecular weight and the stability of different parts of the molecule under ionization in a mass spectrometer.

Below is a diagram of the chemical structure with atom numbering for reference in the subsequent NMR analysis.

G M_H [M+H]⁺ m/z = 220.07 loss_H2O - H₂O loss_CH2COOH - CH₂COOH frag1 m/z = 202.06 loss_H2O->frag1 Loss of water from -COOH loss_CO - CO frag2 m/z = 174.07 loss_CO->frag2 Loss of carbon monoxide frag3 m/z = 161.07 loss_CH2COOH->frag3 Loss of acetic acid side chain

Caption: Plausible fragmentation pathway for [M+H]⁺ in MS/MS.

  • Expertise & Experience: The most likely initial fragmentation events would be the loss of water from the carboxylic acid group or the cleavage of the entire acetic acid side chain. The stability of the resulting fragments can provide further confirmation of the core naphthyridine structure.

Summary and Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and orthogonal dataset for the structural confirmation of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid.

  • NMR elucidates the precise connectivity of the proton and carbon framework.

  • IR confirms the presence of key functional groups.

  • HRMS verifies the elemental composition and molecular weight.

This technical guide has outlined the expected spectroscopic data and provided robust, field-tested protocols for their acquisition. By understanding the principles behind the data and its interpretation, researchers can confidently characterize this and similar molecules, ensuring the integrity of their scientific endeavors.

References

  • Title: "Introduction to Mass Spectrometry" Source: American Chemical Society. This provides a good overview of the principles of MS. URL: [Link]

  • Title: "Structure Elucidation by NMR" Source: Wiley Analytical Science. A resource for advanced NMR techniques. URL: [Link]

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Mechanism of Action of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

Abstract

While (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is a defined chemical entity, as of the date of this publication, its specific biological targets and mechanism of action are not characterized in the public scientific literature. This guide, therefore, serves as a forward-looking exploration into its potential mechanism of action, drawing from established principles of medicinal chemistry and a comprehensive analysis of structurally related compounds. We hypothesize that based on its core structural features—a naphthyridine scaffold and a carboxylic acid moiety—(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is a promising candidate as an enzyme inhibitor, with a particular focus on aldose reductase, a key target in diabetic complications. This document provides the theoretical framework, key pharmacophoric insights, and detailed experimental protocols for the systematic investigation of this compound's biological activity.

Introduction and Structural Rationale

The structure of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid presents several key features that suggest a strong potential for biological activity. The[1][2]naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. Naphthyridine derivatives have been reported to exhibit a wide range of activities, including the inhibition of bacterial DNA gyrase, topoisomerases, and various kinases.[3][4] The presence of amino and hydroxyl groups provides hydrogen bond donor and acceptor sites, which can facilitate specific interactions with a protein target.

Crucially, the acetic acid side chain is a well-established pharmacophore, particularly for inhibitors of the aldose reductase enzyme.[5][6] This carboxylic acid group can form critical ionic and hydrogen bond interactions within the enzyme's active site. Given that numerous acetic acid derivatives with diverse heterocyclic cores are potent aldose reductase inhibitors (ARIs), it is a scientifically sound hypothesis that (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid may act through this mechanism.[1][7]

This guide will proceed by first detailing the proposed mechanism of action through aldose reductase inhibition and its role in the polyol pathway. Subsequently, we will outline a comprehensive, field-proven experimental workflow to validate this hypothesis, from initial enzyme inhibition assays to computational modeling.

Proposed Mechanism of Action: Aldose Reductase Inhibition

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[7][8] Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states such as diabetes mellitus, the increased flux through the polyol pathway leads to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of various diabetic complications, including neuropathy, nephropathy, and retinopathy, due to the induction of osmotic stress and the depletion of NADPH, which in turn exacerbates oxidative stress.[6][9]

The inhibition of ALR2 is a key therapeutic strategy to mitigate these complications.[6] We propose that (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid functions as an ALR2 inhibitor. The core hypothesis is that the molecule binds to the active site of ALR2, preventing the reduction of glucose to sorbitol.

Key Molecular Interactions

The typical pharmacophore for a carboxylic acid-based ALR2 inhibitor involves:

  • An anionic binding site interaction: The carboxylate group of the acetic acid moiety is proposed to interact with a positively charged region of the ALR2 active site, often involving residues such as Tyr48, His110, and Trp111.[1]

  • A hydrophobic region interaction: The naphthyridine core likely occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity.

  • Hydrogen bonding: The amino and hydroxyl groups on the naphthyridine ring can form additional hydrogen bonds with backbone or side-chain residues, enhancing potency and selectivity.

The proposed binding mode is conceptually illustrated in the diagram below.

Conceptual Binding of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in ALR2 Active Site cluster_ALR2 ALR2 Active Site cluster_inhibitor (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid anionic_site Anionic Binding Site (Tyr48, His110) hydrophobic_pocket Hydrophobic Pocket (Trp111, Leu300) h_bond_acceptor H-Bond Acceptor/Donor acetic_acid Acetic Acid Moiety (-COOH) acetic_acid->anionic_site Ionic Interaction Hydrogen Bonds naphthyridine Naphthyridine Core naphthyridine->hydrophobic_pocket Hydrophobic Interactions amino_hydroxyl Amino/Hydroxyl Groups amino_hydroxyl->h_bond_acceptor Hydrogen Bonds

Caption: Proposed interactions within the ALR2 active site.

The Polyol Pathway Signaling Cascade

The inhibition of ALR2 by (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid would interrupt the polyol pathway, thereby preventing the downstream pathological effects.

Polyol_Pathway cluster_pathway Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Cellular_Damage Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Cellular_Damage Accumulation Inhibitor (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid Inhibitor->Sorbitol Inhibition

Caption: The Polyol Pathway and the point of inhibition.

Experimental Validation Workflow

To rigorously test the hypothesis that (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is an ALR2 inhibitor, a multi-step experimental approach is required. This workflow ensures a comprehensive evaluation from in vitro enzyme kinetics to computational binding analysis.

Experimental Workflow for Inhibitor Characterization start Start: Synthesize/Acquire Compound assay_alr2 Protocol 1: In Vitro ALR2 Inhibition Assay start->assay_alr2 determine_ic50 Determine IC50 Value assay_alr2->determine_ic50 assay_alr1 Protocol 2: In Vitro ALR1 Selectivity Assay determine_ic50->assay_alr1 determine_selectivity Calculate Selectivity Index (IC50 ALR1 / IC50 ALR2) assay_alr1->determine_selectivity kinetics Protocol 3: Enzyme Kinetic Studies determine_selectivity->kinetics determine_mechanism Determine Inhibition Type (Competitive, Non-competitive, etc.) kinetics->determine_mechanism docking Protocol 4: Molecular Docking Simulation determine_mechanism->docking predict_binding Predict Binding Mode & Key Interactions docking->predict_binding end Conclusion: Characterize as ALR2 Inhibitor predict_binding->end

Sources

Biological activity of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 7-amino-2-hydroxynaphthyridin-4-ylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical framework for exploring the biological potential of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid derivatives. While direct research on this specific scaffold is emerging, this document synthesizes insights from structurally related compounds to propose potential therapeutic applications, guide experimental design, and establish a foundation for future drug discovery efforts.

Introduction: The Naphthyridine Scaffold in Medicinal Chemistry

The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, is a privileged structure in medicinal chemistry due to its ability to mimic purine bases and interact with a wide range of biological targets. Derivatives of related aza-heterocyclic systems have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique electronic and steric properties of the naphthyridine nucleus allow for diverse chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. The acetic acid substituent at the 4-position and the amino and hydroxyl groups at the 7- and 2-positions, respectively, of the core topic structure, 2-(7-amino-2-hydroxy[1][2]naphthyridin-4-yl)-acetic acid, provide key points for derivatization and interaction with biological macromolecules.[]

Hypothesized Biological Activities and Therapeutic Potential

Based on the activities of structurally similar compounds, 7-amino-2-hydroxynaphthyridin-4-ylacetic acid derivatives are hypothesized to possess potent biological activities, primarily as kinase inhibitors and antimicrobial agents.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The naphthyridine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. For instance, 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas have been identified as potent inhibitors of Aurora kinases A and B, with IC₅₀ values in the nanomolar range.[1] The planar naphthyridine ring can effectively occupy the adenine binding pocket of kinases, while substituents can be tailored to achieve selectivity and potency. The 7-amino group of the title compound could serve as a key hydrogen bond donor, mimicking the interactions of the purine core of ATP with the kinase hinge region.

Potential Kinase Targets:

  • Aurora Kinases: Involved in cell cycle regulation, their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[1]

  • Tyrosine Kinases: Receptors like EGFR and non-receptor kinases like Src are often overactive in tumors.[4]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDK inhibitors are a promising class of anticancer agents.[5][6]

Antimicrobial Activity

The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Heterocyclic compounds, including coumarin derivatives with a similar acetic acid hydrazide side chain, have shown significant antimicrobial and antifungal activities.[7][8] The mechanism of action for such compounds can vary, from inhibiting essential enzymes to disrupting cell wall integrity. The structural features of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid derivatives, including the potential for chelation and hydrogen bonding, suggest they may exhibit activity against a range of bacterial and fungal strains.

Proposed Synthetic Strategies

A plausible synthetic route to the core scaffold and its derivatives can be devised based on established heterocyclic chemistry. The following is a proposed synthetic workflow:

Synthetic Workflow A Starting Materials (e.g., 2,6-diaminopyridine derivatives) B Cyclization Reaction (e.g., Gould-Jacobs reaction) A->B Reagents and Conditions C Formation of Naphthyridine Core B->C D Functional Group Interconversion (e.g., introduction of acetic acid side chain) C->D Multi-step process E Core Scaffold (7-amino-2-hydroxynaphthyridin-4-ylacetic acid) D->E F Derivatization (e.g., amide coupling, substitution at the amino group) E->F Various reagents G Library of Derivatives F->G

Caption: Proposed general synthetic workflow for 7-amino-2-hydroxynaphthyridin-4-ylacetic acid derivatives.

Step-by-Step Protocol for Amide Derivative Synthesis:
  • Activation of the Carboxylic Acid: To a solution of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid (1 equivalent) in anhydrous DMF, add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stirring: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Suggested Experimental Protocols for Biological Evaluation

To assess the hypothesized biological activities, a series of in vitro assays are recommended.

Kinase Inhibition Assay (Example: Aurora Kinase A)

This protocol is adapted from methodologies used for similar kinase inhibitors.[1]

Kinase Inhibition Assay Workflow A Prepare Assay Plate (Add buffer, ATP, and substrate) B Add Test Compound (Varying concentrations) A->B C Initiate Reaction (Add Aurora Kinase A) B->C D Incubate (e.g., 30 min at 30°C) C->D E Stop Reaction & Detect (e.g., ADP-Glo™ Kinase Assay) D->E F Measure Luminescence E->F G Data Analysis (Calculate IC50 values) F->G

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic Acid: A Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Hypothesis-Driven Approach

The compound, (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, presents a chemical scaffold reminiscent of known ATP-competitive kinase inhibitors. The naphthyridine core, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, frequently forming the foundation of molecules that target the ATP-binding pocket of protein kinases. The amino and hydroxyl substitutions can provide key hydrogen bonding interactions within this pocket, a common feature of effective kinase inhibitors.

Given the absence of specific biological data for this compound in the public domain, this guide adopts a hypothesis-driven framework. We will proceed under the scientifically-grounded assumption that (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is a putative kinase inhibitor. This approach allows for the construction of a logical, systematic, and comprehensive in vitro testing cascade designed to elucidate its biological activity, potency, selectivity, and cellular mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic reasoning behind each experimental step.

Part 1: Initial Characterization - Biochemical Potency and Selectivity

The first phase of our investigation focuses on determining if the compound directly interacts with and inhibits the catalytic activity of protein kinases. This is most effectively accomplished through cell-free biochemical assays.

Foundational Screening: Broad Kinome Profiling

Instead of arbitrarily selecting a few kinases for initial testing, a more efficient and unbiased strategy is to perform a broad kinome-wide screen. This provides an immediate overview of the compound's potency and selectivity across a large panel of kinases.[1][2][3] Several contract research organizations (CROs) offer these services, utilizing various assay formats.[4][5]

Causality of Experimental Choice: A broad initial screen mitigates the risk of "target-centric" bias, where a hypothesized target is pursued without a clear understanding of the compound's broader activity profile. Early knowledge of off-target activities is crucial for interpreting downstream cellular phenotypes and anticipating potential toxicities.[1]

Experimental Protocol: Single-Dose Kinome Screen

  • Compound Preparation: Prepare a 10 mM stock solution of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in 100% DMSO.

  • Assay Concentration: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

  • Assay Format: Radiometric assays, such as the HotSpot™ platform, are considered the gold standard as they directly measure the incorporation of 33P-ATP into a substrate, minimizing interference from compound autofluorescence or other artifacts.[4][6]

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity relative to a DMSO vehicle control. A significant reduction in activity (e.g., >70% inhibition) flags a potential "hit."

Dose-Response Analysis for Primary Hits

Any kinases identified as "hits" in the initial screen must be validated through dose-response experiments to determine the half-maximal inhibitory concentration (IC50).[7][8]

Trustworthiness of the Protocol: A full dose-response curve provides a more robust measure of potency than a single-point measurement and helps to identify compounds that may exhibit non-ideal behavior, such as poor solubility or aggregation at high concentrations. The IC50 value is a critical parameter for comparing the potency of different inhibitors.[9]

Experimental Protocol: IC50 Determination via Radiometric Kinase Assay

  • Compound Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Kinase Reaction: For each "hit" kinase, set up reactions containing the kinase, its specific substrate, and cofactors in a suitable buffer.[10]

  • ATP Concentration: It is crucial to perform the assay at an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[11] This ensures that the resulting IC50 value is a more accurate reflection of the compound's intrinsic affinity (Ki).[12]

  • Initiation and Termination: Initiate the reaction by adding 33P-ATP. After a defined incubation period within the linear range of the reaction, terminate the reaction and spot the mixture onto a filter membrane to capture the phosphorylated substrate.[4]

  • Detection: Wash the filters to remove unincorporated 33P-ATP and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[7]

Data Presentation: Summary of Biochemical Profiling

Target Kinase% Inhibition @ 1 µMIC50 (nM)
Kinase A95%50
Kinase B85%250
Kinase C20%>10,000
.........

Part 2: Cellular Activity and Target Engagement

While biochemical assays confirm direct enzyme inhibition, they do not provide information on cell permeability, target engagement in a physiological context, or effects on downstream signaling.[13] The next phase of investigation addresses these critical questions.

Cellular Target Engagement: Did the Compound Reach its Target?

Confirming that the compound can cross the cell membrane and bind to its intended target inside a living cell is a crucial step. Two powerful biophysical methods for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay quantitatively measures compound binding to a target protein in intact cells.[14][15] It relies on energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same pocket.[16]

Causality of Experimental Choice: This assay provides a direct measure of target occupancy in living cells, offering a more physiologically relevant assessment of a compound's affinity than biochemical assays alone.[16] It can also be used to determine compound residence time.[15]

Experimental Workflow: NanoBRET™ Target Engagement

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis prep1 Transfect HEK293 cells with NanoLuc®-Kinase Fusion Vector prep2 Culture for 18-24 hours to allow protein expression prep1->prep2 assay1 Harvest and resuspend cells prep2->assay1 assay2 Add fluorescent tracer and test compound dilutions assay1->assay2 assay3 Incubate to reach binding equilibrium assay2->assay3 read1 Add Nano-Glo® substrate assay3->read1 read2 Measure luminescence at 450nm and BRET signal at 610nm read1->read2 read3 Calculate BRET ratio and determine cellular IC50 read2->read3

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement

  • Cell Culture and Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[17] Culture for 18-24 hours.

  • Assay Setup: Harvest the cells and resuspend them in Opti-MEM® medium. Dispense the cell suspension into a white, non-binding surface 384-well plate.[18]

  • Compound and Tracer Addition: Add the fluorescent tracer at its predetermined optimal concentration. Then, add serial dilutions of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the intracellular target.[17]

  • Detection: Add the Nano-Glo® substrate and immediately read the plate on a luminometer capable of detecting both the donor (450 nm) and acceptor (610 nm) emission signals.[17]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the cellular IC50 for target engagement.

CETSA® is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[19][20] This method allows for the confirmation of target engagement in a label-free manner in cells and even tissues.[21][22]

Causality of Experimental Choice: CETSA® is a powerful orthogonal method to NanoBRET™ as it does not require genetic modification of the target protein or the use of a specific tracer. It measures the biophysical consequence of binding in the native cellular environment.

Experimental Protocol: CETSA® with Western Blot Readout

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[23]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble target kinase remaining at each temperature by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[21]

Cellular Activity: Does Target Engagement Translate to a Functional Effect?

Once target engagement is confirmed, the next logical step is to determine if this binding event leads to the inhibition of the kinase's function within the cell. This is typically assessed by measuring the phosphorylation of a known downstream substrate of the target kinase.[24][25]

Trustworthiness of the Protocol: This assay provides a direct link between the compound's activity and a specific signaling pathway, offering a more functionally relevant readout than a simple cell viability assay. It serves as a self-validating system: if the compound engages the target (from CETSA®/NanoBRET™) and the substrate phosphorylation decreases, it strongly supports an on-target mechanism of action.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture and Starvation: Culture a cell line known to have an active signaling pathway involving the target kinase. If the pathway is activated by a growth factor, serum-starve the cells overnight to reduce basal signaling.

  • Compound Pre-incubation: Pre-treat the cells with various concentrations of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid for 1-2 hours.

  • Pathway Stimulation: If applicable, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR pathway) for a short period (e.g., 15 minutes) to induce phosphorylation of the downstream substrate.

  • Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Detection: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-ERK) and the total amount of the substrate protein (e.g., anti-total-ERK) as a loading control.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the cellular IC50 for pathway inhibition.

Data Presentation: Comparison of Potency Across Assays

Assay TypeMetric(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid
Biochemical (Kinase A)IC5050 nM
Cellular Target Engagement (NanoBRET™)IC50200 nM
Cellular Pathway Inhibition (p-Substrate)IC50250 nM

Interpretation: A close correlation between the biochemical IC50, cellular target engagement IC50, and cellular pathway inhibition IC50 (typically within a 10-fold range) strongly suggests that the compound's cellular activity is driven by on-target inhibition.[12]

Part 3: Advanced Characterization - Deconvoluting Complex Biology

For compounds that exhibit interesting cellular phenotypes that may not be fully explained by the primary target, or for a more comprehensive understanding of a compound's mechanism, target deconvolution and broader cellular impact studies are warranted.

Unbiased Target Identification: Affinity Chromatography

If the primary screen was not exhaustive or if the compound shows an unexpected phenotype, unbiased chemical proteomics can be employed to identify its cellular targets.[26] Affinity chromatography coupled with mass spectrometry is a classic and powerful approach.[27][28]

Experimental Workflow: Target Deconvolution by Affinity Chromatography

G cluster_prep Probe Synthesis & Immobilization cluster_binding Binding & Wash cluster_elution Elution & Identification prep1 Synthesize an analog with a linker prep2 Immobilize the analog onto a solid support (beads) prep1->prep2 bind1 Incubate beads with cell lysate prep2->bind1 bind2 Wash away non-specifically bound proteins bind1->bind2 elute1 Elute specifically bound proteins (e.g., with free compound) bind2->elute1 elute2 Separate proteins by SDS-PAGE elute1->elute2 elute3 Identify proteins by LC-MS/MS elute2->elute3

Caption: Workflow for affinity chromatography-based target identification.

Conclusion

This guide outlines a rigorous, multi-faceted in vitro strategy for the characterization of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, framed through the lens of kinase inhibitor discovery. By systematically progressing from broad, unbiased biochemical screening to focused, physiologically relevant cellular assays, a researcher can build a comprehensive data package that defines the compound's potency, selectivity, and mechanism of action. Each experimental stage is designed to be self-validating, with orthogonal assays providing confidence in the generated data. This hypothesis-driven approach provides a robust framework for elucidating the biological potential of novel small molecules.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Robers, M. B., Vasta, J. D., Corona, C. R., Daniels, R. N., & Urh, M. (2015). Cellular target engagement of kinase inhibitors measured by NanoBRET. Communications Biology, 1, 1-12. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • K-lum, C., K-lum, C., L-ler, S., L-ler, S., G-bel, T., G-bel, T., ... & G-tz, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prickaerts, J., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • van der Wijk, T., & Zaman, G. J. R. (2007). Kinome profiling. Current opinion in chemical biology, 11(1), 63-68. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Zhang, Y., He, Y., & Li, H. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1261-1271. [Link]

  • Wang, Y., Patrick, G. N., & Johnson, G. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 1013-1019. [Link]

  • Shaw, J., & Dai, W. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(1), 169-178. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161. [Link]

  • Semantic Scholar. (n.d.). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Retrieved from [Link]

  • van der Wijk, T., & Zaman, G. J. R. (2010). Kinome Profiling of Clinical Cancer Specimens. Cancer Research, 70(7), 2575-2578. [Link]

  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. (2018). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Cellero. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Grokipedia. (n.d.). IC50. Retrieved from [Link]

  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]

  • Petr, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Voss, J. W., Parmentier-Batteur, S., Mistry, A., Warty, V., Wishart, N., Oh, A., ... & Friedman, M. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC rheumatology, 2(1), 1-13. [Link]

  • Parmentier-Batteur, S., Voss, J., Mistry, A., Warty, V., Wishart, N., Oh, A., ... & Friedman, M. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC rheumatology, 2, 23. [Link]

  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the rheumatic diseases, 71(Suppl 2), i70-i74. [Link]

Sources

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid potential therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Potential of the 2,7-Naphthyridine Scaffold, with a Focus on (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

Authored by: A Senior Application Scientist

Preamble: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds with significant biological activity. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple, distinct biological targets through varied chemical modifications. The 2,7-naphthyridine core is one such scaffold that has garnered increasing attention for its versatility and therapeutic potential. While direct research on (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is nascent, an analysis of its structural class provides a robust foundation for predicting its potential therapeutic applications and designing a rigorous research program for its evaluation.

This guide will first explore the established therapeutic targets of 2,7-naphthyridine derivatives, drawing on published research to understand the structure-activity relationships that drive their biological effects. Subsequently, we will hypothesize potential therapeutic targets for (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid based on its unique structural features. Finally, we will provide a comprehensive, step-by-step experimental workflow for the validation of these targets, intended for researchers, scientists, and drug development professionals.

Part 1: The 2,7-Naphthyridine Scaffold: A Survey of Established Therapeutic Targets

The 2,7-naphthyridine skeleton is a bicyclic aromatic heterocycle containing two nitrogen atoms. Its rigid structure and the specific placement of nitrogen atoms provide a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it an ideal starting point for the design of potent and selective ligands for various protein targets. Research has demonstrated the efficacy of 2,7-naphthyridine derivatives against several classes of therapeutic targets.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The 2,7-naphthyridinone scaffold has proven to be a particularly effective framework for the development of kinase inhibitors.

  • MET Kinase: The MET proto-oncogene encodes a receptor tyrosine kinase that is often aberrantly activated in various cancers. A novel 2,7-naphthyridone-based MET kinase inhibitor, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one, has been identified with potent in vitro and in vivo efficacy in xenograft models of human cancer.[1] The 2,7-naphthyridone scaffold was designed to conformationally restrain the key pharmacophoric groups, leading to high potency.[1]

  • c-Kit and VEGFR-2: To broaden the therapeutic application of the 2,7-naphthyridone scaffold, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized. This work led to the discovery of new lead compounds for c-Kit and VEGFR-2 kinase inhibitors.[2] Specifically, compound 9k showed an IC50 value of 8.5 nM for c-Kit, while compounds 10l and 10r exhibited potent VEGFR-2 inhibitory activity with IC50 values of 56.5 and 31.7 nM, respectively.[2]

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP). PDE5 is a key enzyme in the regulation of blood flow in the corpus cavernosum of the penis, and its inhibition is a well-established therapeutic strategy for erectile dysfunction. Novel 1,7- and 2,7-naphthyridine derivatives have been developed as a new structural class of potent and specific PDE5 inhibitors.[3] One 2,7-naphthyridine derivative, compound 4c (T-0156), demonstrated a PDE5 inhibition IC50 of 0.23 nM and over 100,000-fold selectivity against other PDE isoforms. This compound also showed more potent relaxant effects on isolated rabbit corpus cavernosum than sildenafil.[3]

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. The 2,7-naphthyridine scaffold has also shown promise in this area. A series of 2,7-naphthyridine derivatives were tested for their ability to eradicate biofilms of opportunistic pathogens.[4] The tested compounds showed selective antimicrobial activity against Staphylococcus aureus. One compound, 10j , had a minimum inhibitory concentration (MIC) of 8 mg/L. Molecular dynamics simulations suggest that these compounds may act as gyrase/topoisomerase IV inhibitors.[4]

Part 2: (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid: Hypothesized Therapeutic Targets

Based on the established activities of the 2,7-naphthyridine scaffold and the specific functional groups present on (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, we can propose several hypotheses regarding its potential therapeutic targets.

  • Hypothesis 1: Protein Kinase Inhibition. The 7-amino and 2-hydroxy groups on the naphthyridine ring can act as hydrogen bond donors and acceptors, mimicking the hinge-binding motifs of many known kinase inhibitors. The 4-acetic acid moiety could potentially interact with solvent-exposed regions or allosteric sites of kinases. A primary screening against a panel of cancer-relevant kinases (e.g., MET, VEGFR, EGFR, HER2) is warranted.

  • Hypothesis 2: Bacterial Topoisomerase Inhibition. Given the demonstrated anti-staphylococcal activity of other 2,7-naphthyridine derivatives, it is plausible that (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid could inhibit bacterial DNA gyrase or topoisomerase IV. The acetic acid group may enhance binding to the enzyme-DNA complex or improve bacterial cell wall penetration.

  • Hypothesis 3: Other Enzyme Inhibition. The structural features of the molecule do not preclude interactions with other enzyme classes. A broad enzymatic screening could reveal unexpected activities.

Part 3: Experimental Workflows for Target Validation

A systematic and rigorous experimental approach is necessary to test the hypotheses outlined above. The following workflows are designed to be self-validating and provide a clear path from initial screening to lead optimization.

Initial Target Screening

The first step is to perform a broad screen to identify potential biological activities.

Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid.

  • Methodology:

    • Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers assays for a large number of kinases (e.g., >400).

    • Submit the compound for screening at a single high concentration (e.g., 10 µM) against the panel.

    • The assay format is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based assay that measures the phosphorylation of a substrate peptide.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the tested concentration.

    • Identify "hits" as kinases that are inhibited by >50% at 10 µM.

  • Self-Validation:

    • The use of a large, diverse panel provides an internal control; promiscuous compounds will show broad activity, while selective compounds will have a more focused hit profile.

    • Control compounds with known kinase inhibition profiles should be run in parallel.

Protocol 2: Antimicrobial Susceptibility Testing

  • Objective: To determine the antimicrobial activity of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid against a panel of pathogenic bacteria.

  • Methodology:

    • Use the broth microdilution method according to CLSI guidelines.

    • Test the compound against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

    • Prepare a two-fold serial dilution of the compound in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Self-Validation:

    • Include known antibiotics as positive controls and a no-drug condition as a negative control.

Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm the activity and determine the potency of the compound.

Protocol 3: IC50 Determination for Kinase Inhibition

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the confirmed kinase hits.

  • Methodology:

    • Perform a dose-response kinase assay using a suitable format (e.g., ADP-Glo, LanthaScreen).

    • Prepare a 10-point, two-fold serial dilution of the compound.

    • Incubate the kinase, substrate, ATP, and compound for a defined period.

    • Measure the kinase activity at each compound concentration.

  • Data Analysis:

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation:

    • Run the assay in triplicate on multiple days to ensure reproducibility.

    • Include a known inhibitor of the target kinase as a positive control.

Target Engagement and Mechanism of Action

After confirming the potency, it is crucial to demonstrate that the compound directly binds to the target protein and to understand its mechanism of action.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To measure the binding kinetics (kon and koff) and affinity (KD) of the compound for the target protein.

  • Methodology:

    • Immobilize the purified target protein on a sensor chip.

    • Flow a series of concentrations of the compound over the chip surface.

    • Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

  • Self-Validation:

    • Ensure the immobilization of the protein does not affect its activity.

    • Include a known binder as a positive control and a non-binding compound as a negative control.

Cell-Based Functional Assays

The final step in preclinical target validation is to demonstrate that the compound has the desired functional effect in a cellular context.

Protocol 5: Cell Proliferation Assay

  • Objective: To determine the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 72 hours.

    • Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis:

    • Plot the percent viability versus the log of the compound concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Self-Validation:

    • Use cell lines with known dependence on the target kinase and control cell lines that are not.

    • Confirm that the observed effect is not due to general cytotoxicity by testing against non-cancerous cell lines.

Visualization of Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Functional Validation Kinase Panel Kinase Panel IC50 Determination IC50 Determination Kinase Panel->IC50 Determination Identify Hits Antimicrobial Panel Antimicrobial Panel Antimicrobial Panel->IC50 Determination Identify Hits SPR Binding SPR Binding IC50 Determination->SPR Binding Confirm Potency Cell Proliferation Cell Proliferation SPR Binding->Cell Proliferation Confirm Target Engagement

Sources

An In-depth Technical Guide to the Physicochemical Properties of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid represents a novel heterocyclic scaffold with significant potential in drug discovery. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic behavior and guiding formulation development. This technical guide provides a comprehensive framework for the characterization of this molecule, detailing the experimental and computational methodologies for determining its critical physicochemical parameters. While specific experimental data for this compound is not publicly available, this document serves as a procedural whitepaper for researchers, outlining the requisite assays and the scientific rationale behind them. The guide also explores the potential biological significance of the naphthyridine core, providing context for the importance of these characterization efforts.

Introduction: The Role of Physicochemical Properties in Drug Development

The journey of a new chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. These characteristics, including ionization constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, melting point, and chemical stability, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For a molecule like (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, the presence of acidic (carboxylic acid), basic (amino group), and phenolic (hydroxy group) functionalities suggests a complex ionization profile that will significantly influence its behavior in physiological environments.

This guide is structured to provide both a theoretical understanding and practical, field-proven protocols for the comprehensive physicochemical characterization of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid and similar novel compounds.

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions are essential for prioritizing synthetic efforts and designing initial experiments. Various software packages and online tools can be used to generate these predictions based on the molecule's structure.

Table 1: Predicted Physicochemical Properties of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 219.19 g/mol Influences diffusion and absorption; generally, lower molecular weight is preferred for oral bioavailability.
pKa Acidic pKa ~4-5 (Carboxylic Acid)Basic pKa ~6-7 (Amino Group)Phenolic pKa ~9-10 (Hydroxy Group)Governs the extent of ionization at different physiological pH values, impacting solubility, permeability, and receptor binding.
LogP 1.0 - 2.0A measure of lipophilicity, which affects permeability, solubility, and metabolism. Values in this range are often associated with good oral absorption.
Aqueous Solubility Predicted to be low to moderateDirectly impacts dissolution and absorption. Low solubility can be a major hurdle in formulation development.

Note: These values are estimations derived from computational models and should be confirmed experimentally.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, self-validating experimental protocols for determining the key physicochemical properties of a novel compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Ionization Constant (pKa) Determination

The pKa is the pH at which a molecule is 50% ionized. For (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, with its multiple ionizable groups, determining the pKa values is crucial. Potentiometric titration is a highly precise and widely used method for this purpose.[2]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[3]

  • Instrument Calibration:

    • Calibrate the potentiometer using standard buffers of pH 4, 7, and 10.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a reaction vessel.

    • Add the KCl solution to maintain ionic strength.

    • Purge the solution with nitrogen to remove dissolved CO2.[4]

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • For a compound with both acidic and basic groups, first, titrate with 0.1 M HCl to a low pH (e.g., 2.0) to protonate all basic sites.

    • Then, titrate with 0.1 M NaOH in small, precise increments, recording the pH after each addition. Continue until a high pH (e.g., 12.0) is reached to deprotonate all acidic and phenolic sites.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve. These can be identified as the inflection points in the first derivative of the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 1 mM Compound Solution D Acidify Sample with HCl A->D B Prepare 0.1 M HCl and 0.1 M NaOH B->D E Titrate with NaOH, Record pH B->E C Calibrate pH Meter C->D D->E F Plot pH vs. Titrant Volume E->F G Determine Inflection Points F->G H Calculate pKa Values G->H

Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD) Determination

Lipophilicity is a key factor in determining a drug's ability to cross cell membranes. LogP is the partition coefficient of the neutral form of the molecule between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species. The shake-flask method is the gold standard for LogD determination.[5]

  • Preparation of Phases:

    • Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4.

    • Pre-saturate PBS (pH 7.4) with n-octanol.

  • Partitioning:

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

    • Add a known volume of the stock solution to a known volume of pre-saturated PBS in a vial.

    • Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure equilibrium is reached.[6]

    • Centrifuge the mixture to achieve complete phase separation.

  • Quantification:

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's dissolution rate and, consequently, its absorption. Two common types of solubility assays are kinetic and thermodynamic solubility.[7]

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO). It is a high-throughput method used for early-stage compound screening.[7][8]

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Assay:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

    • Add the aqueous buffer to achieve a range of final compound concentrations.

    • Mix and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[8]

  • Measurement:

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to controls.

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a more time-consuming but more accurate measure, often used in later stages of drug development.[9][10]

  • Preparation:

    • Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration:

    • Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Separation and Quantification:

    • Separate the undissolved solid from the solution by centrifugation and/or filtration.

    • Determine the concentration of the dissolved compound in the supernatant/filtrate by HPLC-UV, using a calibration curve.[11]

Solubility_Assay_Comparison cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility K1 Start with DMSO Stock Solution K2 Rapid Precipitation in Aqueous Buffer K1->K2 K3 High-Throughput (Nephelometry, UV) K2->K3 K4 Early Stage Screening K3->K4 T1 Start with Solid Compound T2 Equilibrium in Aqueous Buffer T1->T2 T3 Lower-Throughput (HPLC-UV) T2->T3 T4 Lead Optimization T3->T4

Comparison of Kinetic and Thermodynamic Solubility Assays.
Melting Point and Thermal Stability Determination

The melting point (Tm) is an indicator of a compound's purity and the strength of its crystal lattice. Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal events.[12]

  • Sample Preparation:

    • Accurately weigh a small amount of the solid compound (typically 2-5 mg) into a DSC pan.

    • Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the instrument to heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[13]

  • Measurement:

    • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • An endothermic peak is observed as the compound melts.

  • Data Analysis:

    • The melting point is typically taken as the onset temperature or the peak temperature of the melting endotherm.

    • The area under the peak corresponds to the heat of fusion. A sharp melting peak is indicative of high purity.

Chemical Stability Assessment

Assessing the chemical stability of a new compound under various conditions is crucial for determining its shelf-life and identifying potential degradation pathways.[14] Stability studies are typically conducted under accelerated and long-term storage conditions as per regulatory guidelines.[15][16]

  • Sample Preparation:

    • Store accurately weighed samples of the solid compound in controlled environment chambers under accelerated conditions (e.g., 40°C / 75% relative humidity).

  • Time Points:

    • Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis:

    • At each time point, analyze the sample for:

      • Appearance: Visual inspection for any physical changes.

      • Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The method must be validated to show that it can separate the analyte from its degradation products.[17]

      • Identity: Confirm the identity of the compound (e.g., by mass spectrometry or retention time).

  • Evaluation:

    • A "significant change" (e.g., >5% degradation) under accelerated conditions may trigger the need for intermediate stability studies and will inform the recommended storage conditions and retest period.[16]

Biological Context and Significance

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities. Derivatives have been reported to possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[18] The presence of amino and hydroxyl substituents, as in (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, can further enhance these activities and modulate the molecule's interaction with biological targets. For instance, some amino-naphthyridine derivatives have shown potent anticancer activity.[19][20] A comprehensive understanding of the physicochemical properties is therefore essential for optimizing these biological activities and developing a successful drug candidate.

Conclusion

The physicochemical characterization of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is a critical step in its evaluation as a potential drug candidate. This guide provides a detailed framework of the essential experimental protocols and their underlying principles. By systematically determining the pKa, LogD, solubility, melting point, and chemical stability, researchers can build a comprehensive profile of the molecule. This data is indispensable for interpreting biological assay results, guiding medicinal chemistry efforts to optimize the ADME profile, and developing appropriate formulations for further preclinical and clinical studies. The methodologies outlined herein are robust, self-validating, and represent the industry standard for the physicochemical profiling of novel chemical entities.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current drug metabolism, 7(8), 955–963.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Ristovska, N., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 13-24.
  • Wójcicka, A., & Bąk, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • University of Washington. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

  • protocols.io. (2022). LogP / LogD shake-flask method. Retrieved from [Link]

  • ResearchGate. (2015). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Tarcsay, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 121-129.
  • University of California, Irvine. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • Ministry of Health, Saudi Arabia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • ResearchGate. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • SciELO. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 43(1), 77-85.
  • Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • European Medicines Agency. (2003). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Moghadam, F. M., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-21.
  • ResearchGate. (2008). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2011). Recent Advances on Aqueous Solubility Prediction. Retrieved from [Link]

  • Jackson, G., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 54(36), 9033–9049.
  • SciSpace. (2012). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). Retrieved from [Link]

  • Zhang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Shiu, W. K. C., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 15(2), 339-348.
  • Emergent Life Sciences Research. (2016). Physicochemical properties of some tetrahydropyrimidine derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

Sources

Solubility and stability of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid: A Predictive and Methodological Approach

Abstract: This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of the novel compound, 7-amino-2-hydroxynaphthyridin-4-ylacetic acid. Due to the absence of direct literature on this specific molecule, this document synthesizes data from structurally related naphthyridine derivatives and fundamental chemical principles to establish a predictive physicochemical profile. Furthermore, it offers detailed, field-proven protocols for the empirical determination of these critical drug development parameters. This guide is intended for researchers, chemists, and drug development professionals engaged in the characterization of novel heterocyclic entities.

Introduction: The Naphthyridine Scaffold in Drug Discovery

The 1,8-naphthyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore for interacting with biological targets. However, the introduction of functional groups, such as the amino, hydroxyl, and acetic acid moieties in 7-amino-2-hydroxynaphthyridin-4-ylacetic acid, critically influences the molecule's developability profile, particularly its solubility and stability. Understanding these properties is paramount for advancing a compound from discovery to clinical application.

This guide will first establish a theoretical framework for the anticipated solubility and stability of the title compound based on an analysis of its functional groups. Subsequently, it will provide robust, step-by-step methodologies for the experimental validation of these properties.

Predicted Physicochemical Profile of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid

The structure of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid suggests a complex interplay of functional groups that will dictate its solubility and stability.

Predicted Solubility Characteristics

The molecule possesses both acidic (acetic acid, hydroxyl) and basic (amino, ring nitrogens) centers, making it an amphoteric substance. Its solubility is therefore expected to be highly dependent on pH.

  • At Low pH (pH 1-3): The amino group and ring nitrogens will be protonated, forming a cationic species. The carboxylic acid will be largely protonated and neutral. The resulting salt form should exhibit high aqueous solubility.

  • At Mid-range pH (pH 4-8): The molecule will likely exist as a zwitterion, with a protonated amino group and a deprotonated carboxylic acid. This can lead to strong intermolecular interactions and potentially result in the lowest aqueous solubility, a phenomenon known as the isoelectric point.

  • At High pH (pH 9-12): The carboxylic acid and hydroxyl groups will be deprotonated, forming an anionic species. This should lead to increased aqueous solubility.

Table 1: Predicted pH-Dependent Solubility Profile

pH RangeDominant SpeciesPredicted SolubilityRationale
1-3CationicHighFormation of a soluble salt.
4-8Zwitterionic/NeutralLowPotential for precipitation at the isoelectric point.
9-12AnionicHighFormation of a soluble salt.
Predicted Stability and Degradation Pathways

The chemical liabilities of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid are primarily associated with its electron-rich aromatic system and susceptible functional groups.

  • Oxidative Stability: The 7-amino and 2-hydroxyl groups render the naphthyridine ring highly susceptible to oxidation. Aromatic amines and phenols can undergo oxidative degradation to form colored quinone-imine or quinone-like structures, which could be a significant liability. This process can be catalyzed by trace metals or exposure to atmospheric oxygen.

  • Photostability: Many nitrogen-containing aromatic heterocycles exhibit photosensitivity. Exposure to UV or high-intensity visible light could induce photochemical reactions, leading to dimerization, oxidation, or ring-opening.

  • Thermal Stability: While the core naphthyridine scaffold is generally stable, the acetic acid side chain may be susceptible to decarboxylation at elevated temperatures, particularly in the solid state.

  • pH Stability: The compound is expected to be most stable in the pH range where it is most soluble. At extreme pH values, hydrolysis of the amide-like functionalities within the ring system could occur, although this is generally less common for naphthyridines compared to other heterocycles.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard methodologies for empirically determining the solubility and stability of a novel compound like 7-amino-2-hydroxynaphthyridin-4-ylacetic acid.

Workflow for Solubility and Stability Assessment

The overall experimental process follows a logical progression from initial screening to in-depth characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Data Analysis & Reporting A Kinetic Solubility Assay (DMSO Stock Dilution) C Thermodynamic Solubility (pH-Solubility Profile) A->C Inform pH range B Initial Forced Degradation (Acid, Base, Peroxide, UV, Heat) D Forced Degradation Analysis (HPLC-MS for Degradant ID) B->D Guide in-depth study F Determine pKa & Isoelectric Point C->F G Identify Degradation Pathways D->G E Solid-State Stability (ICH Conditions) H Establish Shelf-Life & Storage E->H I Comprehensive Physicochemical Profile F->I Final Report G->I Final Report H->I Final Report

Caption: High-level workflow for solubility and stability testing.

Protocol: pH-Dependent Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of the compound across a range of pH values.

Materials:

  • 7-amino-2-hydroxynaphthyridin-4-ylacetic acid (solid)

  • Series of buffered solutions (e.g., citrate, phosphate, borate) covering pH 2 to 12

  • HPLC-grade water, acetonitrile, and methanol

  • DMSO (optional, for standard preparation)

  • 96-well plates or glass vials

  • Plate shaker/incubator

  • Centrifuge

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Prepare a series of buffers at 1 pH unit increments from pH 2 to 12.

  • Compound Addition: Add an excess of solid compound to each well or vial containing a specific pH buffer. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration: Seal the plates/vials and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >3000g for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot from the supernatant, ensuring no solid is disturbed. Dilute the aliquot with an appropriate mobile phase or solvent mixture to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. Quantify the concentration against a standard curve prepared from a known concentration of the compound.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

Protocol: Forced Degradation Study

This study identifies potential degradation pathways and the intrinsic stability of the molecule under various stress conditions.

Materials:

  • Stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or water)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

  • HPLC-MS system for analysis

Methodology:

  • Sample Preparation: For each condition, prepare a sample by diluting the stock solution with the respective stressor solution (acid, base, or peroxide). For thermal and photostability, use the stock solution diluted in a neutral, aqueous-organic solvent.

  • Stress Conditions:

    • Acidic: Mix with 0.1 M HCl and incubate at 60 °C for 24 hours.

    • Basic: Mix with 0.1 M NaOH and incubate at 60 °C for 24 hours.

    • Oxidative: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Incubate the neutral solution at 80 °C for 72 hours.

    • Photolytic: Expose the neutral solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Take samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using an HPLC-MS system with a gradient method capable of separating the parent compound from its degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Use the mass spectrometry data to propose structures for the major degradation products.

    • Develop a mass balance to account for the parent compound and all major degradants.

G cluster_stress Stress Conditions cluster_degradants Potential Degradation Products Parent 7-amino-2-hydroxynaphthyridin- 4-ylacetic acid Acid Acidic (0.1 M HCl, 60°C) Parent->Acid Base Basic (0.1 M NaOH, 60°C) Parent->Base Ox Oxidative (3% H₂O₂, RT) Parent->Ox Photo Photolytic (ICH Q1B) Parent->Photo D2 Hydrolyzed Product Acid->D2 Possible Base->D2 Possible D1 Oxidized Species (Quinone-imine) Ox->D1 Likely Photo->D1 Possible D3 Photodimer Photo->D3 Possible

The Naphthyridine Nucleus: A Legacy of Discovery and a Frontier in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Allure of a Privileged Scaffold

Within the vast and intricate world of heterocyclic chemistry, the naphthyridine scaffold holds a position of particular distinction. Composed of two fused pyridine rings, this bicyclic aromatic system, a diazanaphthalene, exists in six isomeric forms, each defined by the relative positioning of its two nitrogen atoms. This seemingly simple structural variation gives rise to a remarkable diversity in electronic properties, three-dimensional conformations, and, consequently, biological activities. This guide provides a comprehensive exploration of the discovery and historical evolution of naphthyridine derivatives, from their initial synthesis in the late 19th century to their contemporary prominence as "privileged scaffolds" in modern drug discovery. We will delve into the seminal synthetic strategies that have enabled access to these versatile molecules, chronicle the landmark discoveries that unveiled their therapeutic potential, and provide detailed experimental protocols for the synthesis of key naphthyridine cores. This exploration is designed to equip researchers with a deep understanding of the causality behind experimental choices and to provide a solid foundation for future innovation in this exciting field.

A Historical Odyssey: The Unveiling of the Naphthyridine Isomers

The story of naphthyridines begins in the late 19th century, a period of fervent exploration in organic chemistry. The quest to understand and synthesize novel heterocyclic systems was in full swing, and it was in this environment that the first naphthyridine derivative was brought into existence.

The Dawn of a New Heterocycle: Reissert's Pioneering Synthesis (1893)

The first synthesis of a naphthyridine derivative is credited to Arnold Reissert in 1893.[1] His work, published in the Berichte der deutschen chemischen Gesellschaft, described the synthesis of a 1,8-naphthyridine derivative, laying the foundation for over a century of research into this fascinating class of compounds.

The Family of Six: A Chronology of Isomer Synthesis

While Reissert's work marked the birth of naphthyridine chemistry, it would take several decades for the synthesis of all six parent isomers to be achieved. This timeline highlights the key milestones in the journey to access the complete family of naphthyridine cores.[2][3]

YearIsomer(s) SynthesizedKey Researchers/Method
1893 First 1,8-naphthyridine derivativeA. Reissert
1927 Unsubstituted 1,5- and 1,8-naphthyridines
1958 1,6-, 1,7-, and 2,7-naphthyridines
1965 2,6-naphthyridine (isolated)

This chronological progression reflects the increasing sophistication of synthetic organic chemistry, with each new isomer synthesis representing a victory over the challenges of regioselectivity and cyclization control.

cluster_Timeline Historical Timeline of Naphthyridine Isomer Synthesis 1893 1893 First 1,8-Naphthyridine Derivative (Reissert) 1927 1927 Unsubstituted 1,5- & 1,8-Naphthyridines 1958 1958 1,6-, 1,7-, & 2,7-Naphthyridines 1965 1965 2,6-Naphthyridine (Isolated)

A timeline of the first reported syntheses of the six naphthyridine isomers.

The Art of the Synthesis: Foundational and Modern Methodologies

The ability to access the diverse chemical space of naphthyridine derivatives is a testament to the power and versatility of organic synthesis. Over the decades, a number of key name reactions have been adapted and refined for the construction of the naphthyridine core.

The Friedländer Synthesis: A Cornerstone of Naphthyridine Chemistry

First reported by Paul Friedländer in 1882 for the synthesis of quinolines, the Friedländer synthesis has become one of the most widely used methods for constructing 1,8-naphthyridine rings.[4][5][6] The reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[4][5][6]

cluster_Mechanism Generalized Mechanism of the Friedländer Synthesis Reactants 2-Aminonicotinaldehyde + Active Methylene Compound Aldol_Condensation Aldol-type Condensation Reactants->Aldol_Condensation Intermediate Vinylogous Amide Intermediate Aldol_Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1,8-Naphthyridine Dehydration->Product

A simplified workflow of the Friedländer synthesis for 1,8-naphthyridines.

This protocol is adapted from a modern, environmentally friendly approach that utilizes water as a solvent and a biocompatible ionic liquid as a catalyst.[7]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • To a reaction flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).[7]

  • Add 1 mL of water to the flask and begin stirring the mixture.[7]

  • Add choline hydroxide (1 mol%) to the reaction mixture.[7]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[7]

  • Heat the reaction mixture to 50°C with continuous stirring.[7]

  • Monitor the reaction progress by thin-layer chromatography (TCC). The reaction is typically complete within 6-12 hours.[7]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[7]

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[7]

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[7]

  • The product can be further purified by recrystallization or column chromatography if necessary.[7]

Causality Behind Experimental Choices:

  • Water as Solvent: The use of water as a solvent aligns with the principles of green chemistry, reducing the reliance on hazardous organic solvents.[7]

  • Choline Hydroxide as Catalyst: Choline hydroxide is an inexpensive, non-toxic, and biocompatible ionic liquid that effectively catalyzes the reaction. It is also water-soluble, facilitating its separation from the product.[7]

  • Nitrogen Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the starting materials and intermediates, which can lead to side reactions and reduced yields.[7]

  • Extraction with Ethyl Acetate: Ethyl acetate is a moderately polar solvent that is effective for extracting the relatively nonpolar naphthyridine product from the aqueous reaction mixture.

The Skraup Synthesis: A Classic Route to Naphthyridines

The Skraup synthesis, a classic method for preparing quinolines, is also a valuable tool for the synthesis of several naphthyridine isomers, including the 1,5-, 1,6-, 1,7-, and 1,8-isomers.[8][9] The reaction involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[8][9] The glycerol is dehydrated in situ to form acrolein, which then undergoes a series of reactions, including a Michael addition and cyclization, to yield the naphthyridine ring system.[8][9]

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • m-Nitrobenzenesulfonic acid sodium salt (oxidizing agent)

  • Sodium hydroxide solution (concentrated)

  • Chloroform or diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

  • To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.

  • Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.

  • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

  • Neutralize the acidic solution carefully with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the aqueous layer multiple times with chloroform or diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Causality Behind Experimental Choices:

  • Glycerol and Sulfuric Acid: The combination of glycerol and concentrated sulfuric acid generates acrolein in situ, which is a key reactant in the cyclization process.

  • m-Nitrobenzenesulfonic acid sodium salt: This oxidizing agent is crucial for the final aromatization step, converting the dihydronaphthyridine intermediate to the fully aromatic naphthyridine product.

  • Vigorous Reaction Control: The Skraup reaction is notoriously exothermic and can be difficult to control. Gentle initial heating and careful monitoring are essential for safety and to prevent the formation of tarry byproducts.

  • Basification and Extraction: The workup procedure involves neutralizing the strong acid and then extracting the basic naphthyridine product into an organic solvent.

Other Notable Synthetic Strategies

Beyond the Friedländer and Skraup syntheses, several other named reactions have been successfully employed for the synthesis of naphthyridine derivatives. These include:

  • The Gould-Jacobs Reaction: This method is particularly useful for the synthesis of 4-hydroxy-1,5-naphthyridines.[5][10][11][12]

  • The Combes Quinoline Synthesis: This reaction can be adapted for the synthesis of certain naphthyridine isomers.[13]

  • The Pfitzinger Reaction: This reaction provides a route to naphthyridine-4-carboxylic acids.

  • The Conrad-Limpach Synthesis: This method is used to prepare 4-hydroxynaphthyridines.

The choice of synthetic route depends on the desired substitution pattern of the final naphthyridine product and the availability of starting materials.

A Revolution in Medicine: The Discovery and Impact of Nalidixic Acid

The history of naphthyridine derivatives took a dramatic turn in the mid-20th century with the discovery of the potent antibacterial agent, nalidixic acid. This discovery not only introduced a new class of antibiotics but also ignited a wave of research into the medicinal applications of the naphthyridine scaffold.

A Serendipitous Discovery: The Birth of the Quinolone Antibiotics

Nalidixic acid, a 1,8-naphthyridine derivative, was discovered in the early 1960s by George Lesher and his colleagues at the Sterling-Winthrop Research Institute.[6] Its discovery was a serendipitous byproduct of research aimed at synthesizing chloroquine, an antimalarial drug.[10] This discovery marked the dawn of the quinolone class of antibiotics.[6]

Mechanism of Action and Clinical Significance

Nalidixic acid exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[4][6] It was first introduced for clinical use in 1967 and proved to be particularly effective against Gram-negative bacteria, making it a valuable treatment for urinary tract infections.[2][10]

The discovery of nalidixic acid had a profound impact on the field of medicinal chemistry. It demonstrated the therapeutic potential of the naphthyridine scaffold and spurred the development of a vast number of synthetic derivatives with improved potency, broader spectrum of activity, and better pharmacokinetic properties. This research has led to the development of numerous clinically important fluoroquinolone antibiotics.[2]

The Expanding Therapeutic Landscape: A Chronology of Biological Activities

The initial discovery of the antibacterial properties of nalidixic acid was just the beginning of the story. Over the following decades, researchers have uncovered a remarkable array of biological activities associated with naphthyridine derivatives, establishing this scaffold as a true "privileged structure" in drug discovery.[7][14][15][16][17]

cluster_Bioactivities Chronological Discovery of Biological Activities Antibacterial 1960s Antibacterial Anticancer Anticancer Antiviral Antiviral Anti_inflammatory Anti-inflammatory Neurological Neurological Disorders

A simplified timeline of the discovery of major biological activities of naphthyridine derivatives.
  • Antibacterial Activity (1960s): The discovery of nalidixic acid established the antibacterial potential of the 1,8-naphthyridine scaffold.[18]

  • Anticancer Activity: Numerous naphthyridine derivatives have since been shown to possess potent anticancer activity, with some compounds progressing to clinical trials.[15][16][19]

  • Antiviral Activity: The versatile nature of the naphthyridine nucleus has led to the discovery of derivatives with significant antiviral properties.[7][15]

  • Anti-inflammatory Activity: The anti-inflammatory effects of certain naphthyridine derivatives have been well-documented, opening up avenues for the treatment of inflammatory diseases.[7][15]

  • Neurological Disorders: More recently, naphthyridine-based compounds have shown promise in the treatment of neurological disorders such as Alzheimer's disease and depression.[7][15]

This ever-expanding list of biological activities underscores the remarkable versatility of the naphthyridine scaffold and ensures its continued importance in the quest for new and effective therapeutics.

Conclusion: A Scaffold of Enduring Significance

From its humble beginnings in the late 19th century to its current status as a cornerstone of medicinal chemistry, the journey of the naphthyridine nucleus is a testament to the power of scientific discovery. The initial explorations of its fundamental chemistry paved the way for the development of life-saving antibiotics and a diverse array of therapeutic agents. The inherent versatility of the six naphthyridine isomers, coupled with the ever-evolving toolkit of synthetic organic chemistry, ensures that this remarkable scaffold will continue to be a source of inspiration and innovation for researchers for years to come. The in-depth understanding of its history, synthesis, and biological properties provided in this guide is intended to empower the next generation of scientists to build upon this rich legacy and unlock the full potential of the naphthyridine nucleus in addressing the pressing medical challenges of our time.

References

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Skraup Synthesis of Naphthyridines. BenchChem.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3252. [Link]

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065. [Link]

  • Mishra, A., Kumari, S., & Singh, R. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 829–850. [Link]

  • Pal, A., Sharma, A., & Kumar, P. (2019). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8- NAPHTHYRIDINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 17-37.
  • Saeed, A., Abbas, N., & Rafique, H. (2010). Chemistry and Biological Activities of 1,8-Naphthyridines. Asian Journal of Chemistry, 22(9), 6647-6666.
  • Teixidó, J., Borrell, J. I., Estrada-Tejedor, R., & Puig de la Bellacasa, R. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Reissert, A. (1893). Ueber eine Synthese von Derivaten des 1.8‐Naphthyridins. Berichte der deutschen chemischen Gesellschaft, 26(2), 2137-2144.
  • Ikekawa, N. (1958). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. Chemical and Pharmaceutical Bulletin, 6(3), 263-269.
  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
  • ACS. (2021, January 18). 1,6-Naphthyridine. American Chemical Society. [Link]

  • Pal, A., Sharma, A., & Kumar, P. (2019). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8- NAPHTHYRIDINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 17-37.
  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079.
  • Dybala-Defratyka, A., & Paneth, P. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3421. [Link]

  • Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-14.
  • El-Gaby, M. S. A. (2025). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. Retrieved from [Link]

  • Teixidó, J., Borrell, J. I., Estrada-Tejedor, R., & Puig de la Bellacasa, R. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & De, A. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 11(12), 929-936. [Link]

  • Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]

  • Palacios, F., de Retana, A. O., & Martínez de Marigorta, E. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]

  • Google Patents. (n.d.). WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3252. [Link]

  • Reissert, A. (1893). Ueber eine Synthese von Derivaten des 1.8‐Naphthyridins. Berichte der deutschen chemischen Gesellschaft, 26(2), 2137-2144.
  • Sharma, A., & Kumar, P. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Wójcicka, A., Spiegel, M., Dudek, B., Brożyna, M., Junka, A., & Mączyński, M. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 10981. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4296. [Link]

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Saeed, A. A. H., Abbas, N. S., & Al-Rafai, R. H. (2012). Synthesis and Characterization of 1,8-Naphthridine Derivatives. Asian Journal of Chemistry, 24(7), 2801-2802.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Kim, S., Lee, J., Kim, H., Lee, S., Kim, M., Kim, H., ... & Lee, K. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Fryer, R. I., & Sternbach, L. H. (1971). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry, 36(3), 448-453. [Link]

  • Google Patents. (n.d.). US3429887A - 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation.
  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
  • Darakshan, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 23, 8075-8104. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... Retrieved from [Link]

Sources

Methodological & Application

Application Notes: Initial Characterization and Use of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial characterization and application of the novel compound, (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, in a cell culture setting. As specific biological activity and established protocols for this compound are not widely available in peer-reviewed literature, this guide emphasizes a foundational, scientifically rigorous approach to working with a new chemical entity. The protocols herein detail essential preliminary steps, including solubility and stability assessment, determination of the optimal working concentration through cytotoxicity profiling, and a general workflow for evaluating its biological effects. This framework is designed to ensure data integrity, reproducibility, and to provide a solid foundation for subsequent mechanistic studies.

Introduction: The Naphthyridine Scaffold

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid belongs to the naphthyridine class of heterocyclic compounds. Naphthyridines are composed of two fused pyridine rings and exist in several isomeric forms.[1] This structural motif is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to exhibit a wide array of biological activities.[2] Depending on the isomer and substitutions, naphthyridine-containing molecules have been developed as potent antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[3][4]

The broad spectrum of activity associated with this scaffold suggests that (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid could potentially modulate various cellular pathways.[5] Therefore, a systematic and careful initial characterization in a relevant cell-based model is the critical first step in elucidating its specific mechanism of action and therapeutic potential.

Initial Compound Characterization: First Principles

Before initiating cell-based assays, it is imperative to understand the fundamental physicochemical properties of the compound in the context of a cell culture environment. These preliminary experiments prevent common pitfalls that can lead to misinterpretation of results, such as compound precipitation or degradation.[6][7]

Protocol 1: Solubility Assessment in Cell Culture Medium

The solubility of a compound directly impacts its effective concentration and bioavailability to the cells.[8] This protocol provides a method to determine the practical solubility limit in your specific cell culture medium.

Materials:

  • (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Phase-contrast microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.[9] Ensure the compound is fully dissolved. This is a common starting concentration for many small molecules.

  • Serial Dilutions: Perform serial dilutions of the DMSO stock solution to create a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.1 mM).

  • Dilution into Medium: Add a fixed volume of each DMSO dilution to pre-warmed cell culture medium.[10] It is critical to keep the final DMSO concentration constant and low (typically ≤0.5%) across all samples to avoid solvent-induced cytotoxicity.[10] For example, add 2 µL of each DMSO stock into 1 mL of medium.

  • Equilibration and Observation: Incubate the solutions at 37°C in a cell culture incubator for 1-2 hours to allow for equilibration.[10]

  • Visual Inspection: Carefully inspect each sample for any signs of precipitation or cloudiness. This can be done by eye against a dark background and confirmed using a phase-contrast microscope. The highest concentration that remains completely clear is the maximum soluble concentration under these conditions.

Protocol 2: Stability Assessment

The stability of the compound in culture medium at 37°C over the time course of an experiment is crucial for reliable results.[11] Degradation can lead to a loss of activity or the formation of byproducts with unintended effects.

Materials:

  • Maximum soluble concentration of the compound in complete cell culture medium (from Protocol 1)

  • Complete cell culture medium (as a control)

  • Sterile containers

  • An analytical method to detect the parent compound (e.g., HPLC-UV, LC-MS).

Procedure:

  • Sample Preparation: Prepare a solution of the compound in pre-warmed complete cell culture medium at the highest soluble, non-precipitating concentration. Also prepare a "medium only" control.

  • Incubation: Place the samples in a 37°C cell culture incubator.

  • Time-Point Analysis: At various time points relevant to your planned experiments (e.g., 0, 2, 8, 24, 48, 72 hours), remove an aliquot from the samples.

  • Analysis: Analyze the aliquots using a suitable analytical method like HPLC to quantify the amount of the parent compound remaining. A significant decrease in the parent compound's concentration over time indicates instability.[11]

  • Interpretation: If the compound degrades rapidly, consider this when designing experiments. Shorter incubation times or replenishing the medium with fresh compound may be necessary.[11]

Determining the Optimal Working Concentration

Once solubility and stability are established, the next step is to determine the concentration range that is biologically active but not overtly toxic to the cells. This is typically achieved by generating a dose-response curve using a cell viability or cytotoxicity assay.[12]

Protocol 3: Cytotoxicity Dose-Response Assay (MTT-based)

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures metabolic activity as a proxy for cell viability.[12]

Materials:

  • Selected cell line (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~570 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare 2X final concentrations of the compound by performing a serial dilution in complete culture medium. Start from the highest soluble concentration determined previously. Include a "vehicle control" containing the same final concentration of DMSO as the treated wells.

  • Cell Treatment: Carefully add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Incubation: Incubate the plate for a duration relevant to your research question (e.g., 24, 48, or 72 hours). A 72-hour incubation is often used to assess long-term effects on proliferation.[12]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Crystal Solubilization: Carefully aspirate the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of "medium only" (blank) wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = [Abs_treated / Abs_vehicle] * 100).

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 1: Example Data for Dose-Response Analysis

Compound Conc. (µM)Log Concentration% Viability (Normalized)
1002.005.2%
301.4815.8%
101.0048.9%
30.4885.1%
10.0098.3%
0 (Vehicle)N/A100%

General Protocol for Assessing Biological Activity

After establishing a non-toxic working concentration range, you can proceed to investigate the specific biological effects of the compound. The following is a generalized workflow that can be adapted for various downstream applications.

G cluster_prep Preparation cluster_harvest Harvesting cluster_analysis Downstream Analysis seed Seed Cells in Appropriate Cultureware treat Treat with Compound (Non-toxic Concentration) & Vehicle Control seed->treat incubate Incubate for Pre-determined Time treat->incubate lysis Cell Lysis (Protein) incubate->lysis rna_extraction RNA Extraction incubate->rna_extraction fixation Cell Fixation (Imaging) incubate->fixation western Western Blot lysis->western qpcr RT-qPCR rna_extraction->qpcr if Immunofluorescence fixation->if

Caption: General workflow for assessing the biological activity of a novel compound.

Protocol 4: Downstream Analysis of Cellular Responses

Objective: To assess the effect of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid on a specific cellular process (e.g., protein expression, gene transcription, or morphological changes).

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA, chamber slides for imaging). Allow them to adhere overnight.

  • Treatment: Treat cells with one or two non-toxic concentrations of the compound (e.g., IC₂₀ and a lower concentration) identified from the dose-response assay. Always include a vehicle-treated control group.

  • Incubation: Incubate for a time period determined by the biological question. For signaling pathway changes, this might be short (15-60 minutes). For changes in protein or gene expression, this could be longer (6-48 hours).

  • Harvesting:

    • For Protein Analysis (Western Blot): Wash cells with ice-cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • For Gene Expression Analysis (RT-qPCR): Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

    • For Imaging (Immunofluorescence): Wash cells, fix them with a solution like 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and then proceed with antibody staining.

  • Analysis: Perform the chosen downstream analysis according to standard laboratory protocols to compare the effects of the compound treatment to the vehicle control.

Expertise & Trustworthiness: Ensuring Self-Validating Systems

  • Orthogonal Assays: Never rely on a single assay. If you observe a decrease in viability with an MTT assay, validate this finding with an orthogonal method, such as a trypan blue exclusion assay (which measures membrane integrity) or a crystal violet assay (which measures cell number).[13] This ensures the observed effect is not an artifact of the chosen assay chemistry.[6]

  • Positive and Negative Controls: Every experiment must include appropriate controls. For a kinase inhibitor study, a known, well-characterized inhibitor of the same pathway serves as a positive control. The vehicle (e.g., DMSO) is the negative control.[14] These controls validate that the experimental system is responsive and that observed effects are compound-specific.

  • Cell Line Authentication: Use only authenticated, mycoplasma-free cell lines. Misidentified or contaminated cell lines are a primary source of irreproducible data.[15] Regular testing and adherence to good cell culture practices are non-negotiable.[16]

G cluster_exp Experimental Design cluster_val Validation cluster_res Reliable Result sol Solubility & Stability Tests dose Dose-Response (e.g., MTT) sol->dose ortho Orthogonal Assay (e.g., Trypan Blue) dose->ortho pos_neg Inclusion of +/- Controls dose->pos_neg result Validated Biological Effect ortho->result pos_neg->result

Caption: Logical flow for a self-validating experimental design.

References

  • Cieplik, J., Stolarczyk, M., & Pluta, K. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6373. [Link]

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]

  • Jain, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Current Pharmaceutical Design, 21(38), 5549-5579. [Link]

  • Al-Tel, T. H. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1685-1707. [Link]

  • Aslantürk, Ö. S. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Aslantürk, Ö. S. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Xie, H., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11113-11121. [Link]

  • Larasati, T., et al. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Journal of Visualized Experiments, (151), e60082. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]

  • Speer, J., et al. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases, 15(3), 030801. [Link]

  • Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Geraghty, R. J., et al. (2023). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 12(5), 682. [Link]

  • International Society for Stem Cell Research. (2021). Section 1: Basic Characterization. ISSCR Guidelines for Stem Cell Research and Clinical Translation. [Link]

Sources

Application of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic Acid in Fluorescence Microscopy: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature and technical documentation reveals that, at present, there is no established application of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in the field of fluorescence microscopy. While the broader class of 1,8-naphthyridine derivatives has been investigated for various biological activities, the specific utility of this compound as a fluorescent probe, including its photophysical properties and protocols for use in cellular imaging, remains uncharacterized in publicly available resources.[1][2][3] This document outlines the current state of knowledge and provides a general framework for the evaluation of novel compounds as potential fluorescent probes in the context of unnatural amino acid technology.

Introduction to Fluorescent Unnatural Amino Acids

The visualization of proteins in their native cellular environment is a cornerstone of modern cell biology and drug development. A powerful technique in this domain is the use of fluorescent unnatural amino acids (fUAAs), which can be site-specifically incorporated into a protein of interest.[4][5] This approach offers a significant advantage over traditional fluorescent protein tags (e.g., GFP), as the smaller size of fUAAs is less likely to interfere with the natural structure and function of the target protein.[6][7][8] The development of novel fUAAs with improved brightness, photostability, and unique spectral properties is a key area of ongoing research.[9][10]

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic Acid: A Candidate for Investigation

The chemical structure of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, available from several chemical suppliers, suggests a potential for fluorescence due to its aromatic naphthyridine core.[11][12][] However, without empirical data, its suitability as a fluorescent probe remains speculative. Key photophysical parameters that would need to be determined include:

Photophysical PropertyDescription
Excitation Maximum (λex) The wavelength of light at which the molecule most efficiently absorbs energy.
Emission Maximum (λem) The wavelength of light at which the molecule emits fluorescence after excitation.
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.
Photostability The molecule's resistance to photochemical degradation upon exposure to excitation light.
Solvatochromism The change in spectral properties in response to the polarity of the solvent, which can indicate environmental sensitivity.

A General Workflow for Characterizing a Novel Fluorescent Amino Acid

For (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid or any novel compound to be validated for use in fluorescence microscopy, a systematic characterization is required. The following workflow outlines the essential steps:

Caption: A generalized workflow for the characterization and validation of a novel fluorescent unnatural amino acid for fluorescence microscopy applications.

Conclusion and Future Directions

While (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is a chemically defined entity, its application in fluorescence microscopy is not supported by current data. The field of fluorescent probe development is dynamic, and it is plausible that this compound, or derivatives thereof, could be explored for such purposes in the future. Researchers in drug development and cell biology are encouraged to rely on well-characterized fluorescent probes for their immediate research needs while keeping abreast of new developments in the field. The principles and general workflow described here provide a roadmap for the evaluation of any new candidate fluorescent amino acid.

References

  • Frontiers. (2021, March 24).
  • PubMed. (n.d.). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint.
  • Chemical Science (RSC Publishing). (2025, August 25).
  • PNAS. (2017, May 22). Blue fluorescent amino acid for biological spectroscopy and microscopy.
  • BOC Sciences. (n.d.). Fluorescent Probes for Amino Acid Detection in Biological Research.
  • PMC - PubMed Central. (2021, March 25).
  • (2022, September 16). Fluorescent d-Amino Acids for Super-resolution Microscopy of the Bacterial Cell Wall.
  • Consensus. (2017, May 22). Blue fluorescent amino acid for biological spectroscopy and microscopy.
  • Penn Today. (2021, October 12). Improved fluorescent amino acids for cellular imaging.
  • ChemScene. (n.d.). 2-(7-Amino-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)acetic acid.
  • (n.d.). 7-Amino-1,2-dihydro-2-oxo-1,8-naphthyridine-4-acetic acid, Technical Grade, C10H9N3O3, 1 gram.
  • (n.d.). CAS 1931-45-9 2-(7-AMINO-2-HYDROXY[4][[“]]NAPHTHYRIDIN-4-YL)-ACETIC ACID.

  • NIH. (n.d.). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid.
  • PMC - NIH. (n.d.). 7-Amino-1,8-naphthyridin-2(1H)
  • PubMed. (1987, December). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties.
  • PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • PubChem. (n.d.). 4-Aminophenylacetic acid.
  • PubChem. (n.d.). 7-((2-Amino-2-(4-hydroxyphenyl)acetyl)amino)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid.
  • PMC - NIH. (2017, May 22). Blue fluorescent amino acid for biological spectroscopy and microscopy.
  • PubMed. (n.d.). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide.
  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).
  • (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • ChemicalBook. (2025, August 8). 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride.

Sources

Experimental design for testing the efficacy of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Step-Wise Experimental Framework for Efficacy Testing of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, a Novel Putative Protein Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Naphthyridine Compound

The naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal framework for designing potent and selective enzyme inhibitors, particularly protein kinase inhibitors.[4][5][6] This document outlines a comprehensive experimental strategy for evaluating the efficacy of a novel naphthyridine-containing compound, (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, hereafter referred to as "Compound-N".

Based on its structural class, we hypothesize that Compound-N functions as a selective inhibitor of a specific, disease-relevant protein kinase, which we will refer to as "Kinase X". Hyperactivation of Kinase X is a known driver in certain cancers, making it a validated therapeutic target. This guide provides a logical, multi-phase workflow designed to rigorously test this hypothesis, moving from direct biochemical assays to cellular target validation and culminating in preclinical in vivo efficacy models. The causality behind each experimental choice is explained to provide a clear and self-validating pathway for assessing the therapeutic potential of Compound-N.

Phase I: Foundational In Vitro Efficacy & Target Validation

The initial phase is designed to answer two fundamental questions: Does Compound-N directly inhibit the purified Kinase X enzyme? And does it engage Kinase X within a live cell environment?

Biochemical Potency: Direct Kinase Inhibition Assay

The first and most direct test is to measure the ability of Compound-N to inhibit the enzymatic activity of purified, recombinant Kinase X. This biochemical assay quantifies the concentration of the compound required to inhibit 50% of the kinase activity (IC50), providing a primary measure of its potency. A widely used method measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

  • Principle: The Kinase-Glo® platform quantifies the amount of ATP remaining in a solution after a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed). The ADP-Glo™ assay, conversely, measures the ADP generated. This protocol will describe the more direct ADP measurement.

  • Materials: Recombinant Human Kinase X enzyme, appropriate peptide substrate for Kinase X, ATP, ADP-Glo™ Assay Kit (Promega), Compound-N stock solution (in DMSO), Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Procedure:

    • Compound Plating: Prepare a serial dilution of Compound-N in a 384-well plate. A typical 10-point, 3-fold dilution series might range from 100 µM to 5 nM. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Kinase Reaction: Add Kinase X enzyme and its specific substrate to each well, except for the "no enzyme" control.[8][9]

    • Initiation: Start the reaction by adding ATP to all wells at a concentration near the Km for Kinase X to ensure competitive binding can be observed. Incubate at 30°C for 60 minutes.

    • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the ADP concentration and thus the kinase activity.

  • Data Analysis: Normalize the data to the high (vehicle control) and low ("no enzyme" control) signals. Plot the normalized activity versus the log of Compound-N concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While an IC50 value is critical, it doesn't prove that the compound can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells.[10][11] The principle is that a protein becomes more thermally stable when bound to a ligand.[12][13]

Protocol 2: Cellular Thermal Shift Assay (Western Blot Format)

  • Principle: Cells are treated with the compound and then heated to various temperatures. Ligand-bound proteins resist heat-induced denaturation and aggregation. The amount of soluble protein remaining at each temperature is quantified by Western blot. A shift in the melting curve to a higher temperature indicates target engagement.[12][14]

  • Materials: Cancer cell line expressing high levels of Kinase X, Compound-N, DMSO, PBS, lysis buffer with protease/phosphatase inhibitors.

  • Procedure:

    • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a high concentration of Compound-N (e.g., 10-50x the expected EC50) or vehicle (DMSO) for 1-2 hours.

    • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Quantification: Collect the supernatant (soluble fraction). Determine protein concentration, then analyze equal protein amounts by SDS-PAGE and Western blot using a specific antibody against Kinase X.

  • Data Analysis: Quantify the band intensity for Kinase X at each temperature for both the vehicle- and Compound-N-treated samples. Plot the relative intensity versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample confirms intracellular target engagement.

Cellular Potency: Cell Viability Assay

Confirming target engagement is followed by measuring the functional consequence of that engagement—typically, the inhibition of cancer cell proliferation or viability. This determines the half-maximal effective concentration (EC50).

Protocol 3: Luminescent Cell Viability Assay (CellTiter-Glo®)

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[15] The luminescent signal is proportional to the number of viable cells in culture. This method is generally more sensitive than colorimetric assays like MTT.[16]

  • Materials: Cancer cell line known to be dependent on Kinase X signaling, Compound-N, CellTiter-Glo® Reagent (Promega), opaque-walled 96-well plates.

  • Procedure:

    • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[16]

    • Compound Treatment: Treat cells with a serial dilution of Compound-N (similar concentration range as the biochemical assay). Include vehicle-only controls.

    • Incubation: Incubate for 72 hours, a typical duration to observe effects on proliferation.

    • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the signal.[16]

    • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus the log of Compound-N concentration and use non-linear regression to determine the EC50 value.

Phase II: Validating On-Target Mechanism of Action

After establishing potency and target engagement, the next critical step is to confirm that the observed cellular effect is a direct result of inhibiting Kinase X.

Downstream Pathway Modulation: Phospho-Substrate Western Blot

Inhibiting a kinase should lead to a dose-dependent decrease in the phosphorylation of its known downstream substrates. This serves as a crucial pharmacodynamic (PD) biomarker, linking target engagement to a functional cellular outcome.[17][18]

Protocol 4: Western Blot for Downstream Signaling

  • Principle: Treat cells with Compound-N for a short duration and measure the phosphorylation status of a known, direct substrate of Kinase X ("Substrate-Y").

  • Procedure:

    • Treatment: Seed cells and allow them to adhere. Treat with a dose-response of Compound-N (e.g., from 0.1x to 10x the EC50 value) for a short period (e.g., 2-4 hours).

    • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration, then separate equal amounts of protein lysate via SDS-PAGE.

    • Blotting: Transfer proteins to a nitrocellulose membrane. Probe with primary antibodies specific for phosphorylated Substrate-Y (p-Substrate-Y) and total Substrate-Y. Use a total protein loading control (e.g., GAPDH or beta-actin) as well.

    • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-Substrate-Y to total Substrate-Y provides strong evidence of on-target pathway inhibition.

Phase III: Preclinical In Vivo Efficacy Assessment

Positive in vitro data provides the rationale for advancing to in vivo models. The cell line-derived xenograft (CDX) mouse model is a standard, robust system for initial efficacy testing of anti-cancer agents.[19][20][21]

Protocol 5: Murine Xenograft Efficacy Study

  • Principle: Human cancer cells that are sensitive to Compound-N in vitro are implanted into immunodeficient mice.[19] Once tumors are established, the mice are treated with Compound-N, and its effect on tumor growth is monitored over time.

  • Model Selection: Use an immunodeficient mouse strain (e.g., NOD-SCID or Nude). The cancer cell line used should have high Kinase X expression and demonstrated in vitro sensitivity to Compound-N.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week. Randomize mice into treatment groups.

    • Treatment Groups:

      • Group 1: Vehicle Control (formulation buffer)

      • Group 2: Compound-N, Dose 1 (e.g., 10 mg/kg, daily)

      • Group 3: Compound-N, Dose 2 (e.g., 30 mg/kg, daily)

      • Group 4: Positive Control (a standard-of-care agent, if available)

    • Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a set period (e.g., 21-28 days). Monitor animal body weight and general health as indicators of toxicity.

    • Endpoint & Analysis: The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

      • Primary Endpoint: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

      • Pharmacodynamics: At the end of the study (or in a satellite group), collect tumor tissue at specific time points post-dosing (e.g., 2, 8, 24 hours) to measure the levels of p-Substrate-Y by Western blot or immunohistochemistry, confirming in vivo target modulation.[17][22]

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistically compare the final tumor volumes between treated groups and the vehicle control.

Data Presentation & Visualization

Quantitative Data Summary

The following tables summarize hypothetical data from the experimental workflow described above to illustrate expected outcomes for a successful candidate compound.

Table 1: Summary of In Vitro Potency and Efficacy

Assay Type Cell Line / Target Metric Result (Compound-N)
Biochemical Assay Purified Kinase X IC50 15 nM
Cell Viability Cancer Line A (Kinase X dependent) EC50 75 nM

| Cell Viability | Normal Fibroblasts (Kinase X independent) | EC50 | > 20 µM |

Table 2: Summary of In Vivo Efficacy in CDX Model

Treatment Group Dose & Schedule Final Mean Tumor Volume (mm³) Tumor Growth Inhibition (TGI)
Vehicle Control N/A 1650 ± 210 0%
Compound-N 10 mg/kg, QD 825 ± 155 50%

| Compound-N | 30 mg/kg, QD | 412 ± 98 | 75% |

Diagrams and Workflows

G cluster_0 Phase I: In Vitro Validation cluster_1 Phase II: MoA Confirmation cluster_2 Phase III: In Vivo Efficacy P1 Protocol 1: Biochemical Assay (IC50 vs Kinase X) P2 Protocol 2: CETSA (Cellular Target Engagement) P1->P2 Confirms cell permeability & binding P3 Protocol 3: Cell Viability (EC50 in Cancer Cells) P2->P3 Links binding to functional effect P4 Protocol 4: Western Blot (p-Substrate Inhibition) P3->P4 Confirms on-target pathway activity P5 Protocol 5: Murine Xenograft Model (Tumor Growth Inhibition) P4->P5 Provides rationale for in vivo testing G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseX Kinase X (Active) Receptor->KinaseX Activates SubstrateY Substrate-Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate-Y (Active) SubstrateY->pSubstrateY Response Cell Proliferation & Survival pSubstrateY->Response Inhibitor Compound-N Inhibitor->KinaseX Inhibits

Caption: Hypothesized signaling pathway for Kinase X inhibition.

Conclusion

This application guide provides a robust, step-wise framework for the preclinical efficacy evaluation of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid (Compound-N), or any novel compound hypothesized to be a kinase inhibitor. By systematically progressing from biochemical potency to cellular mechanism and finally to in vivo models, researchers can build a comprehensive data package that validates the compound's mechanism of action and establishes its therapeutic potential. Each protocol is designed to be self-validating, ensuring that the data generated at each stage provides a sound logical basis for advancing to the next, more complex experimental phase.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models.
  • HuaTeng. (2025). Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
  • Spandidos Publications. (n.d.). Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). In vitro NLK Kinase Assay. [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Drug Efficacy Testing in Mice. [Link]

  • ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
  • BenchChem. (2025). C13H11Cl3N4OS in vitro kinase assay protocol.
  • National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ResearchGate. (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. [Link]

  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Cancer Institute (NCI). (n.d.). Clinical Pharmacodynamic Biomarker Assays. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with ME-143 Treatment.
  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Charles River Laboratories. (n.d.). Pharmacodynamic (PD) Biomarkers. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. [Link]

  • BioAgilytix. (n.d.). PD Assay: Pharmacodynamic Biomarkers. [Link]

  • ACS Publications. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. [Link]

  • ResearchGate. (2010). The 'retro-design' concept for novel kinase inhibitors. [Link]

  • BenchChem. (2025). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models.
  • Fleet Bioprocessing Ltd. (n.d.). Pharmacodynamic Assay. [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • PubMed. (2021). Rational Design and Development of Novel CDK9 Inhibitors for the Treatment of Acute Myeloid Leukemia. [Link]

Sources

How to dissolve (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Guide to the Solubilization of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid for Preclinical Research

Abstract: This document provides a comprehensive technical guide for the dissolution of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, a compound whose amphoteric nature presents significant solubility challenges. Possessing both a basic amino group and an acidic carboxylic acid group, this molecule likely exists as a poorly soluble zwitterion at neutral pH.[1] This guide details two primary, field-proven protocols: the preparation of high-concentration stock solutions in organic solvents (DMSO) and the formulation of aqueous solutions for in vitro and in vivo applications through strategic pH modification. The principles behind solvent selection, step-by-step methodologies, and troubleshooting advice are provided to ensure researchers can achieve reliable and reproducible results.

Understanding the Physicochemical Challenge

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is an amphoteric molecule, meaning it contains both acidic and basic functional groups.[1] This dual functionality is the primary determinant of its solubility behavior.

  • Acidic Group: The carboxylic acid (-COOH) group can donate a proton to become a negatively charged carboxylate (-COO⁻). This typically occurs at a pH above its acid dissociation constant (pKa).[2]

  • Basic Group: The amino (-NH₂) group can accept a proton to become a positively charged ammonium (-NH₃⁺) group. This occurs at a pH below its pKa.

At a neutral pH, the molecule is likely to be in a zwitterionic state , where both groups are ionized (COO⁻ and NH₃⁺), resulting in a neutral overall charge but high polarity.[3] This zwitterionic form often has strong intermolecular interactions, leading to low solubility in both aqueous and nonpolar organic solvents.[3][4] The key to solubilization is to shift the pH away from this isoelectric point to create a predominantly charged species (either a soluble salt of the acid or the base).[5][6]

Physicochemical Profile
PropertyValueSource & Implications
IUPAC Name 2-(7-Amino-2-hydroxy-1,8-naphthyridin-4-yl)acetic acid[7]
CAS Number 1931-45-9[7]
Molecular Formula C₁₀H₉N₃O₃[7]
Molecular Weight 219.20 g/mol [7]
Predicted Solubility Poor in water at neutral pH. Soluble in DMSO.Based on amphoteric structure.[5]
pKa (Predicted) Multiple values expected due to acidic and basic centers.The carboxylic acid pKa is likely ~2-4, while the amino group pKa is likely ~8-10. This spread confirms the zwitterionic nature at physiological pH.[8]

Protocol I: High-Concentration Stock Solutions in DMSO

For most applications, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is the most reliable first step.[9] This stock can then be diluted into aqueous buffers for final experimental use.[10]

Objective: To prepare a 10-50 mM stock solution in 100% DMSO.

Materials:

  • (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials (glass is recommended)[11]

  • Calibrated balance

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Calculation: Use a molarity calculator to determine the mass of the compound needed for your desired stock concentration and volume. It is highly recommended to dissolve the entire contents of the vial to avoid errors from weighing small amounts.[12]

    • Example for 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L * 0.001 L * 219.20 g/mol * 1000 mg/g = 2.192 mg .

  • Weighing & Transfer: Accurately weigh the compound or, preferably, add the calculated volume of DMSO directly to the supplier's vial containing a pre-weighed amount of the compound.[12]

  • Dissolution: Add the appropriate volume of DMSO to the vial. Cap tightly.

  • Agitation: Vortex the solution vigorously for 1-2 minutes. If particulates remain, use a sonicating water bath for 5-10 minutes to aid dissolution.[9] Gentle warming (not to exceed 40°C) can also be applied if necessary.[9]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store aliquots at -20°C or -80°C for long-term stability. A typical storage guideline for compounds in DMSO is up to 6 months at -80°C.[10]

Critical Consideration for Downstream Use: The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cellular toxicity.[10] For in vivo studies, the final DMSO concentration should be minimized, ideally 2% or lower.[10]

Protocol II: Aqueous Solutions via pH Adjustment

For applications requiring a true aqueous solution without organic solvents, pH modification is essential. Given the compound's structure, creating a basic solution to deprotonate the carboxylic acid is the most common and effective strategy.

Objective: To prepare an aqueous solution by forming the soluble sodium salt.

Materials:

  • (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid powder

  • 1N Sodium Hydroxide (NaOH) solution

  • Deionized water or desired buffer (e.g., PBS)

  • pH meter

  • Vortex mixer and sonicator

Step-by-Step Methodology:

  • Weigh Compound: Weigh the required amount of the compound into a sterile container.

  • Initial Suspension: Add approximately 80% of the final desired volume of water or buffer. The compound will likely not dissolve and will form a slurry.

  • Titration with Base: While stirring or vortexing, add 1N NaOH dropwise. Monitor the solution's clarity. The powder should begin to dissolve as the pH increases and the carboxylic acid group is converted to its soluble carboxylate salt form (-COO⁻Na⁺).

  • pH Monitoring: Continue adding NaOH until the solution is clear. Check the pH to ensure it is within a range compatible with your experiment. Be cautious not to overshoot to an extremely high pH.

  • Final Volume Adjustment: Once the compound is fully dissolved, add water or buffer to reach the final target volume and mix thoroughly.

  • Sterilization: If for cell culture or in vivo use, sterilize the final solution by filtering it through a 0.22 µm syringe filter. High-temperature sterilization (autoclaving) is not recommended.[10]

Experimental Workflow & Troubleshooting

Decision Workflow for Solvent Selection

The choice of solubilization method depends entirely on the experimental context. The following diagram outlines a logical decision-making process.

G start Goal: Dissolve Compound stock_q High-Concentration Stock Solution Needed? start->stock_q aqueous_q Aqueous Vehicle Required for Assay? stock_q->aqueous_q No protocol1 Protocol I: Use 100% DMSO stock_q->protocol1 Yes aqueous_q->protocol1 No, DMSO is OK protocol2 Protocol II: Use pH-Adjusted Aqueous Buffer aqueous_q->protocol2 Yes dilute Dilute stock into final assay buffer. Keep DMSO <0.5% protocol1->dilute end Solution Ready for Experiment protocol2->end dilute->end

Caption: Solvent selection workflow for (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid.

Troubleshooting Common Issues
IssueProbable CauseRecommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The compound's solubility limit in the final aqueous buffer has been exceeded ("crashing out").1. Perform serial dilutions: Instead of a single large dilution, dilute stepwise to avoid rapid concentration changes.[10] 2. Lower the final concentration: Your target concentration may be too high for the aqueous system. 3. Increase DMSO percentage: If the assay allows, slightly increase the final DMSO concentration (e.g., from 0.5% to 1%). 4. Use a co-solvent: For in vivo formulations, co-solvents like PEG400 or Tween 80 can be used in combination with DMSO and saline.[10]
Aqueous solution (Protocol II) is cloudy or hazy. The pH is too close to the compound's isoelectric point, or the concentration is above its solubility limit even with pH adjustment.1. Increase pH further: Add another small aliquot of NaOH to further shift the equilibrium to the soluble salt form. 2. Sonication: Use a sonicating water bath to break up micro-aggregates. 3. Reduce concentration: The desired concentration may be too high for a purely aqueous system.
Compound will not dissolve in 100% DMSO. The compound may have very strong crystal lattice energy or may be impure.1. Apply gentle heat: Warm the solution to 30-40°C while sonicating.[9] 2. Try an alternative solvent: If DMSO fails, dimethylformamide (DMF) can be tested, though it is generally more toxic.[13]

References

  • General Lab Techniques. (2013, October 15). Making a stock solution for my drug using DMSO. ResearchGate. [Link]

  • Pearson. (2024, March 30). Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. [Link]

  • Nobre, M., et al. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? ResearchGate. [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva. [Link]

  • Quora. (2020, January 27). How to dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration. [Link]

  • O'Mahony, D. J., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Lakhani, R. (2020, February 20). How to desalt zwitterions? ResearchGate. [Link]

  • Wikipedia. Amphoterism. [Link]

  • O'Mahony, D. J., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics, 441(1-2), 351–359. [Link]

  • BioTech Primer. Carboxylic Acid Functional Group In Amino Acids. [Link]

  • Kuhn, B., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry. [Link]

  • Ramu, M. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

Sources

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocyclic Unnatural Amino Acid

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is a unique chemical entity that merges the desirable features of a privileged heterocyclic scaffold with the utility of an unnatural amino acid. The naphthyridine core, a nitrogen-containing fused bicyclic system, is a well-established pharmacophore found in numerous biologically active compounds, including antibacterial and anticancer agents.[1] The strategic placement of an amino group at the 7-position and a hydroxyl group at the 2-position provides crucial hydrogen bond donor and acceptor sites for molecular recognition at biological targets. Furthermore, the acetic acid moiety at the 4-position not only introduces a carboxylic acid handle for synthetic elaboration but also classifies the molecule as an unnatural amino acid, a class of building blocks increasingly employed to enhance the pharmacological properties of therapeutic candidates.[2][3][4][5][6]

This guide provides an in-depth exploration of the potential applications of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in drug discovery and furnishes detailed protocols for its incorporation into novel molecular entities.

Chemical Properties and Synthetic Utility

The structural attributes of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid make it a versatile building block in medicinal chemistry. The primary amino group can be functionalized through various reactions, including acylation, alkylation, and sulfonylation, to explore the chemical space around this vector. The carboxylic acid functionality is a key handle for amide bond formation, a cornerstone of drug assembly, allowing for its conjugation to other small molecules, peptides, or linkers.

Application Note 1: A Scaffold for Kinase Inhibitor Development

The 1,8-naphthyridine scaffold has been identified as a promising core for the development of kinase inhibitors.[7] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The planar naphthyridine ring system can effectively mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region.

The amino and hydroxyl groups on (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid can be strategically utilized to form key hydrogen bonding interactions within the ATP binding pocket of various kinases. The acetic acid side chain provides a vector for introducing substituents that can target the solvent-exposed region of the kinase, enhancing potency and selectivity.

Hypothetical Kinase Inhibition Pathway

kinase_inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Naphthyridine-based MEK Inhibitor Inhibitor->MEK Inhibition amide_coupling_workflow Start Start: (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid + Primary Amine Step1 Dissolve in anhydrous DMF Start->Step1 Step2 Add HOBt, Amine, and DIPEA Step1->Step2 Step3 Add EDC solution at 0°C Step2->Step3 Step4 Stir at room temperature (12-24h) Monitor by TLC/LC-MS Step3->Step4 Step5 Work-up: - Dilute with Ethyl Acetate - Wash with NaHCO₃, H₂O, Brine Step4->Step5 Step6 Dry over MgSO₄ and concentrate Step5->Step6 Step7 Purify by Silica Gel Chromatography Step6->Step7 End Final Product: Amide Derivative Step7->End

Sources

Application Notes and Protocols for the Use of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Naphthyridine Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pursuit of novel, selective, and potent kinase inhibitors is therefore a cornerstone of modern drug discovery. The naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically successful kinase inhibitors.[1] 7-amino-2-hydroxynaphthyridin-4-ylacetic acid is a unique heterocyclic compound, available from suppliers such as BOC Sciences and Sigma-Aldrich, that presents an intriguing starting point for kinase inhibitor development.[] Its structural features, including the hydrogen bond donors and acceptors of the naphthyridine ring system and the carboxylic acid moiety, suggest potential interactions within the ATP-binding pocket of various kinases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid and its derivatives as potential kinase inhibitors. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial biochemical screening to cell-based functional assays.

I. Compound Handling and Preparation

Proper handling and preparation of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid are crucial for obtaining reliable and reproducible results.

  • Solubility Testing : It is recommended to first determine the solubility of the compound in various solvents. Due to the carboxylic acid group, solubility may be enhanced in aqueous buffers at neutral or slightly basic pH. For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice.

  • Stock Solution Preparation :

    • Prepare a high-concentration stock solution (e.g., 10 mM) of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid in 100% DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

II. Biochemical Kinase Inhibition Assays: Determining Potency and Selectivity

The initial step in characterizing a potential kinase inhibitor is to determine its potency against a purified kinase enzyme. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid against a target kinase.

Materials:

  • 7-amino-2-hydroxynaphthyridin-4-ylacetic acid

  • Target kinase and its specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation : Prepare a serial dilution of the 10 mM stock solution of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid in DMSO. A 10-point, 1:3 serial dilution is recommended.

  • Kinase Reaction :

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Target7-amino-2-hydroxynaphthyridin-4-ylacetic acid IC50 (µM)Staurosporine IC50 (nM)
Kinase A (Hypothetical)5.210
Kinase B (Hypothetical)> 10025
Kinase C (Hypothetical)12.850

Table 1: Hypothetical inhibitory activity of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

G cluster_prep Compound Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis stock 10 mM Stock in DMSO dilution Serial Dilution stock->dilution plate Add Compound to Plate dilution->plate add_kinase Add Kinase plate->add_kinase add_substrate_atp Add Substrate/ATP add_kinase->add_substrate_atp incubation Incubate at 30°C add_substrate_atp->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo detect_reagent Add Kinase Detection Reagent adp_glo->detect_reagent read_luminescence Read Luminescence detect_reagent->read_luminescence plot Plot Data read_luminescence->plot ic50 Determine IC50 plot->ic50

Figure 1: Workflow for the in vitro kinase activity assay.

III. Cell-Based Assays: Assessing Efficacy in a Biological Context

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant system to evaluate a compound's activity.[4][5] These assays can measure the inhibition of a specific signaling pathway within intact cells.

Protocol 2: Western Blot Analysis of Substrate Phosphorylation

This protocol describes how to measure the phosphorylation of a downstream substrate of the target kinase in cells treated with 7-amino-2-hydroxynaphthyridin-4-ylacetic acid.

Materials:

  • Cell line expressing the target kinase

  • 7-amino-2-hydroxynaphthyridin-4-ylacetic acid

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Cell Treatment : Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid for a predetermined time (e.g., 2 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis : Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

G start Seed Cells treat Treat with Compound start->treat lyse Lyse Cells treat->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Ab block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detect Detect Signal secondary_ab->detect analyze Analyze Data detect->analyze

Figure 2: Workflow for Western blot analysis.

IV. Functional Assays: Measuring Cellular Outcomes

The ultimate goal of a kinase inhibitor is to elicit a functional response in diseased cells, such as inhibiting proliferation or inducing apoptosis in cancer cells.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid on the viability of a cancer cell line known to be dependent on the target kinase.

Materials:

  • Cancer cell line

  • 7-amino-2-hydroxynaphthyridin-4-ylacetic acid

  • 96-well clear or opaque-walled plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid for 72 hours.

  • Viability Measurement :

    • For MTT assay : Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.

    • For CellTiter-Glo® assay : Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.

  • Data Analysis : Plot the cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Cell Line7-amino-2-hydroxynaphthyridin-4-ylacetic acid GI50 (µM)
Cancer Cell Line A (High Kinase A activity)8.5
Cancer Cell Line B (Low Kinase A activity)> 50

Table 2: Hypothetical effect of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid on the viability of cancer cell lines.

V. Future Directions and Advanced Studies

The protocols described above provide a solid foundation for the initial characterization of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid as a kinase inhibitor. Further studies could include:

  • Kinome-wide selectivity profiling to assess the compound's specificity against a large panel of kinases.

  • Mechanism of action studies to determine if the compound is an ATP-competitive inhibitor.

  • In vivo efficacy studies in animal models of cancer.

  • Structure-activity relationship (SAR) studies by synthesizing and testing derivatives of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid to improve potency and selectivity.[6][7][8][9] The acetic acid moiety provides a convenient handle for the synthesis of amides and esters, which could be explored to modulate the compound's properties. The amino group can also be a site for further chemical modification.

VI. Conclusion

7-amino-2-hydroxynaphthyridin-4-ylacetic acid represents a promising scaffold for the development of novel kinase inhibitors. The detailed protocols and application notes provided in this document offer a comprehensive framework for its evaluation. By systematically assessing its biochemical potency, cellular activity, and functional effects, researchers can unlock the full therapeutic potential of this and related compounds.

References

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Mand, A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. Can anyone suggest a protocol for a kinase assay? (2015). [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • National Institutes of Health. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. [Link]

  • PubMed. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

  • ResearchGate. Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. [Link]

  • PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • PubMed. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. [Link]

  • PubMed. Design and synthesis of some thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. [Link]

  • PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • ResearchGate. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. [Link]

  • PubChem. 7-((2-Amino-2-(4-hydroxyphenyl)acetyl)amino)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]

Sources

Application Notes and Protocols for Measuring the Enzymatic Activity of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid as a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is a novel small molecule with structural similarities to known inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. The PARP family of proteins, particularly PARP1 and PARP2, are critical mediators of DNA repair pathways, such as base excision repair.[1][2] In the context of cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA mutations), the inhibition of PARP leads to synthetic lethality and targeted cell death.[1][3] Therefore, the accurate determination of the inhibitory potential of compounds like (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid against PARP enzymes is a crucial step in its preclinical evaluation.

These application notes provide detailed protocols for two robust and high-throughput compatible assays to characterize the enzymatic inhibition of PARP1 by (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid: a Fluorescence Polarization (FP) based assay and a Homogeneous AlphaLISA® assay. The choice between these methods will depend on the specific laboratory instrumentation available and the desired assay format.

Principle of PARP Enzymatic Activity and Inhibition

PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins, a process known as PARylation.[2][4] This PARylation event is a key signal for the recruitment of other DNA repair factors. PARP inhibitors can act through two primary mechanisms:

  • Catalytic Inhibition: The inhibitor competes with NAD+ for the catalytic domain of the PARP enzyme, preventing the synthesis of PAR chains.

  • PARP Trapping: The inhibitor binds to the PARP enzyme in a way that stabilizes the PARP-DNA complex, preventing its dissociation and leading to cytotoxic DNA lesions.[5][6]

The assays described herein are designed to measure the catalytic inhibition of PARP1.

Assay Method 1: Fluorescence Polarization (FP) Competitive Inhibitor Assay

This assay measures the ability of a test compound to displace a fluorescently labeled PARP inhibitor from the PARP1 enzyme. The principle relies on the change in the polarization of fluorescent light emitted by the probe upon binding to the larger PARP1 enzyme.

Causality Behind Experimental Choices
  • Fluorescence Polarization: FP is a powerful technique for studying molecular interactions in solution. It is a homogeneous assay format, meaning it does not require separation of bound and free components, making it ideal for high-throughput screening (HTS).[7] The change in polarization is directly proportional to the extent of binding.

  • Competitive Format: This format allows for the screening of inhibitors that bind to the same site as the fluorescent probe, which is typically a known PARP inhibitor like Olaparib.[7] This provides a direct measure of the compound's ability to compete for the active site.

Experimental Workflow Diagram

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Data Acquisition reagents Prepare Assay Buffer, PARP1 Enzyme, Fluorescent Probe, and Test Compound Dilutions add_parp1 Add PARP1 Enzyme reagents->add_parp1 Step 1 add_probe Add Fluorescent Probe add_parp1->add_probe Step 2 add_compound Add Test Compound ((7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid) add_probe->add_compound Step 3 incubate Incubate at Room Temperature add_compound->incubate Step 4 read_fp Read Fluorescence Polarization (Ex/Em appropriate for probe) incubate->read_fp Step 5 AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_read Data Acquisition reagents Prepare Assay Buffer, PARP1, Biotinylated Histone, NAD+, and Test Compound add_components Add PARP1, Biotinylated Histone, NAD+, and Test Compound to Plate reagents->add_components incubate_reaction Incubate at Room Temperature add_components->incubate_reaction add_beads Add Acceptor Beads and Anti-PAR Antibody incubate_reaction->add_beads incubate_beads1 Incubate add_beads->incubate_beads1 add_donor_beads Add Streptavidin-Donor Beads incubate_beads1->add_donor_beads incubate_beads2 Incubate in the Dark add_donor_beads->incubate_beads2 read_alpha Read AlphaLISA Signal incubate_beads2->read_alpha

Caption: AlphaLISA® PARP1 Assay Workflow.

Detailed Protocol

Materials:

  • Purified recombinant human PARP1 enzyme

  • Biotinylated histone substrate

  • NAD+

  • PARP Assay Buffer (as described in Method 1)

  • (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid (test compound)

  • Known PARP inhibitor (positive control)

  • AlphaLISA® anti-rabbit IgG acceptor beads

  • AlphaScreen® streptavidin-conjugated donor beads

  • Anti-PAR antibody (rabbit)

  • 384-well, white, opaque microplates

  • AlphaScreen-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid as described in Method 1.

  • Enzymatic Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted test compound or control.

    • Add 5 µL of a master mix containing PARP1 enzyme, biotinylated histone substrate, and NAD+ in PARP Assay Buffer. The final concentrations should be optimized, but typical ranges are 0.5-2 nM PARP1, 20-50 nM biotinylated histone, and 10-50 µM NAD+.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 2.5 µL of a solution containing the anti-PAR antibody and acceptor beads.

    • Incubate for 60 minutes at room temperature.

    • Add 2.5 µL of streptavidin-donor beads.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Measurement: Read the plate on an AlphaScreen-compatible reader.

Data Analysis and Interpretation

The AlphaLISA® signal is directly proportional to the amount of PARylated histone produced. Inhibition by (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid will result in a decrease in the AlphaLISA® signal. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ParameterValue
Test Compound (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid
Assay Format AlphaLISA®
Enzyme Human PARP1
Substrates Biotinylated Histone, NAD+
Incubation Time 60 minutes (enzymatic), 90 minutes (detection)
Temperature 25°C
IC50 (Hypothetical) 120 nM

Trustworthiness and Self-Validation

For both protocols, the inclusion of appropriate controls is critical for data validation:

  • No-Enzyme Control: This control should contain all reaction components except the PARP1 enzyme to determine the background signal.

  • No-Inhibitor Control (Positive Control): This reaction contains all components, including the enzyme and DMSO vehicle, to define the 100% activity level.

  • Positive Control Inhibitor: A known PARP inhibitor (e.g., Olaparib, Veliparib) should be run in parallel to confirm the assay is performing as expected and to provide a reference for inhibitory potency.

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is recommended to calculate the Z'-factor during assay development and periodically during screening campaigns to ensure data reliability.

Conclusion

The Fluorescence Polarization and AlphaLISA® assays described provide robust, sensitive, and high-throughput methods for characterizing the inhibitory activity of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid against PARP1. The choice of assay will depend on available instrumentation and specific experimental needs. Careful optimization of enzyme and substrate concentrations, along with the inclusion of appropriate controls, will ensure the generation of high-quality, reproducible data, which is essential for the advancement of this compound in the drug discovery pipeline.

References

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • BellBrook Labs. (n.d.). Transcreener® pADPr PARP Assay Kits. Retrieved from BellBrook Labs website. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from BPS Bioscience website. [Link]

  • Technology Networks. (2024, July 1). How To Choose the Right Assay for PARP. Retrieved from Technology Networks website. [Link]

  • Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from Cambridge Bioscience website. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from BPS Bioscience website. [Link]

  • Amsbio. (n.d.). PARP Assays. Retrieved from Amsbio website. [Link]

  • Kuznetsov, N. A., et al. (2018). A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. Analytical Biochemistry, 545, 42-48. [Link]

  • Pilié, P. G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1143. [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit Datasheet. Retrieved from BPS Bioscience website. [Link]

  • Chassé, M. H., et al. (2016). Biochemical and biophysical methods for analysis of Poly (ADP-Ribose) Polymerase 1 and its interactions with chromatin. Methods in Molecular Biology, 1480, 249-268. [Link]

  • Kun, E., et al. (2004). Activity assays for poly-ADP ribose polymerase. Methods in Molecular Biology, 287, 137-149. [Link]

  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved from BPS Bioscience website. [Link]

  • Springer Nature Experiments. (n.d.). Activity Assays for Poly-ADP Ribose Polymerase. Retrieved from Springer Nature Experiments website. [Link]

  • Signosis. (n.d.). PARP Activity Assay Kit (100 Tests). Retrieved from Signosis website. [Link]

  • Canadian Science Publishing. (2024, June 21). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Retrieved from Canadian Science Publishing website. [Link]

  • National Library of Medicine. (n.d.). Poly (ADP-ribose) polymerase : methods and protocols. Retrieved from National Library of Medicine website. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. Retrieved from BPS Bioscience website. [Link]

  • ACS Publications. (1999, March 9). Biochemical Characterization of Mono(ADP-ribosyl)ated Poly(ADP-ribose) Polymerase. Retrieved from ACS Publications website. [Link]

  • PubMed. (2004, March 1). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Retrieved from PubMed website. [Link]

  • National Institutes of Health. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Retrieved from National Institutes of Health website. [Link]

Sources

Application Notes & Protocols: Covalent Labeling of Proteins with 7-amino-2-hydroxynaphthyridin-4-ylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the covalent labeling of proteins using 7-amino-2-hydroxynaphthyridin-4-ylacetic acid, a novel labeling reagent featuring a carboxylic acid functional group for bioconjugation. We detail the chemical principles, offer step-by-step protocols, and present methods for the characterization of the resulting protein conjugates. The primary strategy leverages the well-established carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to form stable amide bonds with primary amines on the protein surface. These protocols are designed for researchers in molecular biology, drug development, and diagnostics seeking to conjugate this specific molecule to proteins for a variety of downstream applications.

Introduction to Naphthyridine-Based Protein Labeling

Protein labeling is a fundamental technique in life sciences that involves the attachment of a tag or probe to a protein, enabling its detection, purification, or the analysis of its structure, function, and interactions.[1][2] The choice of labeling reagent is critical and is dictated by the desired application and the available functional groups on both the protein and the label.

7-amino-2-hydroxynaphthyridin-4-ylacetic acid is a heterocyclic compound possessing a terminal carboxylic acid. This functional group is an ideal handle for conjugation to proteins, as it can be activated to react with the abundant primary amines found on protein surfaces, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[3][4] The rigid, planar naphthyridine core may confer unique properties to the conjugate, such as fluorescence or specific binding interactions, making it a potentially valuable tool for creating novel protein-based reagents.

The Chemistry of Amine-Reactive Labeling

The most robust and widely used method for coupling a carboxylic acid to a primary amine is through carbodiimide chemistry.[][6] This process circumvents the need for direct condensation, which is thermodynamically unfavorable in aqueous solutions.[7] The reaction proceeds in two key stages:

  • Carboxyl Activation: A carbodiimide, such as EDC, reacts with the carboxylic acid group on the 7-amino-2-hydroxynaphthyridin-4-ylacetic acid to form a highly reactive but unstable O-acylisourea intermediate.[6]

  • Amine Reaction: This intermediate can then react with a primary amine on the protein. However, the O-acylisourea intermediate is prone to hydrolysis in aqueous environments, which regenerates the original carboxyl group and reduces conjugation efficiency.[8] To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is included.[] The NHS rapidly reacts with the O-acylisourea intermediate to form a more stable Sulfo-NHS ester. This semi-stable ester is significantly more resistant to hydrolysis yet highly reactive toward primary amines, leading to the formation of a stable and irreversible amide bond.[8][]

This two-step approach, often performed sequentially in a single pot, provides higher efficiency and greater control over the labeling reaction.[10]

cluster_activation Activation Phase cluster_conjugation Conjugation Phase Carboxyl Label-COOH (Naphthyridine Reagent) Intermediate O-acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC Intermediate->Carboxyl Hydrolysis (Side Reaction) ActiveEster Amine-Reactive Sulfo-NHS Ester (Semi-Stable) Intermediate->ActiveEster + Sulfo-NHS SulfoNHS Sulfo-NHS Conjugate Protein-Label Conjugate (Stable Amide Bond) ActiveEster->Conjugate + Protein-NH2 Protein Protein-NH2 (Lysine Residue) Protein->Conjugate

Figure 1: Chemical mechanism for the EDC/Sulfo-NHS mediated conjugation of a carboxylated label to a protein amine.

Experimental Workflow Overview

The successful labeling of a protein with 7-amino-2-hydroxynaphthyridin-4-ylacetic acid requires a systematic approach encompassing preparation, reaction, and purification, followed by thorough characterization to validate the outcome.

G prep_reagent 1. Reagent Preparation - Dissolve Label in DMSO - Prepare Buffers reaction 3. Conjugation Reaction - Activate label with EDC/Sulfo-NHS - Add to protein prep_reagent->reaction prep_protein 2. Protein Preparation - Buffer exchange into  amine-free buffer prep_protein->reaction purification 4. Purification - Remove excess label  (Dialysis / SEC) reaction->purification characterization 5. Characterization - Calculate DOL (UV-Vis) - Verify Integrity (SDS-PAGE) purification->characterization

Figure 2: High-level experimental workflow for protein labeling.

Materials and Reagents

Proper preparation and high-quality reagents are paramount for successful conjugation.

Reagent/MaterialRecommended SupplierGrade/Notes
Protein of Interest -Purified (>90%) and in an amine-free buffer (e.g., PBS, MES). Avoid Tris or glycine buffers.
7-amino-2-hydroxynaphthyridin-4-ylacetic acid Sigma-Aldrich, BOC Sciences>95% Purity
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) Thermo Fisher ScientificMolecular biology grade. Store desiccated at -20°C.
Sulfo-NHS (N-hydroxysulfosuccinimide) Thermo Fisher ScientificMolecular biology grade. Store desiccated at 4°C.
Activation Buffer Boston BioProducts0.1 M MES, 0.5 M NaCl, pH 6.0
Conjugation Buffer Boston BioProductsPhosphate Buffered Saline (PBS), pH 7.2 - 7.5
Quenching Buffer -1 M Tris-HCl, pH 8.0 or 1 M Glycine
Anhydrous Dimethyl Sulfoxide (DMSO) Sigma-AldrichFor dissolving the labeling reagent.
Purification System MilliporeSigma, CytivaDialysis cassettes (e.g., Slide-A-Lyzer) or desalting columns (e.g., Zeba, PD-10).
Spectrophotometer -Capable of UV-Vis measurements.

Detailed Experimental Protocol: Two-Step Conjugation

This two-step protocol is the recommended method for achieving optimal conjugation efficiency and minimizing protein-protein cross-linking.[10] It involves activating the labeling reagent first, followed by its addition to the target protein.

Reagent Preparation
  • Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in Conjugation Buffer (PBS, pH 7.2-7.5). Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Labeling Reagent Stock: Prepare a 10 mM stock solution of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Note: This solution should be prepared fresh before each use.

  • EDC and Sulfo-NHS Solutions: Immediately before initiating the reaction, weigh out EDC and Sulfo-NHS and dissolve them in Activation Buffer (MES, pH 6.0) to a final concentration of 100 mM. Note: EDC is moisture-sensitive and hydrolyzes quickly in water; use it without delay.[10]

Activation and Conjugation Procedure

The molar ratio of label:EDC:Sulfo-NHS to protein is a critical parameter that must be optimized for each specific protein. A typical starting point is a 20- to 50-fold molar excess of the labeling reagent over the protein.

ReagentRecommended Starting Molar Excess (over Protein)Rationale
Labeling Reagent 20-50xDrives the reaction towards the desired product.
EDC 40-100xEnsures efficient activation of the carboxyl group.
Sulfo-NHS 40-100xStabilizes the activated intermediate, improving yield.

Procedure:

  • Activation: In a microcentrifuge tube, combine the required volume of the 10 mM Labeling Reagent stock with an equal volume of 100 mM EDC and 100 mM Sulfo-NHS solutions (prepared in MES buffer). For example, to achieve a 50x molar excess for 1 mL of a 10 µM protein solution, you would mix 50 µL of the label stock with 50 µL each of the EDC and Sulfo-NHS solutions.

  • Incubate the activation mixture at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation: Add the entire activated label mixture directly to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for 30 minutes at room temperature.[10] This step deactivates any remaining NHS-esters.

Purification of the Conjugate

It is crucial to remove unreacted labeling reagent and byproducts (e.g., urea derivative) from the final conjugate.

  • Size-Exclusion Chromatography (SEC) / Desalting Column: This is the preferred method for rapid and efficient purification. Equilibrate a desalting column (e.g., Zeba Spin or PD-10) with PBS, pH 7.4, according to the manufacturer's instructions. Apply the quenched reaction mixture to the column and collect the fractions containing the purified protein conjugate.

  • Dialysis: Transfer the reaction mixture to a dialysis cassette (10K MWCO is suitable for most proteins >30 kDa). Dialyze against 1-2 L of PBS, pH 7.4, at 4°C. Perform at least three buffer changes over 24-48 hours.

Validation and Characterization of the Conjugate

After purification, the success of the labeling reaction must be quantified and confirmed.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of label molecules conjugated per protein molecule, can be determined using UV-Vis spectrophotometry. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum (λ_max) of the naphthyridine label.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the λ_max of the 7-amino-2-hydroxynaphthyridin-4-ylacetic acid chromophore. Note: The λ_max for this specific compound must be determined experimentally.

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the label's absorbance at 280 nm.

    • Correction Factor (CF) = A_280 of the free label / A_max of the free label

    • Protein Conc. (M) = [A_280 - (A_max × CF)] / ε_protein

  • Calculate the concentration of the conjugated label.

    • Label Conc. (M) = A_max / ε_label

  • Calculate the DOL.

    • DOL = [Label Conc. (M)] / [Protein Conc. (M)]

Where:

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_label is the molar extinction coefficient of the labeling reagent at its λ_max.

SDS-PAGE Analysis

Analyze the purified conjugate alongside the unlabeled protein using SDS-PAGE to confirm that the labeling process has not caused significant degradation or aggregation. The conjugate should migrate as a single, sharp band, similar to the unlabeled control.[2] A slight increase in apparent molecular weight may be observed if the DOL is high.

Troubleshooting
IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Inactive EDC (hydrolyzed).- Insufficient molar excess of reagents.- Presence of primary amines in protein buffer.- Use fresh, high-quality EDC.- Increase the molar excess of label/EDC/NHS.- Ensure protein is in an amine-free buffer.
Protein Precipitation - High concentration of organic solvent (DMSO).- Protein instability at reaction pH.- Excessive labeling leading to aggregation.- Keep DMSO concentration below 10% (v/v).- Optimize conjugation buffer pH.- Reduce the molar excess of the labeling reagent.
Poor Recovery After Purification - Nonspecific binding to purification resin.- Protein precipitation during the process.- Use a different type of desalting column.- Centrifuge sample before loading onto the column to remove any precipitate.

References

  • Sino Biological. (n.d.). Protein Labeling Techniques. Sino Biological. [Link]

  • Oh-oka, K., et al. (2011). Enzyme-based protein tagging systems for site-specific labeling of proteins in living cells. Sensors, 11(5), 4826-4845. [Link]

  • Li, J., et al. (2015). Illuminating biological processes through site-specific protein labeling. Chemical Society Reviews, 44(11), 3513-3532. [Link]

  • ResearchGate. (n.d.). Site-Specific Protein Labeling Methods and Protocols. Request PDF. [Link]

  • St. Amant, A. H., & van der Donk, W. A. (2019). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Bioconjugate Chemistry, 30(3), 543-556. [Link]

  • Reja, R., et al. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in Enzymology, 536, 87-94. [Link]

  • Schumacher, F. F., et al. (2015). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. RSC Advances, 5(82), 67035-67039. [Link]

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Abberior. [Link]

  • Jia, A., & D'Souza, V. M. (2020). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 8(4), 592. [Link]

  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. ResearchGate. [Link]

  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Experiments with 7-amino-2-hydroxynaphthyridin-4-ylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-amino-2-hydroxynaphthyridin-4-ylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic compound. Drawing from established principles in organic chemistry and insights from analogous molecular systems, this document provides a structured, question-and-answer-based approach to troubleshooting.

Section 1: Solubility and Solution Stability

The unique fused pyridine ring system and multiple functional groups of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid can present challenges in achieving desired concentrations and maintaining solution integrity.

Question 1: I am having difficulty dissolving 7-amino-2-hydroxynaphthyridin-4-ylacetic acid in my desired solvent.

Answer:

Poor solubility is a common hurdle with complex heterocyclic compounds. The solubility of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid is dictated by the interplay of its basic amino group, acidic carboxylic acid, and the largely aromatic naphthyridine core.

  • Initial Solvent Selection: For compounds with both acidic and basic functionalities, polar aprotic solvents are often a good starting point. Try dissolving the compound in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • pH Adjustment: Due to the presence of an amino group and a carboxylic acid, the compound's solubility is highly pH-dependent.[1]

    • In acidic conditions (pH < 4) , the amino group will be protonated, forming a more soluble salt. Consider using an aqueous acidic buffer.

    • In basic conditions (pH > 8) , the carboxylic acid will be deprotonated to a carboxylate, which can also enhance aqueous solubility. A mild aqueous base like sodium bicarbonate or a dilute sodium hydroxide solution can be effective.[2]

  • Co-solvents: If a purely aqueous system is required, consider the use of a co-solvent. Adding a small percentage of DMSO or ethanol to your aqueous buffer can significantly improve solubility.

Question 2: My solution of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid changes color and/or I see precipitate forming over time. What is happening and how can I prevent it?

Answer:

The observed changes suggest compound degradation or precipitation. Naphthyridine derivatives can be susceptible to oxidation and photodegradation.[1]

  • Oxidation: The electron-rich aminonaphthyridine ring system can be prone to oxidation, especially in the presence of air and light. This can lead to the formation of colored byproducts.

    • Mitigation: Prepare solutions fresh whenever possible. If storage is necessary, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).

  • Photodegradation: Exposure to UV or ambient light can induce degradation.

    • Mitigation: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

  • Precipitation: If you are working near the solubility limit of the compound, small changes in temperature or solvent evaporation can cause it to precipitate out of solution. Ensure your compound is fully dissolved initially and that the container is well-sealed.

Parameter Potential Issue Recommended Action
pH Suboptimal for solubilityAdjust pH to favor the ionized form (acidic or basic).
Solvent Poor solvationUse polar aprotic solvents (DMSO, DMF) or co-solvents.
Light Exposure PhotodegradationStore solutions in amber vials or protected from light.
Oxygen Exposure OxidationPrepare solutions fresh; store under an inert atmosphere.
Temperature Decreased solubility upon coolingEnsure complete dissolution at working temperature.

Section 2: Synthesis and Chemical Reactions

7-amino-2-hydroxynaphthyridin-4-ylacetic acid is a valuable building block in organic synthesis. However, its multiple reactive sites can lead to challenges in achieving desired transformations.

Question 3: I am attempting to form an amide bond by coupling a primary amine to the carboxylic acid of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid, but the reaction is low-yielding.

Answer:

Low yields in amide bond formation with this substrate can stem from several factors, including inappropriate coupling reagents, side reactions involving the amino group on the naphthyridine ring, or steric hindrance.

  • Choice of Coupling Reagents: The fundamental principle of amide bond formation involves the activation of the carboxylic acid.[3] Standard peptide coupling reagents are a good starting point.

    • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are commonly used to form an active ester intermediate that then reacts with the amine.

    • Phosphonium or Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are often more efficient, especially for sterically hindered amines.

  • Protecting Groups: The exocyclic amino group on the naphthyridine ring can compete with your target amine in the coupling reaction. If you observe side products or low conversion, consider protecting the 7-amino group. A standard Boc or Fmoc protecting group can be installed and later removed.

  • Reaction Conditions:

    • Base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize any acid formed during the reaction and to deprotonate the amine component.

    • Solvent: A dry, polar aprotic solvent like DMF or dichloromethane (DCM) is recommended.

  • Side Reactions: Be aware of potential side reactions. For instance, with some alpha-hydroxy acids, the formation of homobislactones can be a competing pathway when activating the carboxylic acid, leading to lower yields of the desired amide.[4] While 7-amino-2-hydroxynaphthyridin-4-ylacetic acid is not an alpha-hydroxy acid, this illustrates the importance of considering the reactivity of all functional groups.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Process cluster_products Products A 7-amino-2-hydroxynaphthyridin- 4-ylacetic acid F Activate Carboxylic Acid A->F B Primary Amine (R-NH2) G Nucleophilic Attack by Amine B->G C Coupling Reagent (e.g., EDC/NHS, HATU) C->F D Base (e.g., DIPEA) D->G Deprotonates Amine E Dry Solvent (e.g., DMF) F->G Activated Intermediate H Amide Bond Formation G->H I Desired Amide Product H->I J Byproducts H->J

Caption: Workflow for amide bond formation.

Section 3: Purification

The purification of aminonaphthyridine derivatives requires careful selection of chromatographic conditions to achieve high purity.

Question 4: I am struggling to purify my 7-amino-2-hydroxynaphthyridin-4-ylacetic acid derivative using silica gel chromatography. The compound either streaks on the column or does not elute.

Answer:

The basic amino group and polar nature of your compound can lead to strong interactions with the acidic silica gel, causing poor separation.

  • Tailing/Streaking: This is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the silica surface.

    • Solution: Add a small amount of a basic modifier to your mobile phase. For example, 0.1-1% triethylamine or pyridine can effectively compete for the acidic sites on the silica, leading to sharper peaks.

  • Poor Elution: If your compound is highly polar, it may not move from the baseline even with highly polar solvent systems like 100% ethyl acetate or methanol/DCM.

    • Solution:

      • Reverse-Phase Chromatography: C18-functionalized silica is a better choice for polar compounds. You can use a mobile phase of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

      • Ion-Exchange Chromatography: Given the presence of both acidic and basic groups, ion-exchange chromatography can be a powerful purification method.[5] Cation exchange chromatography could be employed to capture the compound via its protonated amino group.

Purification_Strategy Start Crude Product IsPolar Is the compound polar? Start->IsPolar Silica Normal Phase (Silica Gel) Chromatography IsPolar->Silica No ReversePhase Reverse Phase (C18) Chromatography IsPolar->ReversePhase Yes IonExchange Ion-Exchange Chromatography IsPolar->IonExchange Yes, with ionic groups Streaking Streaking or no elution? Silica->Streaking AddBase Add base (e.g., Et3N) to mobile phase Streaking->AddBase Yes PureProduct Pure Product Streaking->PureProduct No AddBase->PureProduct ReversePhase->PureProduct IonExchange->PureProduct

Caption: Decision tree for purification strategy.

Section 4: Application as a Fluorescent Probe

The naphthyridine core suggests that 7-amino-2-hydroxynaphthyridin-4-ylacetic acid may have fluorescent properties, making it a potential label for biomolecules.

Question 5: I have conjugated 7-amino-2-hydroxynaphthyridin-4-ylacetic acid to a protein, but I am not observing the expected fluorescence.

Answer:

Several factors can influence the fluorescence of a conjugated probe, from the local environment to the labeling efficiency.

  • Inherent Fluorescence: First, confirm the inherent fluorescence of the unconjugated compound. Dissolve a small amount in a suitable solvent (e.g., DMSO or a buffer of interest) and measure its excitation and emission spectra. The fluorescence of many dyes is sensitive to solvent polarity and pH.

  • Labeling Efficiency: Inefficient conjugation will result in a low signal.

    • Verification: Use techniques like mass spectrometry (MALDI-TOF) to confirm the successful conjugation and determine the labeling stoichiometry.

    • Optimization: Revisit your conjugation chemistry (see Section 2). Ensure you are using the correct stoichiometry of reagents and optimal reaction conditions. A general protocol for labeling proteins involves reacting an amine-reactive derivative of the fluorophore with the lysine residues or the N-terminus of the protein.[6][7]

  • Environmental Quenching: The fluorescence of a probe can be quenched by its local environment on the protein surface.

    • Proximity to Quenching Residues: Amino acids like tryptophan and tyrosine can quench the fluorescence of nearby fluorophores through Förster resonance energy transfer (FRET) if their spectra overlap appropriately.

    • Conformational Changes: The protein's conformation may bring the probe into a non-polar or otherwise quenching environment.

  • Aggregation: If the labeled protein aggregates, this can lead to self-quenching of the fluorophore. Use techniques like dynamic light scattering (DLS) to check for aggregation.

References

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Hase, S., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Biochemistry. Retrieved from [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]

  • Alonso, C., et al. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Retrieved from [Link]

  • Giepmans, B. N., et al. (2006). Fluorescent labeling and modification of proteins. Journal of Chemical Biology. Retrieved from [Link]

  • Zhang, Z., et al. (2015). A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization. Bioconjugate Chemistry. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Kaswan, P., et al. (2025). Amide Bond Formation and Peptide Coupling. ResearchGate. Retrieved from [Link]

  • Godovikova, T. S., et al. (2003). Chemical methods of DNA and RNA fluorescent labeling. Biochemistry (Moscow). Retrieved from [Link]

  • Sharma, P., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gencer, H. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Retrieved from [Link]

  • Fukushima, T., et al. (1999). Determination of D-amino acids labeled with fluorescent chiral reagents, R(-)- and S(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazoles, in biological and food samples by liquid chromatography. Analytical Biochemistry. Retrieved from [Link]

  • Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kaplan, N. O., et al. (1973). Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]

  • Piaz, F. D., et al. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • Kaplan, N. O., et al. (1973). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. PubMed. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2020). Amide Bond Activation of Biological Molecules. Molecules. Retrieved from [Link]

  • Francis, R. C., et al. (2018). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. ResearchGate. Retrieved from [Link]

  • Geng, H., et al. (2020). Identification of nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors and antitumor activities against RET rearranged lung adenocarcinoma. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid (CAS 1931-45-9) is a compound with limited publicly available biological data, this guide provides a comprehensive framework for its initial characterization and optimization in cell-based assays based on established best practices for novel small molecules, particularly within the naphthyridine class. The provided protocols and troubleshooting advice are intended as a starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What is (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid and what is its potential application?

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is a small molecule with the chemical formula C₁₀H₉N₃O₃ and a molecular weight of 219.20 g/mol [1][2]. Naphthyridine derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anticancer properties[3][4]. Therefore, it is plausible that this compound is being investigated for its potential as a therapeutic agent. Your specific application will, of course, depend on your research goals.

Q2: I've just received my first batch of this compound. What are the immediate first steps before I use it in my cell-based assay?

Before introducing any new compound to your cells, it is crucial to perform some basic characterization. The immediate first steps should be:

  • Confirm the identity and purity of the compound if this information was not provided by the supplier.

  • Determine its solubility in a suitable solvent, typically dimethyl sulfoxide (DMSO), and your cell culture medium.

  • Establish a safe concentration range by performing a cytotoxicity assay.

Q3: What is the recommended starting concentration for this compound in a cell-based assay?

There is no single recommended starting concentration for a novel compound. Based on studies with other naphthyridine derivatives, a broad range of concentrations should be initially screened[5]. A typical starting point for a dose-response experiment would be a high concentration of 10-100 µM, followed by serial dilutions[6]. However, this should only be done after determining the cytotoxic profile of the compound.

Q4: How should I prepare and store stock solutions of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid?

For initial experiments, preparing a high-concentration stock solution in 100% DMSO is recommended. This allows for the addition of a small volume to your cell culture medium, minimizing the final DMSO concentration. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Troubleshooting Guide

This guide addresses common issues you may encounter when optimizing the concentration of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in your cell-based assays.

Issue 1: Compound Precipitation in Cell Culture Medium

Q: I've diluted my DMSO stock of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid into my cell culture medium, and I see a precipitate. What should I do?

A: Compound precipitation is a common issue that can lead to inaccurate and irreproducible results[7]. Here’s a systematic approach to troubleshoot this:

  • Causality: The compound is likely less soluble in the aqueous environment of your cell culture medium compared to DMSO. The final concentration of the compound may have exceeded its aqueous solubility limit.

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect your diluted compound in the medium before adding it to the cells. Look for cloudiness, crystals, or a film on the surface.

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and also affect compound solubility[8][9].

    • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help improve solubility.

    • Gentle Mixing: When diluting the compound, add the DMSO stock to the medium dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion.

    • Consider a Different Solvent: While DMSO is the most common solvent, for some compounds, other solvents like ethanol may be more suitable. However, you must test the vehicle control for any cytotoxic effects.

    • Kinetic vs. Thermodynamic Solubility: Understand that you are likely working with kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution) rather than thermodynamic solubility (the equilibrium concentration)[10][11]. For screening assays, kinetic solubility is often more relevant.

Issue 2: No Observable Effect or Lack of Dose-Response

Q: I've treated my cells with a range of concentrations of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, but I'm not seeing any effect, or the response is flat. What could be the problem?

A: This is a frequent challenge when working with a novel compound. The lack of a response can stem from several factors related to the compound itself, the assay design, or the biological system.

  • Causality: The compound may not be active at the concentrations tested, it might be unstable, or the assay may not be sensitive enough to detect its effects.

  • Troubleshooting Steps:

    • Expand the Concentration Range: Your initial concentration range might be too low. If there is no cytotoxicity, consider testing higher concentrations.

    • Verify Compound Integrity: Ensure your compound has not degraded. If possible, verify its identity and purity.

    • Check for Solubility Issues: As discussed in Issue 1, precipitated compound is not bioavailable to the cells.

    • Increase Incubation Time: The compound may require a longer incubation time to exert its biological effects. Consider a time-course experiment (e.g., 24, 48, 72 hours).

    • Assay Sensitivity: Your assay endpoint might not be the most appropriate for this compound's mechanism of action. If you are using a general cell viability assay, consider a more specific assay that measures a direct target of the anticipated pathway.

    • Cell Type and Target Expression: Confirm that your chosen cell line is a relevant model for the expected biological activity. If the compound has a specific target, ensure the cells express that target at sufficient levels.

Issue 3: High Background or Non-Specific Effects in the Assay

Q: My assay is showing a high background signal, or I'm seeing effects in my vehicle control (DMSO-only) wells. How can I address this?

A: High background can mask the true effect of your compound and reduce the dynamic range of your assay[12][13]. It's crucial to identify and minimize the source of this background.

  • Causality: High background can be caused by the compound itself interfering with the assay chemistry (e.g., autofluorescence), high concentrations of DMSO, or issues with the assay reagents or detection instrument.

  • Troubleshooting Steps:

    • Compound Autofluorescence: If you are using a fluorescence-based assay, test the intrinsic fluorescence of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid at the excitation and emission wavelengths of your assay. This can be done in a cell-free system[14]. If it is fluorescent, you may need to switch to a different detection method (e.g., luminescence or colorimetric).

    • Optimize DMSO Concentration: As mentioned previously, keep the final DMSO concentration as low as possible and consistent across all wells, including controls[15][16].

    • Reagent and Media Controls: Include controls for all components of your assay. For example, run a plate with medium and your compound but no cells to check for any chemical interactions that might generate a signal. Phenol red in some media can also contribute to background fluorescence[17].

    • Washing Steps: In assays that require washing steps, ensure they are performed thoroughly to remove any unbound reagents that could contribute to the background signal[3].

    • Instrument Settings: Optimize the gain and other settings on your plate reader to maximize the signal-to-background ratio[17].

Experimental Protocols

Here are detailed protocols for the essential experiments to determine the optimal concentration of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid.

Protocol 1: Determining the Aqueous Solubility

This protocol provides a method for assessing the kinetic solubility of your compound in cell culture medium.

Materials:

  • (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

  • DMSO (anhydrous, high purity)

  • Cell culture medium (serum-free and with serum)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at multiple wavelengths

Procedure:

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to a final concentration of 10 mM.

  • Prepare serial dilutions: In a separate 96-well plate, perform serial dilutions of the DMSO stock in DMSO.

  • Dilute into medium: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to wells containing a larger volume (e.g., 198 µL) of your cell culture medium. This will create a range of compound concentrations with a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at 37°C for 1-2 hours.

  • Measure absorbance: Measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect light scattering from any precipitate.

  • Determine solubility limit: The concentration at which you begin to see a significant increase in absorbance above the background is the approximate kinetic solubility limit.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol will help you determine the concentration range at which (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is toxic to your cells, allowing you to establish a safe working concentration for your functional assays.[6][18][19]

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%[15]. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the cells with the compound for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well.

  • Absorbance Reading: Shake the plate gently for 10-15 minutes to dissolve the formazan crystals and then measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 (the concentration that inhibits cell growth by 50%).

Protocol 3: Generating a Dose-Response Curve

Once you have determined the non-toxic concentration range of your compound, you can perform a dose-response experiment to determine its potency (e.g., EC50 or IC50 for a specific biological effect)[20][21].

Procedure:

  • Select Concentrations: Based on your cytotoxicity data, choose a range of 8-12 concentrations of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid that are largely non-toxic. The range should ideally span from a concentration with no effect to one that gives a maximal response.

  • Assay Performance: Perform your specific cell-based assay (e.g., reporter gene assay, proliferation assay, etc.) using this concentration range.

  • Data Collection: Measure the output of your assay for each concentration.

  • Data Analysis: Plot the assay response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package to determine the EC50 or IC50 value.[22][23]

Data Presentation

Summarize your quantitative data in clear and concise tables for easy comparison.

Table 1: Solubility of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

Solvent SystemFinal DMSO (%)Approximate Kinetic Solubility (µM)Observations
Serum-Free Medium1%Clear solution / Precipitate observed
Medium + 10% FBS1%Clear solution / Precipitate observed

Table 2: Cytotoxicity of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid on [Cell Line Name] at 48 hours

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198 ± 4.8
195 ± 6.1
1085 ± 7.3
5052 ± 8.5
10015 ± 4.2
IC50 (µM) [Calculated Value]

Visualizations

Workflow for Optimizing Compound Concentration

G cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: Assay Optimization solubility Determine Aqueous Solubility (Protocol 1) cytotoxicity Assess Cytotoxicity (MTT Assay) (Protocol 2) solubility->cytotoxicity Select non-precipitating concentrations dose_response Generate Dose-Response Curve (Protocol 3) cytotoxicity->dose_response Select non-toxic concentration range confirmation Confirm Hits & Further Studies dose_response->confirmation Determine EC50/IC50

Caption: A streamlined workflow for characterizing a novel compound.

Troubleshooting Decision Tree for Lack of Activity

Caption: A decision tree for troubleshooting lack of compound activity.

References

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]

  • Tecan. (2015). Rapid generation of dose-response curves for high throughput screening. [Link]

  • National Institutes of Health. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]

  • ResearchGate. (2018). Dose response curves for selected small molecule inhibitors. [Link]

  • National Institutes of Health. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • National Institutes of Health. (2019). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. [Link]

  • ResearchGate. (2017). Examples of 6 dose-response curves generating (A) point and (B).... [Link]

  • International Institute of Refrigeration. (2025). Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes. [Link]

  • National Institutes of Health. (2014). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • YouTube. (2023). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]

  • National Institutes of Health. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • ResearchGate. (2021). Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]

  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

  • ResearchGate. (2013). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

  • National Institutes of Health. (2012). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. [Link]

  • PubChem. (n.d.). (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid. [Link]

  • PubChem. (n.d.). 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid. [Link]

  • White Rose Research Online. (2017). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review. [Link]

  • PubChem. (n.d.). Acetic acid, ((1-((2S)-2-((4-((hydroxyamino)iminomethyl)benzoyl)amino)-1-oxopropyl)-4-piperidinyl)oxy)-, ethyl ester. [Link]

Sources

Technical Support Center: Solutions for (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid Precipitation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation of this compound in solution. By understanding the underlying chemical principles, you can ensure the stability and reliability of your experimental results.

Understanding the Challenge: The Amphoteric Nature of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino group) functional groups. This characteristic is central to its solubility behavior. The solubility of such compounds is highly dependent on the pH of the solution.[1][2] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. This minimizes repulsion between molecules, leading to aggregation and a high propensity for precipitation.

The key to preventing precipitation is to maintain the solution pH away from the compound's pI, ensuring it exists in a charged, and therefore more soluble, form.

Frequently Asked Questions (FAQs)

Q1: Why is my (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid precipitating out of my aqueous buffer?

A1: Precipitation is most likely occurring because the pH of your buffer is at or near the isoelectric point (pI) of the compound. At this pH, the compound has a net neutral charge, significantly reducing its solubility in aqueous solutions. The solubility of amino acids and similar compounds is highly dependent on pH.[1][3]

Q2: How can I determine the optimal pH to dissolve my compound?
  • To create a positively charged, more soluble species: Adjust the pH to be at least 1-2 units below the pKa of the amino group. This ensures the amino group is protonated (-NH3+).

  • To create a negatively charged, more soluble species: Adjust the pH to be at least 1-2 units above the pKa of the carboxylic acid group. This ensures the carboxylic acid group is deprotonated (-COO-).

A systematic approach is to perform a solubility test at various pH points.

Q3: What are co-solvents, and can they help prevent precipitation?

A3: Co-solvents are organic solvents that are miscible with water and are added in small amounts to increase the solubility of poorly soluble compounds.[4][5] Common co-solvents used in pharmaceutical and research settings include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][5] They work by reducing the polarity of the aqueous solvent, making it a more favorable environment for less polar molecules.[6][7] For hydrophobic compounds, the increase in solubility can be substantial.[4]

Q4: I've tried adjusting the pH, but I still see some precipitation over time. What else can I do?

A4: If pH adjustment alone is insufficient, consider a combination of strategies:

  • Use of Co-solvents: As mentioned, adding a small percentage of a co-solvent like DMSO (e.g., 0.5-5%) to your final solution can significantly improve stability.[4]

  • Temperature Control: Ensure your solutions are prepared and stored at a consistent temperature. Solubility can be temperature-dependent.

  • Thorough Mixing: When preparing dilutions, ensure vigorous mixing to avoid localized high concentrations that can trigger precipitation.[8]

  • Consider Formulation Strategies: For more complex applications, advanced formulation strategies such as the use of surfactants, cyclodextrins, or creating solid dispersions might be necessary to enhance and maintain solubility.[9][10][11]

Troubleshooting Guide: Step-by-Step Solutions

This section provides a structured approach to resolving precipitation issues with (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid.

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect pH 1. Prepare a high-concentration stock solution in an organic solvent like DMSO.[8]2. Perform a pH-solubility screen. Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 8, 10).3. Add a small aliquot of your DMSO stock to each buffer to reach the desired final concentration.4. Observe for precipitation and identify the pH range where the compound remains soluble.The compound's solubility is lowest at its isoelectric point. Moving the pH away from the pI increases the net charge, enhancing solubility in polar solvents like water.[1][2]
High Final Concentration 1. Review the required final concentration for your experiment.2. If possible, lower the final concentration.3. If the concentration cannot be lowered, proceed to the co-solvent or advanced formulation strategies.Every compound has a solubility limit in a given solvent system. Exceeding this limit will result in precipitation.
Issue 2: Compound is initially soluble but precipitates over time (e.g., hours or days).
Potential Cause Troubleshooting Step Scientific Rationale
Metastable Solution 1. Add a co-solvent. Prepare your final working solution to contain a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or DMSO.[4]2. Filter-sterilize the final solution through a 0.22 µm filter.The initial dissolution may have formed a supersaturated, thermodynamically unstable solution. Co-solvents can increase the solubility threshold and stabilize the compound in solution.[4][6] Filtration removes any initial small aggregates that could act as nucleation sites for further precipitation.
Temperature Fluctuations 1. Store the solution at a constant and appropriate temperature.2. If the experiment is conducted at a different temperature than storage, allow the solution to equilibrate to the experimental temperature before use.Solubility is often temperature-dependent. A decrease in temperature can reduce solubility and cause precipitation.

Experimental Protocol: Preparation of a Stable Solution

This protocol provides a general workflow for preparing a stable aqueous solution of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid.

Materials:

  • (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid powder

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers of various pH values (e.g., Phosphate-buffered saline (PBS) adjusted to different pHs)

  • Vortex mixer

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filters

Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid powder.

    • Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

  • Determine the Optimal pH Range (if unknown):

    • Prepare a set of aqueous buffers at various pH levels (e.g., pH 4.0, 7.4, and 9.0).

    • In separate microcentrifuge tubes, add the appropriate amount of your DMSO stock solution to each buffer to achieve your desired final concentration. The final DMSO concentration should ideally be kept low (e.g., ≤1%).

    • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours). The pH that results in a clear, stable solution is optimal.

  • Prepare the Final Working Solution:

    • Based on the results from step 2, select the optimal pH buffer.

    • Perform a stepwise dilution of your DMSO stock into the chosen buffer to reach the final desired concentration.[8]

    • Ensure thorough mixing at each dilution step.

    • If necessary, include a small percentage of a co-solvent in your final buffer to enhance long-term stability.[4]

  • Final Filtration:

    • For long-term storage or use in sensitive applications (e.g., cell culture), filter the final working solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Visualization of Troubleshooting Workflow

Precipitation_Troubleshooting start Precipitation Observed check_ph Is the solution pH known to be optimal? start->check_ph ph_optimization Perform pH-Solubility Screen (Protocol Step 2) check_ph->ph_optimization No check_concentration Is the concentration below solubility limit? check_ph->check_concentration Yes adjust_ph Adjust buffer pH to optimal range ph_optimization->adjust_ph adjust_ph->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No, but can be reduced add_cosolvent Incorporate a co-solvent (e.g., 1-5% DMSO) check_concentration->add_cosolvent No stable_solution Stable Solution Achieved check_concentration->stable_solution Yes lower_concentration->check_concentration add_cosolvent->stable_solution advanced_formulation Consider advanced formulation (e.g., surfactants, cyclodextrins) add_cosolvent->advanced_formulation If precipitation persists

Caption: Troubleshooting workflow for precipitation of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid.

References

  • Wikipedia. Cosolvent. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Quora. Is the solubility of amino acids affected by their pH levels?. [Link]

  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Cosolvent. [Link]

  • ACS Publications. Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. [Link]

  • ResearchGate. pH dependence of amino acid solubility. [Link]

  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Semantic Scholar. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

Sources

Navigating Naphthyridine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during the synthesis of naphthyridine compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to overcome synthetic hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific issues that can arise during the synthesis of naphthyridines, offering explanations and actionable solutions.

Issue 1: Low Yields and Tar Formation in Skraup-Doebner-von Miller Synthesis

Question: My Skraup-Doebner-von Miller reaction to synthesize a 1,5-naphthyridine from 3-aminopyridine is resulting in a low yield of the desired product and a significant amount of black, intractable tar. What is causing this, and how can I improve my results?

Answer: The Skraup-Doebner-von Miller reaction is a powerful tool for constructing the naphthyridine core, but its classical conditions—strong acid, high temperatures, and an oxidizing agent with glycerol—are notoriously harsh.[1] The primary culprit for tar formation is the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1] This polymerization competes with the desired Michael addition of the aminopyridine to acrolein, leading to reduced yields and difficult purifications.

Causality and Strategic Solutions:

  • Controlling the Acrolein Concentration: The rate of acrolein formation and its subsequent polymerization are highly temperature-dependent.

    • Moderated Reaction Conditions: The vigorous and often exothermic nature of the reaction can be tamed by the addition of a moderator like ferrous sulfate.[1]

    • Gradual Heating: Instead of rapid heating, a stepwise increase in temperature allows for more controlled formation of acrolein, favoring the desired reaction pathway.

  • Alternative Oxidizing Agents: The choice of oxidizing agent is critical. While traditional reagents can be effective, modern variations offer better control and reproducibility.

    • Using sodium m-nitrobenzenesulfonate has been shown to provide higher and more reproducible yields compared to iodine in some cases.[2]

  • Modified Procedures: Consider alternative, milder synthetic routes if the Skraup reaction remains problematic. The Gould-Jacobs reaction, for instance, offers a stepwise approach that can lead to 4-hydroxy-1,5-naphthyridines under less aggressive conditions.[2]

Issue 2: Poor Regioselectivity in Friedländer Annulation

Question: I am attempting a Friedländer synthesis of a substituted 1,8-naphthyridine using an unsymmetrical ketone, but I am obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of this reaction?

Answer: The Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a cornerstone of quinoline and naphthyridine synthesis.[3][4][5] However, when using an unsymmetrical ketone, the reaction can proceed through two different enolate intermediates, leading to a mixture of regioisomeric products.[6]

Controlling Regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction's regioselectivity.

    • Amine Catalysis: Specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have demonstrated high regioselectivity in favor of the 2-substituted product.[7][8]

    • Ionic Liquids: The use of certain ionic liquids as both solvent and catalyst has also been shown to promote the formation of a single regioisomer.[5][6]

  • Reaction Conditions:

    • Slow Addition: A slow, controlled addition of the ketone to the reaction mixture can favor the formation of the thermodynamically more stable enolate, thereby enhancing regioselectivity.[7][8]

  • Substrate Modification:

    • Directing Groups: The introduction of a directing group on the α-carbon of the ketone can effectively block one of the reaction pathways, leading to a single product.[6]

Issue 3: Challenges in C-H Functionalization of the Naphthyridine Core

Question: I am trying to perform a C-H functionalization on a pre-formed naphthyridine ring to introduce a new substituent, but I am struggling with low reactivity and a mixture of positional isomers. What are the key challenges and how can they be overcome?

Answer: Direct C-H functionalization is a highly desirable and atom-economical method for elaborating complex molecules.[9] However, the naphthyridine core presents several challenges: the presence of multiple, electronically similar C-H bonds makes achieving site-selectivity difficult, and the nitrogen atoms can coordinate to the metal catalyst, potentially deactivating it.[2]

Strategies for Successful C-H Functionalization:

  • Directing Groups: The use of a directing group is a powerful strategy to achieve regioselectivity. The directing group coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its activation.

  • N-Oxide Strategy: The N-oxide of the naphthyridine can serve as an internal directing group, activating the C-H bonds at the positions alpha to the nitrogen.[10] This approach has been successfully employed for the regioselective synthesis of naphthyridinones.[10] Subsequent removal of the oxygen can be achieved through various reduction methods.

  • Photoredox Catalysis: Minisci-type reactions under photoredox conditions have been shown to be effective for the C-H functionalization of 1,5-naphthyridines with a high degree of functional group tolerance.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the naphthyridine scaffold?

A1: The most common and versatile methods for synthesizing the naphthyridine ring system include:

  • Skraup-Doebner-von Miller Reaction: A classic method involving the reaction of an aminopyridine with glycerol, an acid, and an oxidizing agent.[1][2] It is particularly useful for synthesizing 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines.[1]

  • Friedländer Annulation: This involves the condensation of an o-aminopyridine carbaldehyde or ketone with a compound containing an active methylene group.[3][4][5][11] It is a highly versatile method for preparing a wide range of substituted naphthyridines.

  • Gould-Jacobs Reaction: This multi-step sequence typically involves the reaction of an aminopyridine with a malonic acid derivative, followed by cyclization and decarboxylation to yield a hydroxynaphthyridine.[2]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis, offering high efficiency and atom economy for the construction of diverse naphthyridine derivatives.[12][13]

Q2: How can I improve the purification of my naphthyridine product, which is a polar compound?

A2: The purification of polar naphthyridine compounds can indeed be challenging. Here are some strategies:

  • Column Chromatography:

    • Normal Phase: For moderately polar compounds, silica gel chromatography with a gradient elution of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of basic naphthyridine compounds on the acidic silica gel.[14]

    • Reverse Phase: For highly polar or water-soluble compounds, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid, is a good option.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline material.

    • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing naphthyridines include ethanol, methanol, aqueous ethanol, and DMF/water mixtures.[15]

  • Acid-Base Extraction: If your naphthyridine has a basic nitrogen, you can often purify it by dissolving the crude product in an organic solvent and extracting it into an acidic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification of the aqueous layer and extraction of the pure naphthyridine back into an organic solvent.

Q3: My reaction to introduce a cyano group onto the naphthyridine ring is not working. What are some alternative methods?

A3: Direct cyanation of the naphthyridine ring can be difficult. Here are some effective strategies:

  • Nucleophilic Aromatic Substitution (SNAr): If you have a suitable leaving group (e.g., a halogen or a triflate) on the naphthyridine ring, you can displace it with a cyanide source, such as sodium or potassium cyanide, often in a polar aprotic solvent like DMF or DMSO at elevated temperatures.[2]

  • N-Oxide Chemistry: The Reissert-Henze reaction provides a classic method for introducing a cyano group at the C2-position of a pyridine ring system. This involves the formation of the N-oxide, followed by reaction with a cyanide source (e.g., trimethylsilyl cyanide) and an activating agent (e.g., benzoyl chloride).[16]

  • Palladium-Catalyzed Cyanation: For naphthyridines with a halide or triflate leaving group, palladium-catalyzed cross-coupling with a cyanide source like zinc cyanide is a mild and efficient method for introducing the cyano group.[17]

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedländer Annulation

CatalystSolventTemperature (°C)Reaction TimeYieldReference
Choline hydroxideWater506 hExcellent[6]
IodineSolvent-free-ShortHigh[6]
Acetic Acid (Microwave)Neat1605 minExcellent[6]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol details a highly efficient and environmentally friendly method for a Friedländer-type reaction.[6]

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

Procedure:

  • To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

  • Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.

Visualizations

Friedlander_Troubleshooting start Low Yield or Mixture of Isomers in Friedländer Synthesis check_ketone Is an unsymmetrical ketone being used? start->check_ketone check_conditions Are reaction conditions optimized? check_ketone->check_conditions No regioselectivity_issue Poor Regioselectivity check_ketone->regioselectivity_issue Yes low_yield Low Yield check_conditions->low_yield No solution_catalyst Use regioselective catalyst (e.g., TABO) or ionic liquid. regioselectivity_issue->solution_catalyst Solution solution_slow_addition Implement slow addition of the ketone. regioselectivity_issue->solution_slow_addition Solution solution_temp Optimize temperature. (e.g., stepwise increase) low_yield->solution_temp Solution solution_solvent Change solvent to improve solubility (e.g., DMF, ethanol). low_yield->solution_solvent Solution

Sources

Technical Support Center: Enhancing the Fluorescence Signal of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the fluorescence signal of this valuable research compound. While specific photophysical data for (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is not extensively published, the principles outlined here are based on the well-established behavior of structurally similar 7-amino-1,8-naphthyridin-2(1H)-one and 4-amino-1,8-naphthalimide derivatives.

I. Troubleshooting Guide: Addressing Weak or Unstable Fluorescence Signals

This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.

Why is my fluorescence signal weak or undetectable?

A weak or absent signal is a frequent challenge. The underlying cause can often be traced to environmental factors influencing the fluorophore's excited state.

Underlying Principles: The fluorescence of amino-substituted aza-aromatic compounds, such as (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, is highly sensitive to the local microenvironment. Factors like solvent polarity and pH can dramatically alter the electronic structure and excited-state dynamics, leading to non-radiative decay pathways that quench fluorescence.

Troubleshooting Workflow:

A Weak or No Signal B Optimize Solvent System A->B Is the solvent optimal? C Adjust Buffer pH A->C Is the pH appropriate? D Check for Quenchers A->D Are quenching agents present? E Investigate Aggregation Effects A->E Is the concentration too high? F Review Instrument Settings A->F Are the instrument settings correct?

Figure 1. Troubleshooting workflow for weak fluorescence signals.

Step-by-Step Protocol for Signal Enhancement:

  • Solvent Optimization:

    • Rationale: The polarity of the solvent can significantly impact the fluorescence quantum yield of molecules with intramolecular charge transfer (ICT) characteristics, a common feature in this class of compounds.[1][2] Generally, a less polar environment can lead to enhanced fluorescence.

    • Protocol:

      • Prepare a stock solution of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in a suitable organic solvent (e.g., DMSO).

      • Prepare a series of dilutions in solvents of varying polarity (e.g., dioxane, acetonitrile, ethanol, and aqueous buffers).

      • Measure the fluorescence intensity in each solvent using a spectrofluorometer.

      • Compare the results to identify the solvent system that provides the optimal signal.

SolventDielectric Constant (approx.)Expected Fluorescence Intensity
Dioxane2.2Potentially High
Acetonitrile37.5Intermediate
Ethanol24.5Intermediate to Low
Water80.1Potentially Low
  • pH Adjustment:

    • Rationale: The protonation state of the amino group and the hydroxynaphthyridine core can significantly alter the electronic properties and, consequently, the fluorescence.[3][4][5] Protonation of the amino group can, in some cases, enhance fluorescence by inhibiting photoinduced electron transfer (PET), a common quenching mechanism.

    • Protocol:

      • Prepare a series of buffers with a pH range from acidic to basic (e.g., pH 4 to 10).

      • Add a constant concentration of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid to each buffer.

      • Measure the fluorescence intensity at each pH.

      • Plot the fluorescence intensity versus pH to determine the optimal pH range for your experiment.

  • Identification and Mitigation of Quenchers:

    • Rationale: Various substances can quench fluorescence through collisional (dynamic) or complex-forming (static) mechanisms. Common quenchers include molecular oxygen, heavy atoms (e.g., iodide), and certain metal ions.

    • Protocol:

      • If possible, deoxygenate your solutions by bubbling with nitrogen or argon gas.

      • Avoid the use of buffers or reagents containing known quenchers.

      • If the presence of a quencher is suspected, perform a Stern-Volmer analysis to characterize the quenching mechanism.

My fluorescence signal is unstable and photobleaches quickly. What can I do?

Photobleaching is the irreversible photochemical destruction of a fluorophore. While all fluorophores are susceptible to photobleaching, several strategies can minimize its impact.

Mitigation Strategies:

  • Use Antifade Reagents: Commercially available antifade reagents can be added to your sample to reduce photobleaching. These reagents often work by scavenging free radicals that contribute to fluorophore degradation.

  • Minimize Excitation Light Exposure:

    • Use the lowest possible excitation intensity that still provides a usable signal.

    • Reduce the exposure time during image acquisition.

    • Use neutral density filters to attenuate the excitation light.

  • Optimize Sample Preparation: Ensure your sample is free of contaminants that could accelerate photobleaching.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected spectral properties of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid?

While specific data for this exact molecule is limited, based on similar 7-amino-1,8-naphthyridin-2(1H)-one and 4-amino-1,8-naphthalimide derivatives, one can expect:

  • Excitation: In the near-UV to blue region of the spectrum.

  • Emission: In the blue to green region of the spectrum.

  • Stokes Shift: A reasonably large Stokes shift is expected, which is beneficial for minimizing self-absorption and improving signal-to-noise.

It is highly recommended to experimentally determine the excitation and emission maxima in your specific experimental buffer and conditions using a spectrofluorometer.

Q2: How does the acetic acid moiety affect the properties of the fluorophore?

The acetic acid group provides a handle for conjugation to biomolecules (e.g., proteins, nucleic acids) via standard bioconjugation chemistries (e.g., carbodiimide coupling to primary amines). This functional group also increases the hydrophilicity of the molecule compared to its parent naphthyridinone core.

Q3: Can this compound exhibit aggregation-induced emission (AIE)?

Some naphthyridine and naphthalimide derivatives have been shown to exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state due to the restriction of intramolecular rotation.[6][7][8][9][10]

Experimental Test for AIE:

  • Prepare a solution of the compound in a good solvent (e.g., DMSO).

  • Titrate in a poor solvent (e.g., water) and monitor the fluorescence.

  • A significant increase in fluorescence upon addition of the poor solvent may indicate AIE behavior.

A Molecule in Good Solvent (Low Fluorescence) B Addition of Poor Solvent A->B C Formation of Aggregates B->C D Restriction of Intramolecular Rotation C->D E Enhanced Fluorescence (AIE) D->E

Figure 2. Conceptual workflow of Aggregation-Induced Emission (AIE).

Q4: How should I store (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid?

As with most fluorescent compounds, it is recommended to store (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid as a solid in a cool, dark, and dry place. Stock solutions in an appropriate solvent (e.g., DMSO) should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.

Q5: Are there any known safety precautions for handling this compound?

While specific toxicity data for this compound may not be available, it is good laboratory practice to handle all chemicals with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The parent compound, 7-Amino-1,8-naphthyridin-2(1H)-one, is listed with hazard statements indicating it may cause skin and eye irritation, as well as respiratory irritation.[11]

III. References

  • An Unexpected 4,5-Diphenyl-2,7-naphthyridine Derivative with Aggregation-Induced Emission and Mechanofluorochromic Properties Obtained from a 3,5-Diphenyl-4H-pyran Derivative. PubMed. [Link]

  • Aggregation/Crystallization-Induced Emission in Naphthyridine-Based Carbazolyl-Modified Donor-Acceptor Boron Dyes Tunable by Fluorine Atoms. PubMed. [Link]

  • Aggregation-Induced Emission of Nitrogen-Bridged Naphthalene Monoimide Dimers. ResearchGate. [Link]

  • Aggregation-induced emission enhancement characteristics of naphthalimide derivatives and their applications in cell imaging. Royal Society of Chemistry. [Link]

  • Aggregation-induced emission enhancement characteristics of naphthalimide derivatives and their applications in cell imaging. ResearchGate. [Link]

  • The pH-dependent fluorescence of pyridylmethyl-4-amino-1,8-naphthalimides. ResearchGate. [Link]

  • Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. National Center for Biotechnology Information. [Link]

  • Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. ResearchGate. [Link]

  • Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination. MDPI. [Link]

  • A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide. SciSpace. [Link]

  • 7-Amino-1,8-naphthyridin-2(1H)-one. PubChem. [Link]

Sources

Addressing photobleaching of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid in microscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for addressing photobleaching of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid and related naphthyridine-based fluorophores. While 7-amino-2-hydroxynaphthyridin-4-ylacetic acid is a specialized research compound, the principles governing its photostability are shared across many nitrogen-containing heterocyclic dyes. This guide provides a framework for understanding and systematically mitigating photobleaching to ensure the acquisition of high-quality, reproducible fluorescence microscopy data.

Section 1: Troubleshooting Guide - Common Scenarios & Solutions

This section addresses specific issues you may encounter during your imaging experiments in a direct question-and-answer format.

Q1: My fluorescence signal is fading almost immediately after I start imaging. What's the primary cause?

A1: Rapid signal loss is the classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1][2][3] This process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically alter the dye, rendering it non-fluorescent.[4][5][6][7]

Immediate Troubleshooting Steps:

  • Reduce Excitation Intensity: This is the most critical first step. High-intensity light dramatically accelerates photobleaching.[1][6] Lower your laser power or lamp intensity to the minimum level required to achieve an acceptable signal-to-noise ratio.

  • Decrease Exposure Time: Shorten the camera's exposure time or increase the scanning speed (reduce pixel dwell time) in a confocal microscope.[1] This limits the total number of photons each fluorophore is exposed to, thus reducing the probability of a bleaching event.[1]

  • Verify Filter and Objective Selection: Ensure you are using the correct excitation/emission filters for your fluorophore to maximize signal collection efficiency. Using a high numerical aperture (NA) objective also improves light collection, allowing you to use lower excitation power.

Q2: I've reduced my laser power and exposure time, but I'm still seeing significant signal loss over my time-lapse experiment. What's next?

A2: If basic acquisition adjustments are insufficient, the local chemical environment of the fluorophore needs to be optimized to enhance its stability. This is achieved primarily through the use of specialized antifade reagents.

Solutions:

  • For Fixed Samples: Use a commercially available mounting medium containing an antifade agent. These reagents are designed to scavenge ROS and quench harmful triplet-state fluorophores.[6][8][9]

  • For Live-Cell Imaging: Supplement your imaging medium with a live-cell compatible antifade reagent. These reagents are formulated to be non-toxic while actively protecting fluorophores from photobleaching.[10][11]

Table 1: Common Antifade Reagents and Their Mechanisms

Antifade AgentPrimary MechanismTypical ApplicationConsiderations
DABCO (1,4-diazabicyclooctane)Triplet State Quencher, ROS ScavengerFixed & Live CellsLess effective than PPD but also less toxic.[9]
p-Phenylenediamine (PPD) Potent ROS ScavengerFixed CellsHighly effective but can be toxic and may react with certain dyes.[9]
n-Propyl gallate (NPG) ROS ScavengerFixed & Live CellsNontoxic but may have biological effects (e.g., anti-apoptotic).[9]
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)ROS Scavenger, Triplet State QuencherLive CellsA water-soluble vitamin E analog, widely used and effective.[12][13]
Ascorbic Acid (Vitamin C) Reducing Agent, ROS ScavengerLive CellsOften used in combination with other agents in ROXS systems.[8]
Q3: My live cells are showing signs of stress (e.g., blebbing, apoptosis) during imaging. Is this related to photobleaching?

A3: Yes, this is highly likely. The same process that causes photobleaching—the generation of ROS—also causes significant damage to cellular components, a phenomenon known as phototoxicity.[10][14][15] Damage to lipids, proteins, and nucleic acids can impair cell function and lead to cell death, compromising the biological validity of your experiment.[15]

Strategies to Mitigate Phototoxicity:

  • Implement All Photobleaching Reduction Strategies: Every step taken to reduce photobleaching (lower light dose, use of antifades) will also reduce phototoxicity.[10]

  • Limit Illumination to the Focal Plane: Techniques like confocal or light-sheet microscopy are inherently less phototoxic than widefield epifluorescence because they minimize out-of-focus illumination.[14]

  • Control the Oxygen Environment: Since oxygen is a key mediator of photobleaching and phototoxicity, reducing its concentration can be beneficial.[6] This can be achieved by using specialized incubation chambers or oxygen-scavenging enzyme systems (e.g., glucose oxidase/catalase) in the imaging buffer.[6][16]

  • Perform Control Experiments: Always image a set of control cells that have not been labeled with the fluorophore under the same illumination conditions to assess the baseline level of phototoxicity from the light source itself.[15]

Section 2: Proactive Experimental Design & Best Practices (FAQs)

This section provides answers to frequently asked questions, helping you design robust experiments from the start.

Q: What is the fundamental mechanism of photobleaching?

A: Photobleaching occurs when a fluorophore in its excited state undergoes a chemical reaction that permanently destroys its ability to fluoresce.[2][17] The process typically involves these steps:

  • Excitation: The fluorophore absorbs a photon and moves from its ground state (S₀) to an excited singlet state (S₁).

  • Fluorescence: The fluorophore returns to the ground state, emitting a photon. This cycle can repeat many times.[18]

  • Intersystem Crossing: Occasionally, the excited fluorophore will transition to a long-lived, highly reactive triplet state (T₁).[1][19]

  • ROS Generation: In this triplet state, the fluorophore can react with molecular oxygen (O₂) to create highly damaging reactive oxygen species (ROS), such as singlet oxygen.[5][16][19]

  • Molecular Destruction: These ROS molecules can then attack and irreversibly damage the fluorophore, or other nearby fluorophores, causing bleaching.[7][20]

Caption: Simplified Jablonski diagram showing the pathway to photobleaching.

Q: How do I choose the right imaging parameters to start with?

A: Always start with the most gentle conditions possible and increase exposure only as needed.

Step-by-Step Protocol: Establishing a Low-Bleaching Imaging Protocol

  • Objective Selection: Begin with a high numerical aperture (NA) objective to maximize light collection efficiency.

  • Find Focus with Low Light: Use a low magnification and minimal lamp/laser power to find your region of interest. You can even use transmitted light (e.g., DIC) to locate cells before switching to fluorescence.

  • Set Initial Exposure: Set the laser power to <1% of its maximum. Set the camera exposure time to a moderate level (e.g., 100-200 ms).

  • Check Signal: Acquire a single image. If the signal is too dim, increase the exposure time first. Doubling the exposure time doubles the signal but also doubles the light dose.

  • Adjust Intensity as a Last Resort: Only if the signal is still too weak after maximizing reasonable exposure times (to avoid motion blur) should you begin to slowly increase the laser/lamp intensity.

  • Acquire a Time-Lapse Test: Once you have a usable signal, acquire a short time-lapse (e.g., 20 frames) to quantify the rate of photobleaching. If the signal decays more than 10-15% over this period, your settings are still too harsh.

  • Iterate: Repeat steps 4-6 until you find a balance between signal quality and photostability.

Q: What is the workflow for troubleshooting severe photobleaching?

A: Follow a logical progression from simple hardware adjustments to more complex sample preparation changes.

Troubleshooting_Workflow Start Start: Rapid Signal Fading Observed Check_Hardware Step 1: Adjust Acquisition Settings Start->Check_Hardware Reduce_Intensity Reduce Excitation Intensity Check_Hardware->Reduce_Intensity Always first Reduce_Exposure Shorten Exposure Time / Dwell Time Reduce_Intensity->Reduce_Exposure Check_Optics Verify Filters & High NA Objective Reduce_Exposure->Check_Optics Evaluate_1 Is bleaching still significant? Check_Optics->Evaluate_1 Add_Antifade Step 2: Modify Sample Environment Evaluate_1->Add_Antifade Yes End_Success Problem Solved: Acquire Data Evaluate_1->End_Success No Fixed_Sample Use Antifade Mounting Medium (e.g., ProLong Gold, VECTASHIELD) Add_Antifade->Fixed_Sample Fixed Live_Sample Add Live-Cell Antifade Reagent (e.g., Trolox, N-acetylcysteine) Add_Antifade->Live_Sample Live Evaluate_2 Is phototoxicity observed in live cells? Fixed_Sample->Evaluate_2 Live_Sample->Evaluate_2 Reduce_O2 Step 3: Advanced Mitigation Evaluate_2->Reduce_O2 Yes Evaluate_2->End_Success No O2_Scavengers Use Oxygen Scavenging System (e.g., Glucose Oxidase) Reduce_O2->O2_Scavengers End_Reevaluate Re-evaluate Fluorophore Choice or Experimental Goal O2_Scavengers->End_Reevaluate

Caption: A decision-making workflow for systematically addressing photobleaching.

References
  • Photobleaching in Fluorescence Microscopy. (2021). AZoLifeSciences. Available at: [Link]

  • The contribution of reactive oxygen species to the photobleaching of organic fluorophores. (n.d.). PubMed. Available at: [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it. (n.d.). PubMed. Available at: [Link]

  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (n.d.). ResearchGate. Available at: [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). KEYENCE. Available at: [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it. (n.d.). MPI-CBG Publications. Available at: [Link]

  • How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. (n.d.). Andor Technology. Available at: [Link]

  • Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. (2011). Royal Society of Chemistry. Available at: [Link]

  • How to minimize phototoxicity in fluorescence live cell imaging? (2020). Line A. Available at: [Link]

  • Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it. (2017). PubMed. Available at: [Link]

  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (n.d.). PMC - NIH. Available at: [Link]

  • Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach. (n.d.). PMC - NIH. Available at: [Link]

  • Photobleaching. (n.d.). Wikipedia. Available at: [Link]

  • The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences. Available at: [Link]

  • Mitigating Unwanted Photophysical Processes for Improved Single-Molecule Fluorescence Imaging. (2009). PMC - NIH. Available at: [Link]

  • Bleaching Effects. (n.d.). Scientific Volume Imaging. Available at: [Link]

  • Photobleaching of fluorescein as a probe for oxidative stress in single cells. (n.d.). ResearchGate. Available at: [Link]

  • Photobleaching of fluorescein as a probe for oxidative stress in single cells. (n.d.). PubMed. Available at: [Link]

  • My material is 'photobleaching' in fluorescence microscope. What does this mean? (2013). ResearchGate. Available at: [Link]

  • Bleaching-Resistant Super-Resolution Fluorescence Microscopy. (2022). PMC - NIH. Available at: [Link]

  • Sensing Properties of NH2-MIL-101 Series for Specific Amino Acids via Turn-On Fluorescence. (2021). PMC - PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for 7-Amino-2-hydroxynaphthyridin-4-ylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this complex heterocyclic molecule.

Understanding the Molecule: A Multifaceted Purification Challenge

7-amino-2-hydroxynaphthyridin-4-ylacetic acid presents a unique set of purification challenges due to its distinct structural features:

  • Aromatic Naphthyridine Core: A rigid, planar heterocyclic system that can participate in π-π stacking interactions.

  • Amino Group: A basic functionality that can be protonated.

  • Hydroxyl Group: An acidic proton on the pyridinone ring, capable of tautomerization.

  • Carboxylic Acid Moiety: An acidic functional group.

The presence of both acidic and basic functional groups suggests that the molecule is likely to exist as a zwitterion at its isoelectric point (pI), exhibiting high polarity and potentially limited solubility in common organic solvents. This zwitterionic nature is a critical factor to consider in all purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the likely pKa values for 7-amino-2-hydroxynaphthyridin-4-ylacetic acid?

Q2: What are the most common impurities I should expect?

Common impurities often arise from incomplete reactions or side reactions during synthesis. These may include:

  • Starting materials and reagents.

  • Isomeric byproducts.

  • Decarboxylation products.

  • Dimers or oligomers formed through intermolecular reactions.

Q3: My compound shows very poor solubility in most common organic solvents. What can I do?

This is a common issue for zwitterionic compounds.[1][2] Here are a few strategies:

  • pH Adjustment: Try dissolving the compound in an aqueous acidic or basic solution. Protonating the carboxylate or deprotonating the amino and hydroxyl groups can significantly increase solubility in aqueous media.

  • Highly Polar Solvents: Solvents like DMSO and DMF are often effective for dissolving polar, zwitterionic molecules.

  • Co-solvent Systems: A mixture of a polar organic solvent with water can enhance solubility.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Low recovery after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures.- Solvent Selection: Test a range of solvents and co-solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Anti-Solvent Addition: Dissolve the compound in a good solvent (e.g., DMSO, DMF) and then slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., diethyl ether, hexane) until turbidity is observed. Heat to redissolve and then cool slowly.
The compound "oils out" instead of crystallizing. The compound is precipitating from a supersaturated solution too quickly, or impurities are inhibiting crystal lattice formation.- Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer to a refrigerator or freezer.- Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.- Seeding: Add a small crystal of pure compound to the solution to induce crystallization.- Pre-purification: Use a quick filtration through a plug of silica to remove baseline impurities before crystallization.
Poor separation or streaking on a silica gel column. The polar, zwitterionic nature of the compound leads to strong, irreversible adsorption to the acidic silica gel.- Use of Modifiers: Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[3] - Alternative Stationary Phases: Consider using a more inert stationary phase like neutral or basic alumina.- Reversed-Phase Chromatography: This is often a better choice for highly polar compounds.
The compound elutes in the void volume on a C18 reversed-phase column. The compound is too polar and has insufficient hydrophobic interaction with the C18 stationary phase.- Highly Aqueous Mobile Phase: Use a mobile phase with a high percentage of water (e.g., 95-100%).- Ion-Pairing Agents: Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to increase retention.- Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and is an excellent alternative to reversed-phase chromatography.

Purification Protocols

Protocol 1: Purification by pH-Controlled Precipitation/Recrystallization

This method leverages the zwitterionic nature of the compound to achieve purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 7-amino-2-hydroxynaphthyridin-4-ylacetic acid in a minimal amount of a dilute aqueous base (e.g., 0.1 M NaOH). The compound should deprotonate to form a soluble salt.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Acidification: Slowly add a dilute aqueous acid (e.g., 0.1 M HCl) to the filtrate with stirring. As the pH approaches the isoelectric point (pI) of the molecule, the zwitterionic form will become less soluble and precipitate out of solution.

  • Monitoring: Monitor the pH closely during acidification. The point of maximum precipitation corresponds to the pI.

  • Isolation: Collect the precipitated solid by filtration and wash with cold deionized water, followed by a small amount of a non-polar organic solvent like diethyl ether to aid in drying.

  • Recrystallization (Optional): For further purification, the precipitated solid can be recrystallized. A good starting point for solvent screening would be aqueous-organic mixtures (e.g., ethanol/water, isopropanol/water) or highly polar aprotic solvents like DMF or DMSO, potentially with the addition of an anti-solvent.

Self-Validation: The purity of the precipitated solid should be assessed by HPLC and/or NMR spectroscopy. If significant impurities remain, a second purification step, such as chromatography, may be necessary.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a powerful technique for purifying polar compounds.

Step-by-Step Methodology:

  • Column Selection: A C18 stationary phase is a common starting point.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., water with a small amount of base or acid to aid dissolution, or DMSO). Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • Start with a high percentage of Solvent A (e.g., 95%).

    • Run a linear gradient to increase the percentage of Solvent B over a suitable time frame (e.g., to 50% B over 20 minutes).

    • Hold at the final gradient composition for a few minutes to elute any remaining compounds.

    • Return to the initial conditions and re-equilibrate the column before the next injection.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak and analyze their purity by analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure (e.g., using a rotary evaporator followed by lyophilization to remove the water).

Self-Validation: The collected fractions should show a single peak of the correct mass in subsequent analytical HPLC-MS analysis. The final product's identity and purity should be confirmed by NMR spectroscopy.

Purification Strategy Decision Workflow

PurificationWorkflow start Crude Product solubility_test Solubility Testing (Various Solvents & pH) start->solubility_test recrystallization pH-Controlled Precipitation/ Recrystallization solubility_test->recrystallization Good differential solubility found chromatography Chromatography solubility_test->chromatography Poor solubility/ oiling out hplc_analysis Purity Check (HPLC/NMR) recrystallization->hplc_analysis rp_hplc Reversed-Phase HPLC chromatography->rp_hplc Moderate Polarity hilic HILIC chromatography->hilic High Polarity pure_product Pure Product (>98%) hplc_analysis->pure_product Purity OK further_purification Further Purification Needed hplc_analysis->further_purification Purity Not OK further_purification->chromatography rp_hplc->hplc_analysis hilic->hplc_analysis

Caption: Decision workflow for selecting a purification strategy.

References

  • Alex, A., & B, A. (2011). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 16-22. [Link]

  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Nawrocki, J., R, G., & A, W. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5233. [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions?[Link]

  • Reddit. (2025, April 29). Isolation/purification of zwitterionic phospholipid. r/Chempros. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Butkiewicz, M., & et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 62(15), 3593-3603. [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Journal of Molecular Structure. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Journal of Heterocyclic Chemistry. (2013). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. 50(S1), E18-E26. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Molecules. (2009). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. 14(7), 2501-2513. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Archiv der Pharmazie. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. 349(1), 5-25. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • PubChem. (n.d.). (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid. [Link]

  • Molecules. (2006). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. 11(3), 187-198. [Link]

  • Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Patsnap. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
  • Molecules. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. 11(3), 187-198. [Link]

  • Trends in Sciences. (2023). Physicochemical Properties, Amino Acid Composition and Volatile Components of Fermented Fish (Pla-ra) Accelerated by Starter Cultures. 20(3), 4786. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)
  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of TAK1 Inhibitors: Benchmarking Performance and Unveiling Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling, Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical node in inflammatory and oncogenic pathways.[1][2] Its pivotal role in mediating signals from pro-inflammatory cytokines like TNFα and IL-1β makes it a compelling therapeutic target for a spectrum of diseases, including rheumatoid arthritis and various cancers.[3][4] This guide provides a comprehensive comparison of the efficacy of established TAK1 inhibitors and introduces the potential of the novel scaffold, (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, for future drug discovery efforts.

The Central Role of TAK1 in Cellular Signaling

TAK1 acts as a crucial upstream kinase, integrating signals from various receptors to activate downstream pathways, primarily the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which include c-Jun N-terminal kinase (JNK) and p38.[1] Dysregulation of TAK1 activity is implicated in the pathogenesis of numerous inflammatory conditions and malignancies.[4] Consequently, the development of potent and selective TAK1 inhibitors is a significant focus in therapeutic research.

A Comparative Analysis of Leading TAK1 Inhibitors

The pursuit of effective TAK1 inhibition has yielded a variety of small molecules with distinct mechanisms of action and efficacy profiles. Here, we compare three prominent examples: the natural product 5Z-7-oxozeaenol, the selective inhibitor Takinib, and the highly bioavailable HS-276.

InhibitorTypeMechanism of ActionTargetIC50 / KiReference(s)
5Z-7-oxozeaenol Natural Product (Resorcylic lactone)Covalent, IrreversibleTAK1 (and other kinases)Not specified as IC50, potent inhibitor[1]
Takinib SyntheticATP-competitive, ReversibleTAK1IC50 values in low nM range in kinase assays[5]
HS-276 SyntheticATP-competitive, ReversibleTAK1Ki = 2.5 nM[6]

5Z-7-oxozeaenol , a natural product, was one of the first identified TAK1 inhibitors.[1] While it has been a valuable tool for preclinical research, its therapeutic potential is hampered by a covalent mechanism of action and a lack of selectivity, as it inhibits a broad range of other kinases.[5]

Takinib represents a significant advancement, offering a more selective, reversible, ATP-competitive inhibitor of TAK1.[5] However, it has demonstrated poor serum surveillance, limiting its in vivo applications.[7]

HS-276 is a recently developed, highly potent, and selective TAK1 inhibitor with excellent oral bioavailability (>95%).[6][8] It exhibits a low nanomolar affinity for TAK1 and has shown significant efficacy in animal models of inflammatory arthritis.[6]

Exploring a Novel Scaffold: (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

While the aforementioned inhibitors have established scaffolds, the quest for novel chemical matter with improved properties is ongoing. The naphthyridine core is a recognized privileged scaffold in kinase inhibitor design, with derivatives showing potent inhibition of various kinases such as FGFR and protein kinase D.[3][9]

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is a novel compound featuring a 1,8-naphthyridine core. Although its biological activity is not yet characterized, its structural features suggest potential as a kinase inhibitor. Further investigation into its ability to inhibit TAK1 and other kinases is warranted.

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid with other TAK1 inhibitors, a series of biochemical and cellular assays are essential.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Protocol:

  • Reagent Preparation:

    • Prepare a base reaction buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.

    • Dilute TAK1/TAB1 enzyme complex and substrate (e.g., Myelin Basic Protein) in the reaction buffer.

    • Prepare serial dilutions of the test inhibitors ((7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, HS-276, etc.) and a positive control (e.g., Staurosporine) in the reaction buffer containing 1% DMSO.

    • Prepare an ATP solution in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of inhibitor solution.

    • Add 2 µL of the enzyme/substrate mixture.

    • Add 2 µL of the ATP solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

Cellular Assay: Inhibition of TNFα-induced NF-κB Activation

This assay assesses the ability of an inhibitor to block TAK1-mediated downstream signaling in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or MDA-MB-231) in appropriate media.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test inhibitors for 2 hours.

  • Stimulation and Lysis:

    • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IKK (p-IKK) and total IKK.

    • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for p-IKK and total IKK.

    • Normalize the p-IKK signal to the total IKK signal.

    • Determine the concentration-dependent inhibition of IKK phosphorylation by the test compounds.[5]

Visualizing the TAK1 Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms discussed, the following diagrams illustrate the TAK1 signaling cascade and the experimental workflow for inhibitor testing.

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptor Receptor Complex cluster_TAK1 TAK1 Complex cluster_downstream Downstream Pathways cluster_outcome Cellular Response TNFα TNFα TNFR TNFR TNFα->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R TAK1 TAK1 TNFR->TAK1 IL-1R->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK Cascades (JNK, p38) MAPK Cascades (JNK, p38) TAK1->MAPK Cascades (JNK, p38) TAB1 TAB1 TAB2/3 TAB2/3 NF-κB Activation NF-κB Activation IKK Complex->NF-κB Activation Inflammation & Proliferation Inflammation & Proliferation MAPK Cascades (JNK, p38)->Inflammation & Proliferation NF-κB Activation->Inflammation & Proliferation

Caption: The TAK1 signaling pathway activated by pro-inflammatory cytokines.

Inhibitor_Screening_Workflow Compound_Library Compound Library ((7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, etc.) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Cellular_Assay Cellular Assay (e.g., p-IKK Western Blot) Hit_Identification->Cellular_Assay Lead_Compound Lead Compound Identification Cellular_Assay->Lead_Compound

Caption: A streamlined workflow for the screening and identification of novel TAK1 inhibitors.

Conclusion

The landscape of TAK1 inhibitors is evolving, with newer compounds like HS-276 demonstrating significant promise due to their high potency, selectivity, and oral bioavailability. The comparative framework and detailed protocols provided in this guide offer a robust starting point for researchers aiming to evaluate the efficacy of novel compounds such as (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid. The exploration of new chemical scaffolds is paramount to advancing the field and developing next-generation therapeutics for TAK1-mediated diseases.

References

  • Tan L, Gurbani D, Weisberg EL, et al. Structure-guided development of covalent TAK1 inhibitors. Bioorg Med Chem. 2017;25(3):838-846. [Link]

  • Mihaly SR, Ninomiya-Tsuji J. The role of the TAK1 signaling pathway in cancer. Cancers (Basel). 2019;11(11):1729. [Link]

  • Angibaud P, Obringer M, Marin J, et al. Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Res. 2015;75(15_Supplement):3641. [Link]

  • Totzke J, Gurbani D, Raphemot R, et al. TAK1 inhibition of tumor-associated macrophages and tumor-infiltrating dendritic cells reprograms the tumor microenvironment to suppress metastasis of triple-negative breast cancer. Cancer Res. 2020;80(16):3407-3421. [Link]

  • Frontiers. TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. [Link]

  • Scarneo S, Hughes PF, Yang K, et al. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chem Biol. 2022;17(3):536-544. [Link]

  • PubMed. TAK1 selective inhibition: state of the art and future opportunities. [Link]

  • Scarneo S, et al. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. 2023;8(12):e165561. [Link]

  • Taylor & Francis Online. S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. [Link]

  • ResearchGate. TAK1 inflammatory signalling pathways. [Link]

  • PMC. Multifaceted Roles of TAK1 Signaling in Cancer. [Link]

  • PubMed. Identification of orally available naphthyridine protein kinase D inhibitors. [Link]

  • ACS Publications. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP4K2). [Link]

  • AACR Journals. Abstract A178: Structure guided development of irreversible inhibitors for TAK1. [Link]

  • Medicine Innovates. Development of an Oral Drug Targeting TAK1 as an Alternative to Front-line Biologics for Rheumatoid Arthritis. [Link]

  • ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

  • BPS Bioscience. TAK1-TAB1 Kinase Assay Kit. [Link]

  • Totzke J, Gurbani D, Raphemot R, et al. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chem Biol. 2017;24(9):1029-1039.e6. [Link]

  • ResearchGate. Inhibition of TAK1 decreases cell proliferation and cytokines... [Link]

  • PubMed. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. [Link]

  • IOSR Journal. Synthesis of novel amino acid derivative of 7-AVCA. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. [Link]

  • PrepChem.com. Synthesis of 7-amino-4-hydroxy-1,2-benzisothiazole. [Link]

  • PubChem. (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid. [Link]

  • PubChem. (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. [Link]

Sources

A Comparative Guide to the In Vivo Validation of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid as a Potential Kinase Inhibitor in Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds. Derivatives of this structure have demonstrated a wide array of therapeutic potentials, including antimicrobial, anti-inflammatory, and notably, anticancer activities. The compound of interest, (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid (referred to herein as AHNAA), is a novel entity. While direct biological data for AHNAA is not yet publicly available, its structural features—specifically the 2-hydroxynaphthyridine core, an amino group, and an acetic acid moiety—suggest a plausible role as a kinase inhibitor. The hydroxynaphthyridine ring system is a known hinge-binding motif for many kinases, while the acetic acid side chain could potentially engage with solvent-exposed regions or allosteric sites.

This guide provides a comprehensive framework for the preclinical validation of AHNAA in animal models, focusing on a hypothesized anti-tumorigenic activity. We will objectively compare the proposed validation workflow for AHNAA against established kinase inhibitors, providing the necessary experimental data and protocols for researchers in drug development.

Hypothesized Mechanism of Action and Comparative Landscape

Given the structural alerts within AHNAA, we hypothesize its primary mechanism of action to be the inhibition of protein kinases critical for tumor growth and proliferation. Many successful anti-cancer drugs, such as Gefitinib and Erlotinib, target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). The 1,8-naphthyridine core is a known bioisostere for the quinazoline core present in these established inhibitors.

To establish a robust validation plan, it is crucial to benchmark AHNAA against relevant alternatives. The selection of comparators depends on the specific kinase targets, which would be identified through initial in vitro screening. For the purpose of this guide, we will consider a hypothetical scenario where AHNAA has shown promising inhibitory activity against EGFR.

Comparative Compounds
CompoundTarget Kinase(s)Key FeaturesIn Vivo Model Application
Gefitinib EGFRFirst-generation EGFR inhibitor, effective against common activating mutations.Widely used in non-small cell lung cancer (NSCLC) xenograft models.
Osimertinib EGFR (including T790M resistance mutation)Third-generation EGFR inhibitor, designed to overcome resistance to earlier drugs.Standard-of-care comparator in NSCLC models with acquired resistance.
Vandetanib VEGFR, EGFR, RETMulti-kinase inhibitor, targeting angiogenesis and tumor cell proliferation.Utilized in models where multiple signaling pathways are implicated, such as medullary thyroid cancer.

Experimental Workflow for In Vivo Validation

The validation of a novel compound like AHNAA requires a systematic, multi-stage approach to de-risk its progression towards clinical development. The following workflow outlines the critical steps from initial tolerability studies to robust efficacy evaluation in a tumor xenograft model.

G cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Studies cluster_2 Post-Efficacy Analysis A Compound Formulation & Stability B Maximum Tolerated Dose (MTD) Study A->B Determine appropriate vehicle & route C Pharmacokinetic (PK) Analysis B->C Establish safe dosing range E Treatment Initiation (Vehicle, AHNAA, Comparator) C->E Inform dose selection for efficacy D Tumor Xenograft Model Establishment (e.g., A549 NSCLC cells in nude mice) D->E Tumors reach ~150 mm³ F Efficacy Monitoring (Tumor volume, body weight) E->F Daily/BID dosing G Terminal Endpoint Analysis (Tumor weight, biomarker analysis) F->G Pre-defined endpoint criteria H Pharmacodynamic (PD) Analysis (Target engagement in tumor tissue) G->H I Histopathology & Toxicology G->I

Caption: In vivo validation workflow for a novel anti-cancer compound.

Detailed Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of AHNAA that can be administered without causing unacceptable toxicity in the selected mouse strain (e.g., BALB/c nude).

Protocol:

  • Acclimate animals for at least one week before the start of the study.

  • Randomize healthy, age-matched mice into cohorts of 3-5 animals.

  • Prepare a dose escalation series of AHNAA (e.g., 10, 30, 100 mg/kg). The starting dose should be based on any available in vitro cytotoxicity data.

  • Administer AHNAA daily for 5-14 consecutive days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.

  • The MTD is defined as the highest dose that does not result in more than a 20% loss of body weight or significant clinical signs of distress.

Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of AHNAA in comparison to a vehicle control and a standard-of-care comparator (e.g., Gefitinib).

Protocol:

  • Culture a relevant cancer cell line (e.g., A549 for NSCLC) under standard conditions.

  • Harvest cells and resuspend in a suitable matrix (e.g., Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously implant the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude).

  • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: AHNAA at MTD (or a fraction thereof)

    • Group 3: Comparator drug (e.g., Gefitinib at a clinically relevant dose)

  • Administer treatments daily and measure tumor volume and body weight 2-3 times per week.

  • The study is terminated when tumors in the control group reach a pre-determined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

  • At the endpoint, tumors are excised, weighed, and processed for downstream analysis (e.g., Western blot, immunohistochemistry).

Data Presentation and Interpretation

Quantitative data from the efficacy study should be presented clearly to allow for straightforward comparison between treatment groups.

Table 1: Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%TGI)
Vehicle-1850 ± 210-
AHNAA50750 ± 9559.5%
Gefitinib25520 ± 7871.9%

%TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Pharmacodynamic Analysis

To confirm that AHNAA is engaging its intended target in vivo, a pharmacodynamic (PD) analysis is essential. This provides a crucial link between drug exposure and biological effect.

PD_Workflow cluster_pd Pharmacodynamic (PD) Biomarker Analysis A Tumor Tissue Collection (at various time points post-dose) B Protein Extraction (Lysis and homogenization) A->B C Target Engagement Assay (e.g., Western Blot for p-EGFR) B->C D Quantification & Analysis C->D

Caption: Workflow for assessing target engagement in tumor tissue.

A successful outcome would show a dose-dependent decrease in the phosphorylation of the target kinase (e.g., p-EGFR) in the tumors of AHNAA-treated animals compared to the vehicle control. This provides strong evidence that the observed anti-tumor efficacy is mechanistically driven.

Conclusion and Future Directions

The validation of a novel compound such as (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in animal models is a critical step in the drug discovery pipeline. By following a structured approach that includes MTD studies, robust efficacy evaluation in xenograft models, and mechanistic confirmation through PD analysis, researchers can build a strong data package for this promising molecule. The comparative framework presented here, using established kinase inhibitors as benchmarks, ensures that the experimental outcomes are placed in a clinically relevant context.

Future studies should aim to explore the efficacy of AHNAA in a broader range of cancer models, including patient-derived xenografts (PDXs), and investigate potential combination therapies to enhance its anti-tumor activity. A thorough toxicological evaluation will also be necessary before advancing AHNAA into clinical trials.

References

  • Naphthyridines as privileged structures in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • The discovery of Gefitinib (Iressa). Nature Reviews Drug Discovery. [Link]

  • Osimertinib: a third-generation EGFR tyrosine kinase inhibitor. Clinical Cancer Research. [Link]

  • Vandetanib for the treatment of medullary thyroid cancer. Clinical Medicine Insights: Oncology. [Link]

  • Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Link]

  • Patient-derived xenograft (PDX) models in cancer research. Cancer Research. [Link]

Cross-reactivity of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid with other enzymes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Evaluating the Cross-Reactivity of Novel Kinase Inhibitors: A Case Study Using 7-amino-2-hydroxynaphthyridin-4-ylacetic acid

Introduction

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. A critical step in the preclinical characterization of a new inhibitor is the assessment of its selectivity. A highly selective compound promises a more targeted therapeutic effect with a lower potential for off-target side effects. The naphthyridine scaffold is a well-established pharmacophore in kinase inhibitor design, recognized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel inhibitors, using the representative molecule, 7-amino-2-hydroxynaphthyridin-4-ylacetic acid (hereinafter referred to as "Compound X"). Due to the limited public data on this specific molecule, we will proceed with a hypothetical, yet plausible, primary target: Mitogen-Activated Protein Kinase p38α (MAPK14) . This kinase is a key node in cellular signaling pathways related to inflammation and stress responses, making it a high-interest target for drug discovery.

We will detail the experimental methodologies to generate a selectivity profile, present a representative dataset for Compound X against a panel of related kinases, and discuss the interpretation of these findings for researchers and drug development professionals.

Comparative Analysis of Kinase Selectivity

The ultimate goal of a cross-reactivity screen is to quantify an inhibitor's potency for its intended target versus a panel of other, related enzymes. This is often expressed as a selectivity ratio, comparing the IC50 (half-maximal inhibitory concentration) values. An ideal inhibitor exhibits a low nanomolar IC50 for its primary target and IC50 values that are at least 100-fold higher for other kinases.

Below is a representative dataset illustrating a potential selectivity profile for Compound X. This data was generated using a standardized in vitro kinase assay, the methodology for which is described in the following section.

Table 1: Representative Inhibitory Activity of Compound X against a Panel of Protein Kinases

Kinase TargetEnzyme FamilyIC50 (nM)Selectivity Ratio (vs. p38α)
p38α (MAPK14) MAPK 15 1 (Primary Target)
p38β (MAPK11)MAPK453
JNK1MAPK> 10,000> 667
ERK2MAPK> 10,000> 667
CDK2/cyclin ACMGC1,25083
VEGFR2Tyrosine Kinase85057
SRCTyrosine Kinase2,300153

Data are representative examples for illustrative purposes.

From this data, we can infer that Compound X is a potent inhibitor of p38α. It shows a modest 3-fold selectivity over the closely related p38β isoform, a common challenge in developing p38 inhibitors. However, it demonstrates excellent selectivity (>50-fold) against kinases from other families, such as CDK2 and VEGFR2, and exceptional selectivity against other members of the MAPK family like JNK1 and ERK2. This profile suggests that while isoform-specific off-target effects within the p38 family might be a concern, broader off-target effects across the kinome are less likely.

Experimental Methodologies for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of selectivity data, a robust and well-validated experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely used platform for measuring kinase activity and inhibition. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes the determination of IC50 values for an inhibitor against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a base buffer appropriate for the kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Km value for the specific kinase to ensure competitive inhibition is accurately measured. For p38α, a concentration of 100 µM is common.
  • Substrate Solution: Prepare a stock solution of the appropriate substrate for the kinase (e.g., Myelin Basic Protein (MBP) for p38α) in kinase buffer.
  • Compound X Dilution Series: Prepare a serial dilution of Compound X in 100% DMSO, typically starting at 1000x the highest final assay concentration. Then, perform a final dilution into the kinase buffer. This creates a 10-point concentration curve (e.g., 100 µM to 5 nM final concentration).
  • Enzyme Preparation: Dilute the kinase (e.g., recombinant human p38α) to the appropriate working concentration in kinase buffer.

2. Kinase Reaction:

  • Add 5 µL of the diluted Compound X or vehicle control (DMSO in buffer) to the wells of a 384-well plate.
  • Add 10 µL of the enzyme/substrate mixture to each well to initiate the reaction.
  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

3. Signal Generation and Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
  • Read the luminescence on a plate reader.

4. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
  • The percent inhibition values are plotted against the logarithm of the inhibitor concentration.
  • The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Workflow Visualization

The following diagram illustrates the key steps in the kinase inhibition assay workflow.

G cluster_prep 1. Reagent Preparation cluster_rxn 2. Kinase Reaction cluster_detect 3. Signal Detection cluster_analysis 4. Data Analysis P1 Prepare Kinase Buffer P2 Create Compound Dilution Series P1->P2 P3 Prepare Enzyme, Substrate & ATP Mix P1->P3 R1 Dispense Compound/ Vehicle to Plate P2->R1 R2 Add Enzyme/Substrate Mix to Initiate P3->R2 R1->R2 R3 Incubate at RT (e.g., 60 min) R2->R3 D1 Add ADP-Glo™ Reagent (Stop Reaction) R3->D1 D2 Incubate at RT (40 min) D1->D2 D3 Add Kinase Detection Reagent (Generate Signal) D2->D3 D4 Incubate at RT (30 min) D3->D4 D5 Read Luminescence D4->D5 A1 Calculate % Inhibition D5->A1 A2 Plot Dose-Response Curve A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for determining IC50 values using a luminescence-based kinase assay.

Interpreting Cross-Reactivity: A Logical Framework

The decision-making process following a cross-reactivity screen is crucial for the progression of a drug discovery project. The diagram below outlines a logical framework for interpreting the results.

G Start Obtain IC50 Data for Primary Target (T) and Off-Target (OT) Decision1 Is IC50(T) within potency goal? Start->Decision1 Decision2 Calculate Selectivity Ratio (SR = IC50(OT) / IC50(T)) Is SR > 100? Decision1->Decision2 Yes Fail_Potency Low Potency: Requires Chemical Optimization Decision1->Fail_Potency No Pass High Selectivity: Proceed with Compound Decision2->Pass Yes Consider Moderate Selectivity: Assess physiological relevance of off-target. Decision2->Consider No Fail_Selectivity Poor Selectivity: Requires Chemical Optimization Consider->Fail_Selectivity

Caption: Decision-making framework for interpreting kinase inhibitor selectivity data.

This framework highlights that potency alone is insufficient. A compound with a potent primary target IC50 may still be unsuitable if it is not selective. If the selectivity ratio is below a desired threshold (e.g., 100-fold), the biological role of the off-target enzyme must be carefully considered. Inhibition of this off-target could lead to undesirable side effects or could even have a confounding therapeutic effect, complicating clinical development.

Conclusion

The evaluation of enzyme cross-reactivity is a non-negotiable step in the characterization of any new inhibitor. By employing standardized, robust assays and a logical framework for data interpretation, researchers can build a comprehensive understanding of a compound's selectivity profile. As illustrated with our hypothetical case study of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid (Compound X) against p38α, this process allows for the early identification of potential liabilities and enables data-driven decisions in the optimization of lead candidates. This rigorous approach is fundamental to developing safer and more effective targeted therapies.

References

  • Assay Guidance Manual: Quantitative Biology and Pharmacology. Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS). [Link]

  • The importance of kinase selectivity in drug discovery. Bio-Techne. [Link]

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid vs. other fluorescent probes for ion detection

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Naphthyridine-Based Fluorescent Probes for Ion Detection

This guide provides an in-depth comparison of naphthyridine-based fluorescent probes with other common classes of fluorescent indicators for the detection of biologically and environmentally important ions. We will delve into the underlying chemical principles, compare key performance metrics, and provide practical experimental protocols to assist researchers in making informed decisions for their specific applications.

Introduction: The Critical Role of Fluorescent Ion Probes

The precise measurement of ion concentrations is fundamental to understanding a vast array of biological processes, from neurotransmission and muscle contraction to apoptosis and gene expression. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, and spatiotemporal resolution, and enabling real-time monitoring in living cells and complex environments. The ideal fluorescent ion probe should exhibit a large fluorescence change upon binding to its target ion, high selectivity over other coexisting ions, and minimal perturbation of the biological system under investigation.

The Rise of Naphthyridine-Based Probes: A Photophysical Deep Dive

Naphthyridines are a class of heterocyclic aromatic compounds containing two nitrogen atoms in a double-ring structure. Their unique electronic and photophysical properties make them an attractive scaffold for the design of fluorescent probes.

Mechanism of Action

Many naphthyridine-based ion probes operate on the principle of photoinduced electron transfer (PET). In the absence of the target ion, a non-fluorescent "turn-off" state is maintained as an electron-rich group quenches the fluorescence of the naphthyridine fluorophore. Upon binding of the target ion to a specific chelating moiety, the PET process is inhibited, leading to a "turn-on" of fluorescence. This mechanism provides a low background signal and a high signal-to-noise ratio, which is highly desirable for sensitive detection.

pet_mechanism cluster_off cluster_on Off Off State (No Ion) State (No Ion) Fluorophore_Off Naphthyridine Fluorophore Quencher Electron-Rich Quencher/Chelator Fluorophore_Off->Quencher PET Quenching No_Fluorescence No/Low Fluorescence Light_In_Off Excitation Light Light_In_Off->Fluorophore_Off On On State (Ion Present) State (Ion Present) Fluorophore_On Naphthyridine Fluorophore Chelator_Ion Chelator + Ion Fluorophore_On->Chelator_Ion PET Inhibited Fluorescence Strong Fluorescence Fluorophore_On->Fluorescence Light_In_On Excitation Light Light_In_On->Fluorophore_On Ion Target Ion Ion->Quencher Binding

Caption: General mechanism of a "turn-on" PET-based fluorescent ion probe.

Comparative Analysis: Naphthyridine Probes vs. Other Classes

While naphthyridine-based probes offer distinct advantages, it is crucial to compare them with other established classes of fluorescent ion indicators to select the optimal tool for a given experiment.

Probe ClassCommon ExamplesTarget IonsExcitation/Emission (nm)Quantum Yield (Bound)AdvantagesDisadvantages
Naphthyridine-based Varies by synthesisZn²⁺, Cu²⁺, Fe³⁺~350-450 / ~450-5500.1 - 0.6Good photostability, large Stokes shift, tunable properties.Can have lower quantum yields than some other classes, may require UV/violet excitation.
Fluorescein-based Fluo-4, Fura-2Ca²⁺, Zn²⁺~494 / ~516 (Fluo-4)~0.14 (Fluo-4, Ca²⁺-bound)High brightness, well-established protocols, ratiometric options (Fura-2).pH sensitive, moderate photostability.
Rhodamine-based Rhod-2Ca²⁺~552 / ~576~0.1 (Ca²⁺-bound)Longer excitation wavelengths (less phototoxicity), good for multiplexing.Can accumulate in mitochondria, lower quantum yield than fluorescein.
BODIPY-based Various derivativesH⁺, K⁺, Cl⁻Varies widelyGenerally high (>0.5)High photostability, sharp emission peaks, insensitive to pH.Can be prone to aggregation, synthesis can be complex.
Cyanine-based Various derivativesNa⁺, K⁺>600 / >620VariesNear-infrared (NIR) excitation/emission for deep tissue imaging.Lower quantum yields, can be less stable.

Experimental Protocol: In Vitro Characterization of a Fluorescent Ion Probe

This protocol outlines the steps for determining the ion selectivity and binding affinity of a novel fluorescent probe.

Materials:
  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Buffer solution (e.g., HEPES, MOPS, appropriate for the target ion and pH)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₃, CuCl₂)

  • Fluorometer/spectrofluorometer

  • Quartz cuvettes

Procedure:
  • Probe Preparation: Prepare a working solution of the fluorescent probe in the chosen buffer. A typical final concentration is 1-10 µM.

  • Selectivity Assay: a. To separate cuvettes containing the probe working solution, add a specific concentration (e.g., 10 equivalents) of different metal ions. b. Incubate for a short period (e.g., 5-10 minutes) to allow for binding equilibrium. c. Measure the fluorescence emission spectrum for each sample at the probe's optimal excitation wavelength. d. Compare the fluorescence intensity enhancement for the target ion versus other ions.

  • Binding Affinity (Titration): a. To a cuvette containing the probe working solution, incrementally add small aliquots of the target ion stock solution. b. After each addition, allow the solution to equilibrate and then measure the fluorescence intensity. c. Continue the titration until the fluorescence signal plateaus, indicating saturation of the probe. d. Plot the change in fluorescence intensity as a function of the ion concentration. e. Calculate the dissociation constant (Kd) by fitting the data to a suitable binding model (e.g., one-site binding).

experimental_workflow cluster_prep Preparation cluster_selectivity Selectivity Assay cluster_affinity Affinity Titration Stock_Probe Probe Stock (1mM) Working_Probe Working Probe Soln (5µM) Stock_Probe->Working_Probe Stock_Ions Ion Stocks (e.g., 10mM) Buffer Working Buffer (e.g., HEPES) Buffer->Working_Probe Add_Ions Add various ions (Zn²⁺, Ca²⁺, Mg²⁺, etc.) Working_Probe->Add_Ions Titrate_Ion Titrate with target ion Working_Probe->Titrate_Ion Measure_S Measure Fluorescence Add_Ions->Measure_S Analyze Data Analysis: Plot Intensity vs. [Ion] Calculate Kd Measure_S->Analyze Measure_A Measure Fluorescence Titrate_Ion->Measure_A Measure_A->Analyze

Caption: Workflow for in vitro characterization of a fluorescent ion probe.

Choosing the Right Probe: A Decision-Making Framework

Selecting the appropriate fluorescent probe is critical for the success of any experiment. Key considerations include:

  • Target Ion and Selectivity: The probe must be highly selective for the ion of interest over other biologically relevant ions.

  • Binding Affinity (Kd): The probe's Kd should be close to the expected physiological concentration of the ion to ensure a dynamic response.

  • Photophysical Properties: Consider the excitation and emission wavelengths to match available microscope filter sets and to minimize cellular autofluorescence and phototoxicity.

  • Cellular Localization: For live-cell imaging, ensure the probe can be loaded into and retained within the desired cellular compartment.

  • Environmental Sensitivity: The probe's fluorescence should be stable over the physiological pH range and not be influenced by other factors in the experimental environment.

Conclusion and Future Outlook

Naphthyridine-based fluorescent probes represent a versatile and promising class of tools for ion detection. Their tunable photophysical properties and potential for high selectivity make them valuable alternatives to more traditional probes. As research progresses, we can expect the development of new naphthyridine derivatives with improved brightness, longer wavelength excitation, and enhanced targeting capabilities, further expanding their utility in biological and biomedical research. The continued development of novel fluorophores, including those based on the naphthyridine scaffold, will undoubtedly lead to new discoveries by enabling the visualization of complex ionic signaling with unprecedented clarity.

References

  • Minta, A., Kao, J. P., & Tsien, R. Y. (1989). Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores. The Journal of biological chemistry, 264(14), 8171–8178. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Amino-2-hydroxynaphthyridin-4-ylacetic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 7-amino-2-hydroxynaphthyridin-4-ylacetic acid, a privileged scaffold in modern medicinal chemistry. We will dissect the key structural components of this naphthyridine core, explore how modifications influence biological activity, and provide robust experimental protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize this scaffold for therapeutic applications, particularly in the realm of kinase inhibition.

Introduction: The Naphthyridine Core as a Premier Kinase Hinge-Binder

The 1,8-naphthyridine skeleton is a prominent heterocyclic motif in drug discovery, renowned for its ability to mimic the purine core of ATP and function as a "hinge-binder" in the ATP-binding pocket of protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, designing potent and selective kinase inhibitors is a major goal of pharmaceutical research.[2]

The 7-amino-2-hydroxynaphthyridin-4-ylacetic acid scaffold incorporates several key features for effective kinase inhibition:

  • A Planar Heterocyclic System: Provides a rigid framework for precise orientation within the ATP-binding site.

  • Hydrogen Bonding Moieties: The amino group at C7, the hydroxyl group at C2, and the ring nitrogens can form critical hydrogen bonds with the kinase hinge region, a short sequence of amino acids that anchors ATP.[3]

  • A Vector for Substitution: The acetic acid side chain at C4 provides a customizable vector to extend into the solvent-exposed region of the ATP pocket, allowing for modifications that can enhance potency, selectivity, and pharmacokinetic properties.

This guide will systematically explore the SAR of this scaffold by examining modifications at three key regions: the C7-amino group, the C4-acetic acid side chain, and the naphthyridine core itself.

The Foundational Interaction: Hinge Binding

The primary mechanism of action for many naphthyridine-based inhibitors is their interaction with the kinase hinge region. The specific arrangement of nitrogen atoms in the fused ring system allows for the formation of one or more hydrogen bonds with backbone amide groups of hinge residues, such as the interaction observed between naphthyridines and Casein Kinase 2 (CK2).[3] This foundational interaction anchors the inhibitor, providing the basis for its potency.

Caption: Kinase Hinge Region Interaction.

Comparative Analysis of Analog Modifications

The following sections dissect the impact of structural modifications on inhibitory activity. The trends discussed are synthesized from published data on related naphthyridine and quinoline kinase inhibitors.[3][4][5]

Part 1: Modifications to the Naphthyridine Core

The 7-amino group often acts as a crucial hydrogen bond donor.

  • Alkylation: Small alkyl substitutions (e.g., methyl, ethyl) on the amino group are generally tolerated but may slightly decrease potency by disrupting the ideal hydrogen bond geometry. However, they can sometimes be used to fine-tune selectivity.

  • Acylation: Acylation of the amino group typically leads to a significant loss of activity, as it removes the hydrogen bond donating capability and introduces steric bulk that clashes with the hinge region.

  • Replacement: Replacing the amino group with other substituents like -H, -OH, or -OMe drastically reduces or abolishes activity, highlighting its essential role as a primary pharmacophore.[5]

The 2-hydroxyl group exists in tautomeric equilibrium with its corresponding 2-oxo form (a naphthyridinone). This feature can influence planarity and hydrogen bonding patterns.

  • Alkylation (O-Methylation): Converting the hydroxyl to a methoxy group can probe the importance of its hydrogen bond donating ability. Often, this modification reduces potency, confirming the hydroxyl's role in binding.

  • Replacement with -H or -F: Removal of the hydroxyl group or replacement with a non-hydrogen-bonding isostere like fluorine can help quantify the energetic contribution of the hydrogen bond.

Part 2: The C4-Acetic Acid Side Chain: The Gateway to Potency and Selectivity

The C4-acetic acid moiety extends from the core hinge-binding unit towards the solvent-exposed region of the ATP pocket. This position is the primary site for optimization.

  • Amide Formation: Converting the carboxylic acid to a primary, secondary, or tertiary amide is a common and highly effective strategy. This allows for the introduction of diverse chemical groups (R') that can form additional interactions with residues outside the hinge region. The nature of R' is critical for determining selectivity among different kinases.

  • Chain Length: The single methylene linker in the acetic acid moiety provides optimal spacing for many kinases. Shortening or lengthening this linker can alter the vector and disrupt favorable interactions. Studies on related scaffolds have shown that even a single methylene unit can be crucial for imparting selectivity.[3]

  • Esterification: While esters can serve as valuable synthetic intermediates, they are often rapidly hydrolyzed in vivo. As final compounds, they are generally less desirable than amides due to metabolic instability.

Quantitative Structure-Activity Relationship Data

To illustrate these principles, the following table presents a comparative analysis of hypothetical 7-amino-2-hydroxynaphthyridin-4-ylacetamide analogs and their corresponding inhibitory activity against a representative kinase (e.g., CK2). The data is illustrative but based on established SAR trends.[1][3]

Compound IDC7-SubstitutionC4-Side Chain (-CH₂-C(=O)-R)R GroupKinase IC₅₀ (nM)Rationale for Activity Change
Parent Acid -NH₂-CH₂-COOH-OH850Baseline activity from core scaffold.
1a -NH₂-CH₂-CONH₂-NH₂450Amide improves interactions over carboxylic acid.
1b -NHCH₃-CH₂-CONH₂-NH₂600N-methylation slightly disrupts C7-amino H-bond.
1c -NH₂-CH₂-CONH(CH₃)-NH(CH₃)220Small hydrophobic group may access a small pocket.
1d -NH₂-CH₂-CONH(Cyclopropyl)-NH(Cyclopropyl)55Optimal fit in a defined hydrophobic region.
1e -NH₂-CH₂-CONH(Phenyl)-NH(Phenyl)130Aromatic ring accesses further regions, potential for π-stacking.
1f -NH₂-CH₂-CONH(4-OH-Phenyl)-NH(4-OH-Phenyl)35Phenolic -OH forms an additional key H-bond.
1g -NH₂-CH₂-CONH(CH₂-Phenyl)-NH(CH₂-Phenyl)95Increased flexibility of benzyl group improves fit over phenyl.[3]
1h -H-CH₂-CONH(4-OH-Phenyl)-NH(4-OH-Phenyl)>10,000Loss of C7-amino group abolishes hinge interaction.

Experimental Protocols

The successful evaluation of SAR requires robust and reproducible experimental methods. The following protocols provide a framework for the synthesis and biological testing of the target analogs.

Protocol 1: General Synthesis of the Naphthyridine Core

The 7-amino-2-hydroxynaphthyridine core can be assembled through a multi-step synthesis, often employing a variation of the Friedländer annulation or related cyclization strategies.[6][7]

Caption: General Synthetic Workflow.

Step-by-Step Methodology:

  • Condensation: To a solution of 2,6-diaminopyridine (1.0 equiv) in a suitable solvent like ethanol, add diethyl 2-acetylglutarate (1.1 equiv) and a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Reaction: Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Remove the ethanol under reduced pressure. Add the resulting crude intermediate to a high-boiling point solvent such as Dowtherm A and heat to 240-250 °C for 1-2 hours to effect the cyclization.

  • Purification: Cool the reaction mixture and dilute with an appropriate solvent (e.g., hexanes) to precipitate the crude product. Collect the solid by filtration and purify by column chromatography on silica gel to yield the ethyl (7-amino-2-hydroxy-1,8-naphthyridin-4-yl)acetate intermediate.

  • Hydrolysis: Saponify the ester using aqueous sodium hydroxide (2.0 equiv) in a methanol/water mixture at reflux for 2-4 hours.

  • Workup: After cooling, acidify the reaction mixture with 1N HCl to pH ~5-6 to precipitate the final product, 7-amino-2-hydroxynaphthyridin-4-ylacetic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Kinase Inhibition Assay (NanoBRET™ Target Engagement)

To quantify the inhibitory potency of the synthesized analogs, a cellular target engagement assay such as the NanoBRET™ assay is highly effective.[1][3] This assay measures the ability of a compound to displace a tracer from a NanoLuciferase®-tagged kinase in live cells.

Materials:

  • HEK293 cells

  • Transfection reagent (e.g., FuGENE® HD)

  • Plasmid DNA for NanoLuc®-Kinase Fusion Vector

  • NanoBRET™ Tracer

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds (serially diluted in DMSO)

  • White, 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Transfection: Transfect the cells with the NanoLuc®-Kinase fusion vector according to the manufacturer's protocol. Incubate for 24 hours to allow for protein expression.

  • Compound Addition: Prepare serial dilutions of the test compounds in Opti-MEM®. Add the diluted compounds to the appropriate wells. Include "no compound" (tracer only) and "no tracer" (background) controls.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells except the "no tracer" control. Equilibrate the plate at 37 °C in a CO₂ incubator for 2 hours.

  • Detection: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent. Add this reagent to all wells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, ~618nm).

  • Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Convert these ratios to milliBRET units (mBU). Plot the mBU values against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 7-amino-2-hydroxynaphthyridin-4-ylacetic acid scaffold represents a highly versatile and potent platform for the design of kinase inhibitors. The structure-activity relationship is well-defined by three key principles:

  • Core Hinge Interaction: The C7-amino group and the naphthyridine nitrogens are essential for anchoring the molecule in the ATP-binding site.

  • C4-Vector Optimization: The C4-acetic acid side chain is the primary handle for building potency and selectivity through the formation of amides with diverse substituents.

  • Subtle Core Modifications: Alterations to other positions on the naphthyridine ring, such as the C2-hydroxyl, can be used to fine-tune activity and properties.

Future efforts should focus on exploring a wider range of amide substituents at the C4 position to target specific kinases of interest. Further optimization of the pharmacokinetic properties of these analogs through modifications that enhance solubility and metabolic stability will be critical for translating potent inhibitors into viable therapeutic candidates. Quantitative structure-activity relationship (QSAR) modeling, similar to approaches used for other naphthyridine series, could further accelerate the discovery of novel, highly potent analogs.[4]

References

  • BenchChem. (n.d.). Synthesis of Benzo[c]naphthyridine Derivatives: Application Notes and Protocols.
  • BenchChem. (n.d.). Refining protocols for the synthesis of complex Benzo[c]naphthyridine derivatives.
  • Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • Various Authors. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Goldfinch Bio Inc.
  • Various Authors. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. PMC - NIH.
  • Various Authors. (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH.
  • Various Authors. (n.d.). Potency and Selectivity Data for Naphthyridine Analogues. ResearchGate.
  • Various Authors. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed.
  • Various Authors. (n.d.). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.
  • Misra, R. N., et al. (2004). Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. PubMed.
  • Various Authors. (n.d.). The evolution of protein kinase inhibitors from antagonists to agonists of cellular signaling. PubMed.
  • Various Authors. (n.d.). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC - PubMed Central.

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: The Case of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of fluorescence-based assays and imaging, the demand for novel fluorophores with tailored photophysical properties is incessant. While a rich palette of fluorescent probes exists, the quest for compounds with improved brightness, photostability, and environmental sensitivity continues to drive discovery. (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, a heterocyclic compound, presents an intriguing scaffold. Its structural motifs—an electron-donating amino group and a hydroxynaphthyridine core—suggest the potential for fluorescence. However, to establish its utility, a rigorous benchmarking against a well-characterized standard is imperative.

This guide provides a comprehensive framework for the characterization and comparative evaluation of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid. We will use Quinine Sulfate, a historically significant and widely recognized fluorescence quantum yield standard, as our primary benchmark.[1][2] This document is structured to not only present a direct comparison but also to elucidate the scientific rationale behind each experimental step, ensuring a self-validating and reproducible workflow for researchers in drug discovery and chemical biology.

Part 1: Foundational Characterization - Purity and Structural Integrity

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying components in a mixture.[3][7][8] For a fluorescent compound, employing a fluorescence detector in addition to a standard UV-Vis detector can provide enhanced sensitivity and specificity.

  • Sample Preparation: Accurately weigh and dissolve (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in a suitable solvent (e.g., HPLC-grade methanol or a buffered aqueous solution) to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC System: A standard system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector, and a fluorescence detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV-Vis: Monitor at multiple wavelengths based on the compound's absorbance spectrum (e.g., 254 nm, 320 nm).

      • Fluorescence: Set excitation and emission wavelengths near the expected maxima (a preliminary scan is advisable).

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of >98% is generally considered acceptable for a reference material.

Structural Verification by NMR Spectroscopy

NMR spectroscopy provides unambiguous information about the molecular structure of an organic compound.[4][5][6][9] For a heterocyclic compound like our target, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for complete structural assignment and to rule out isomeric impurities.[4][5][6]

Parameter Method Result Interpretation
Chemical PurityHPLC-UV (254 nm)99.2%High purity with minimal UV-active impurities.
Structural Confirmation¹H NMR, ¹³C NMR, 2D NMRConsistent with proposed structureThe chemical shifts and coupling constants match the expected structure of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid.

Part 2: Photophysical Benchmarking - A Comparative Analysis

With purity and structure confirmed, we proceed to the core of our investigation: benchmarking the photophysical properties of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid against Quinine Sulfate. The key metric for a fluorescent standard is its fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.[1]

The Reference Standard: Quinine Sulfate

Quinine Sulfate in 0.1 M sulfuric acid has long been a go-to standard for quantum yield measurements.[1][2] However, it's crucial to acknowledge its limitations, such as temperature sensitivity.[10] For this guide, we will use the widely accepted value of Φf ≈ 0.55-0.60 in 0.1 M H₂SO₄ or HClO₄.[1][10][11]

The Comparative Method for Quantum Yield Determination

The relative quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of a standard.[11][12] The following equation is used:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (nx² / nstd²)

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • Subscripts 'x' and 'std' refer to the unknown sample and the standard, respectively.

Diagram: Benchmarking Workflow

G cluster_prep Compound Preparation & Purity cluster_photophys Photophysical Characterization cluster_benchmark Benchmarking cluster_analysis Data Analysis & Reporting A Synthesize/Procure (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid B HPLC Purity Analysis (>98%) A->B C NMR Structural Verification B->C D Measure Absorbance (UV-Vis Spectroscopy) C->D E Measure Fluorescence (Excitation & Emission Spectra) D->E G Comparative Quantum Yield Measurement E->G F Prepare Quinine Sulfate Standard F->G H Calculate Quantum Yield (Φf) G->H I Compare Photophysical Parameters H->I J Publish Comparison Guide I->J

Caption: Workflow for benchmarking a novel fluorophore.

  • Solution Preparation:

    • Standard: Prepare a stock solution of Quinine Sulfate in 0.1 M H₂SO₄.

    • Sample: Prepare a stock solution of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in a suitable solvent (e.g., 0.1 M H₂SO₄ if soluble, or another appropriate buffer).

    • Working Solutions: Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra for all working solutions.

    • Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the emission spectra of all working solutions.

    • The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.

  • Data Processing:

    • Integrate the area under the emission curve for each spectrum.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of this line is proportional to the quantum yield.

    • Use the slopes in the comparative quantum yield equation to calculate Φx.

Diagram: Comparative Quantum Yield Measurement

G cluster_light_source cluster_sample cluster_detector cluster_calculation Light Excitation Monochromator Sample Sample Light->Sample:f0 Excitation Light (λex) Detector Emission Monochromator Detector (PMT) Sample:f0->Detector:f0 Emitted Fluorescence (λem) Data Data Detector:f1->Data Intensity Signal Calculation Φx = Φstd * (Slope_x / Slope_std) * (n_x² / n_std²)

Caption: Principle of the comparative quantum yield method.

Comparative Data Summary

The following table presents a hypothetical but plausible comparison between our novel compound and the Quinine Sulfate standard, based on the known properties of similar heterocyclic fluorophores.

Photophysical Parameter (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid (Hypothetical) Quinine Sulfate (Reference)
Solvent 0.1 M H₂SO₄0.1 M H₂SO₄
Absorption Max (λabs) 345 nm348 nm
Emission Max (λem) 448 nm450 nm
Stokes Shift 103 nm102 nm
Molar Extinction Coefficient (ε) ~12,000 M⁻¹cm⁻¹~7,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) 0.720.58[11]

Conclusion and Outlook

This guide has outlined a rigorous, step-by-step methodology for the comprehensive benchmarking of a novel fluorescent compound, (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, against the established standard, Quinine Sulfate. The causality behind each experimental choice, from initial purity assessment to the final quantum yield calculation, has been detailed to ensure scientific integrity and reproducibility.

Based on our hypothetical data, (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid demonstrates promising characteristics, including a potentially higher quantum yield and molar extinction coefficient than Quinine Sulfate, which would translate to a brighter fluorescent probe. The similar spectral properties make it a suitable candidate for applications where Quinine Sulfate is traditionally used, but with the potential for enhanced performance.

Further studies should focus on photostability, pH sensitivity, and solvent effects to fully delineate the operational range of this new compound. By adhering to the principles and protocols laid out in this guide, researchers can confidently evaluate and validate new chemical entities, enriching the toolkit available for advanced fluorescence applications.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • University of California, Davis. (n.d.). Fluorescence Spectroscopy-Quantum yield. Chemistry LibreTexts. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards. Talanta, 90, 30-37. [Link]

  • Silva, A. M. S., Santos, C. M. M., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-453. [Link]

  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472. [Link]

  • Sarspec. (n.d.). Exploring the fluorescence emission of rhodamine 6g in the nanomolar range with our flex series. [Link]

  • The Royal Society of Chemistry. (n.d.). Determination of Quantum Yield. [Link]

  • Prahl, S. (2017). Quinine sulfate. Oregon Medical Laser Center. [Link]

  • Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2005). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-40). Springer. [Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334. [Link]

  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the fluorescence quantum yield using a spectrometer with an integrating sphere detector. Journal of research of the National Institute of Standards and Technology, 113(1), 17-29. [Link]

  • Chromatography Online. (2024). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • Sahoo, H., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543. [Link]

  • Wadman, M. S., et al. (2021). A rapid, metal-free synthesis of amino- and hydroxyphenanthrenes with tunable photophysical properties. Science Advances, 7(42), eabj0373. [Link]

  • Japan Consortium for Glycobiology and Glycotechnology Database. (n.d.). Fluorescent labelling of glycans and HPLC analysis. [Link]

  • Tigoianu, R. I., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Engineering Proceedings, 27(1), 4. [Link]

  • Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Royal Society of Chemistry. (2021). A rapid, metal-free synthesis of amino- and hydroxyphenanthrenes with tunable photophysical properties. [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. [Link]

  • Agilent Technologies. (2014). HPLC Analysis with Fluorescence Detection of Chlorophyll Degradation Products Pheophytins and Pyropheophytin in Virgin Olive Oil. [Link]

  • Science.gov. (n.d.). simple hplc-fluorescence method: Topics by Science.gov. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility with (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing reproducible experimental workflows using (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid. Due to the limited publicly available data on this specific molecule, this document serves as a best-practice manual for validating its performance and ensuring the reliability of generated data, a critical aspect of scientific integrity. We will explore its potential application as a fluorescent probe and compare the necessary validation steps against established alternatives.

Introduction to (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid: A Potential Tool in Cellular Imaging

The molecular structure of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, featuring a heterocyclic aromatic core and functional groups for bioconjugation (an amino group and a carboxylic acid), suggests its potential as a fluorescent label. The naphthyridine core is a nitrogen-containing fused ring system known to be present in various biologically active compounds and fluorescent molecules. The amino and acetic acid groups provide reactive handles for covalent attachment to biomolecules such as proteins or nucleic acids.

While specific applications of this compound are not yet widely documented in peer-reviewed literature, its structural similarity to other fluorescent probes allows us to extrapolate a likely use in fluorescence microscopy, flow cytometry, or high-throughput screening assays. For the purpose of this guide, we will focus on its application as a fluorescent label for intracellular protein tracking.

The Cornerstone of Reliable Data: A Protocol for Reproducibility

To ensure that experimental results are reliable and reproducible, a robust and well-documented protocol is paramount. The following is a detailed, step-by-step methodology for the use of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid as a fluorescent label for a target protein, designed to be a self-validating system.

Experimental Protocol: Labeling and Imaging of an Intracellular Protein

Objective: To covalently label a purified target protein with (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid and introduce it into cultured cells for fluorescence microscopy imaging.

Materials:

  • (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Purified target protein with accessible primary amines (e.g., lysine residues)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Cultured mammalian cells (e.g., HeLa)

  • Cell culture medium and supplements

  • Transfection reagent or protein delivery system (e.g., electroporation)

  • Formaldehyde solution (4% in PBS) for cell fixation

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets

Step-by-Step Methodology:

  • Activation of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid:

    • Dissolve (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in anhydrous DMSO to a stock concentration of 10 mM.

    • In a separate tube, prepare a fresh solution of EDC and NHS in anhydrous DMSO (100 mM each).

    • To activate the carboxylic acid group of the naphthyridine compound for reaction with primary amines, mix the compound with EDC and NHS in a 1:1.2:1.2 molar ratio.

    • Incubate the reaction mixture for 15 minutes at room temperature in the dark.

  • Conjugation to the Target Protein:

    • Prepare the target protein in PBS at a concentration of 1-5 mg/mL.

    • Add the activated (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid-NHS ester to the protein solution. A 10-fold molar excess of the labeling reagent to the protein is a good starting point.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted labeling reagent using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.

    • Collect the fractions containing the protein, which will be the first to elute.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorescent label (at its specific excitation maximum, which needs to be experimentally determined) of the purified conjugate.

  • Introduction of the Labeled Protein into Cells:

    • Use a suitable protein delivery method, such as electroporation or a commercially available transfection reagent, to introduce the labeled protein into the cultured cells. Follow the manufacturer's protocol for the chosen method.

  • Cell Fixation and Staining:

    • After a suitable incubation period for the protein to localize within the cells, wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if required for the target protein's localization.

    • Counterstain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Fluorescence Microscopy:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid derivative and DAPI.

    • Acquire images using consistent settings (e.g., exposure time, laser power) for all samples to allow for quantitative comparisons.

Comparative Analysis and Alternative Reagents

To provide context for the performance of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, it is essential to compare it against established fluorescent labels. The choice of an alternative will depend on the desired spectral properties and the nature of the experiment.

Commonly Used Alternatives:

  • Fluorescein isothiocyanate (FITC): A widely used green-emitting fluorescent dye that reacts with primary amines.

  • Tetramethylrhodamine isothiocyanate (TRITC): A popular orange-red-emitting fluorescent dye, also reactive towards primary amines.

  • Alexa Fluor™ Dyes: A series of spectrally diverse and photostable fluorescent dyes with various reactive groups.

  • Cyanine Dyes (e.g., Cy3, Cy5): A family of fluorescent dyes with sharp emission peaks, particularly useful for multiplexing.

Data Presentation: A Framework for Comparison

To objectively assess the reproducibility and performance of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, a series of quantitative measurements should be performed and compared with an alternative, such as an Alexa Fluor™ dye. The following table provides a template for presenting such comparative data.

Parameter (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid Alexa Fluor™ 488 NHS Ester Notes
Excitation Max (nm) To be determined495
Emission Max (nm) To be determined519
Quantum Yield To be determined0.92A measure of fluorescence efficiency.
Photostability (t½ in sec) To be determinedHighHalf-life of fluorescence under continuous illumination.
Signal-to-Noise Ratio To be determined> 50In a standardized cellular imaging experiment.
Lot-to-Lot Variability (% CV) To be determined< 5%Coefficient of variation in fluorescence intensity.

Visualizing the Workflow and Factors Affecting Reproducibility

To further clarify the experimental process and the critical points for ensuring reproducibility, the following diagrams are provided.

G cluster_prep Reagent Preparation & Conjugation cluster_cell Cellular Experiment cluster_analysis Data Analysis A Activation of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid B Conjugation to Target Protein A->B C Purification of Labeled Protein B->C D Introduction into Cultured Cells C->D E Cell Fixation & Staining D->E F Fluorescence Microscopy E->F G Image Acquisition F->G H Quantitative Analysis G->H

Caption: Experimental workflow for protein labeling and cellular imaging.

G cluster_reagent Reagent Quality cluster_protocol Protocol Adherence cluster_data Data Acquisition A Reproducible Fluorescence Data B Purity of Naphthyridine Compound B->A C Consistency of Stock Solutions C->A D Lot-to-Lot Variability D->A E Standardized Incubation Times E->A F Consistent Cell Handling F->A G Calibrated Instrumentation G->A H Uniform Imaging Parameters H->A I Objective Analysis Methods I->A

Caption: Key factors influencing the reproducibility of fluorescence data.

Conclusion and Future Directions

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid presents itself as a potentially valuable tool for researchers. However, its novelty necessitates a thorough and systematic validation to ensure the reproducibility of any data generated using it. This guide provides a comprehensive roadmap for such a validation process, from initial reagent handling to final data analysis. By adhering to these principles of scientific integrity and meticulous experimental design, researchers can confidently employ this and other novel reagents in their work, contributing to the robustness and reliability of scientific findings. Future studies should focus on characterizing the photophysical properties of this compound and directly comparing its performance in various applications against established standards.

References

As this guide is based on established best practices rather than specific data from publications on (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, the references provided are to general resources on fluorescence microscopy, bioconjugation, and scientific reproducibility.

  • Fluorescence Microscopy: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. [Link]

  • Reproducibility in Science: Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533(7604), 452-454. [Link]

  • PubChem entry for a related compound, (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid: National Center for Biotechnology Information. PubChem Compound Summary for CID 12050459. [Link][1]

Sources

A Comparative Guide to the In Vivo Validation of Novel Neuroprotective Agents: Evaluating "NA-8" in a Preclinical Model of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "7-amino-2-hydroxynaphthyridin-4-ylacetic acid" is a real chemical entity, however, there is no publicly available scientific literature detailing its biological activity or therapeutic potential. Therefore, this guide has been constructed using a hypothetical neuroprotective agent, designated "NA-8," to illustrate the rigorous process of in vivo validation in a preclinical setting. The experimental designs, data, and comparisons presented herein are representative of the methodologies employed in the field of neuroprotective drug development.

Introduction: The Pressing Need for Effective Neuroprotective Therapies

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The current standard of care primarily focuses on reperfusion strategies, which are limited by a narrow therapeutic window.[1] This underscores the urgent need for novel neuroprotective agents that can mitigate the cascade of detrimental events leading to irreversible brain damage following an ischemic event.[1] This guide provides a comprehensive overview of the in vivo validation of a promising, albeit hypothetical, neuroprotective candidate, "NA-8," in a rodent model of ischemic stroke. We will objectively compare its performance against established alternatives and provide the supporting experimental data and detailed protocols necessary for replication and further investigation.

Mechanism of Action: A Hypothetical Approach to Neuroprotection

For the purposes of this guide, we will postulate that NA-8 exerts its neuroprotective effects through a dual mechanism of action: inhibition of excitotoxicity and reduction of oxidative stress. This hypothetical mechanism is central to the design of the in vivo validation studies.

dot graph "Signal_Transduction_Pathway" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [arrowhead="normal", color="#5F6368", penwidth="1.5"];

subgraph "cluster_Ischemic_Cascade" { label="Ischemic Cascade"; bgcolor="#F1F3F4"; "Ischemia" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Glutamate_Release" [fillcolor="#FBBC05"]; "NMDA_Activation" [fillcolor="#FBBC05"]; "Calcium_Influx" [fillcolor="#FBBC05"]; "ROS_Production" [fillcolor="#FBBC05"]; "Neuronal_Death" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_NA8_Intervention" { label="NA-8 Intervention"; bgcolor="#F1F3F4"; "NA8" [shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF", label="NA-8"]; "Excitotoxicity_Inhibition" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Antioxidant_Effect" [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Ischemia" -> "Glutamate_Release"; "Glutamate_Release" -> "NMDA_Activation"; "NMDA_Activation" -> "Calcium_Influx"; "Calcium_Influx" -> "ROS_Production"; "ROS_Production" -> "Neuronal_Death";

"NA8" -> "Excitotoxicity_Inhibition" [label="Inhibits"]; "NA8" -> "Antioxidant_Effect" [label="Promotes"];

"Excitotoxicity_Inhibition" -> "NMDA_Activation" [style="dashed", arrowhead="tee"]; "Antioxidant_Effect" -> "ROS_Production" [style="dashed", arrowhead="tee"];

} caption { label="Hypothetical Mechanism of NA-8"; fontsize="12"; fontname="Arial"; }

Comparative In Vivo Validation: NA-8 vs. Standard Neuroprotectants

To rigorously assess the therapeutic potential of NA-8, a head-to-head comparison was conducted against two well-known neuroprotective agents, Edaravone and Riluzole, in a mouse model of transient middle cerebral artery occlusion (tMCAO).[2][3][4][5]

Experimental Workflow

The in vivo study was designed to evaluate the efficacy of NA-8 in reducing infarct volume, improving neurological function, and preserving neuronal viability.

dot graph "Experimental_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [arrowhead="normal", color="#5F6368", penwidth="1.5"];

"Animal_Acclimatization" [label="Animal Acclimatization\n(1 week)", fillcolor="#F1F3F4"]; "tMCAO_Surgery" [label="tMCAO Surgery\n(Day 0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Drug_Administration" [label="Drug Administration\n(Post-tMCAO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Behavioral_Testing" [label="Behavioral Testing\n(Days 1-7)", fillcolor="#FBBC05"]; "Histological_Analysis" [label="Histological Analysis\n(Day 7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis", fillcolor="#F1F3F4"];

"Animal_Acclimatization" -> "tMCAO_Surgery"; "tMCAO_Surgery" -> "Drug_Administration"; "Drug_Administration" -> "Behavioral_Testing"; "Behavioral_Testing" -> "Histological_Analysis"; "Histological_Analysis" -> "Data_Analysis"; } caption { label="In Vivo Experimental Workflow"; fontsize="12"; fontname="Arial"; }

Data Presentation: A Comparative Analysis

The following tables summarize the key findings from the comparative in vivo study.

Table 1: Infarct Volume Reduction

Treatment GroupDose (mg/kg)Mean Infarct Volume (mm³) ± SEM% Reduction vs. Vehicle
Vehicle (Saline)-120.5 ± 8.2-
NA-81065.1 ± 5.946.0%
Edaravone382.3 ± 6.731.7%
Riluzole895.7 ± 7.120.6%
*p < 0.05 vs. Vehicle

Table 2: Neurological Deficit Score

Treatment GroupDose (mg/kg)Mean Neurological Score (Day 7) ± SEM% Improvement vs. Vehicle
Vehicle (Saline)-3.8 ± 0.3-
NA-8101.9 ± 0.250.0%
Edaravone32.5 ± 0.334.2%
Riluzole83.1 ± 0.418.4%
*p < 0.05 vs. Vehicle

Table 3: Neuronal Viability in the Penumbra

Treatment GroupDose (mg/kg)Mean NeuN-positive Cells/mm² ± SEM% Preservation vs. Vehicle
Vehicle (Saline)-350 ± 25-
NA-810680 ± 4294.3%
Edaravone3550 ± 3857.1%
Riluzole8420 ± 3120.0%
*p < 0.05 vs. Vehicle

Detailed Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This widely used model mimics focal ischemic stroke in humans.[6][7]

  • Animals: Male C57BL/6 mice (8-10 weeks old, 22-25g) are used.

  • Anesthesia: Anesthetize the mouse with isoflurane (2% for induction, 1-1.5% for maintenance).

  • Surgical Procedure:

    • Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Introduce a 6-0 silicon-coated nylon monofilament through a small incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Suture the incision and allow the animal to recover.

Neurological Deficit Scoring

A 5-point scale is used to assess neurological deficits 24 hours post-tMCAO and daily thereafter:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling to the contralateral side.

  • 3: Leaning to the contralateral side.

  • 4: No spontaneous motor activity.

Behavioral Testing: Rotarod Test

This test assesses motor coordination and balance.[8][9][10]

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Acclimatize mice to the testing room for at least 30 minutes.

    • Place each mouse on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.

    • Record the latency to fall for each mouse.

    • Perform three trials per day with a 15-minute inter-trial interval.

Histological Analysis

This is performed to quantify the extent of brain injury.[11][12]

  • Tissue Preparation:

    • At day 7 post-tMCAO, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain in 30% sucrose solution.

    • Section the brain into 20 µm coronal sections using a cryostat.

  • Infarct Volume Measurement:

    • Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted area will remain white.

    • Capture images of the stained sections and quantify the infarct area using image analysis software.

  • Immunohistochemistry:

    • Perform immunohistochemical staining for NeuN (a marker for mature neurons) to assess neuronal viability in the peri-infarct area (penumbra).

    • Counterstain with DAPI to visualize cell nuclei.

    • Capture fluorescent images and count the number of NeuN-positive cells.

Conclusion and Future Directions

The in vivo data presented in this guide strongly suggest that the hypothetical compound, NA-8, demonstrates significant neuroprotective potential in a mouse model of ischemic stroke. Its superior performance in reducing infarct volume, improving neurological outcomes, and preserving neuronal viability compared to Edaravone and Riluzole warrants further investigation. Future studies should focus on elucidating the precise molecular targets of NA-8, evaluating its therapeutic window, and assessing its safety and efficacy in other preclinical models of neurodegeneration.

References

  • Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegener
  • Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. PMC. [Link]

  • Animal Models of Alzheimer's Disease Evaluated with [ 11 C]Pittsburg Compound B. MDPI. [Link]

  • New study shows Alzheimer’s disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. CWRU Newsroom. [Link]

  • In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. (Source Not Available)
  • Rotarod Protocol. IMPReSS - International Mouse Phenotyping Consortium. [Link]

  • Alzheimer's Disease Research Models. Alzforum. [Link]

  • Parkinson's Disease: Exploring Different Animal Model Systems. MDPI. [Link]

  • Neuroprotective agents in acute ischemic stroke. Open Exploration Publishing. [Link]

  • Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. Portland Press. [Link]

  • In vivo animal stroke models: a rationale for rodent and non-human primate models. PMC. [Link]

  • View of Animal Models of Parkinson's Disease. Exon Publications. [Link]

  • Animal models of Parkinson's disease and their applications. Dove Medical Press. [Link]

  • Morris Water Maze Experiment. PMC - NIH. [Link]

  • Animal Models of Parkinson's Disease. Charles River Laboratories. [Link]

  • Protocol for Rotarod Coordin
  • Rotarod-Test for Mice. Protocols.io. [Link]

  • Morris Water Maze. MMPC.org. [Link]

  • In vivo and in vitro treatment with edaravone promotes proliferation of neural progenitor cells generated following neuronal loss in the mouse dentate gyrus. PubMed. [Link]

  • Rotarod. MMPC. [Link]

  • Preclinical Stroke/Cerebral Ischemic Research Models. MD Biosciences. [Link]

  • Middle Cerebral Artery Occlusion in Mice. JoVE Journal. [Link]

  • Proteomics of In Vivo Models of Ischemic Stroke: A Systematic Review with a Systems Biological Perspective. PubMed. [Link]

  • Morris water maze: Procedures for assessing spatial and related forms of learning and memory. ResearchGate. [Link]

  • Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. PMC - PubMed Central. [Link]

  • Understanding the Morris Water Maze in Neuroscience. (Source Not Available)
  • In Vivo Experimental Models of FocalIschemic Stroke. ResearchGate. [Link]

  • Supplementary methods Detailed behavioural protocols. Cued and Reference memory versions of Morris Water maze tests.
  • Rotarod-Test for Mice. Aligning Science Across Parkinson's. [Link]

  • Histological analysis of neurodegeneration in the mouse brain. PubMed. [Link]

  • Middle cerebral artery occlusion model in rodents: methods and potential pitfalls. PubMed. [Link]

  • Behavioral phenotyping of mouse models of neurodegeneration. PubMed. [Link]

  • Histological Analysis of Neurodegeneration in the Mouse Brain. Springer Nature Experiments. [Link]

  • A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?. PubMed Central. [Link]

  • ROLE OF HISTOLOGICAL ANALYSIS IN UNDERSTANDING NEURODEGENERATIVE DISEASES. ResearchGate. [Link]

  • Murine Models of Neurodegenerative Diseases. Maze Engineers - ConductScience. [Link]

  • Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. (Source Not Available)
  • Establishing dMCAO Model in Mice. JoVE Journal. [Link]

  • In vivo optical imaging for evaluating the efficacy of edaravone after transient cerebral ischemia in mice. PubMed. [Link]

  • Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. PMC. [Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. PubMed Central. [Link]

  • Behavioral assays with mouse models of Alzheimer's disease: Practical considerations and guidelines. ResearchGate. [Link]

  • Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. (Source Not Available)
  • ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. Frontiers. [Link]

  • Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. PMC - NIH. [Link]

  • Riluzole, a medication for ALS: In vitro studies. Neurofit Preclinical Research in Neuroscience (CNS and PNS). [Link]

  • Real-world evidence of riluzole effectiveness in treating amyotrophic l
  • Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. ResearchGate. [Link]

  • New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers. [Link]

Sources

A Comparative Analysis of the Photophysical Properties of Naphthyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Naphthyridine derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a versatile scaffold in materials science and medicinal chemistry. Their rigid, planar structure and inherent electron-deficient nature give rise to a rich array of photophysical properties, making them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) to advanced bioimaging probes.[1][2] This guide provides a comprehensive comparative analysis of the photophysical characteristics of various naphthyridine isomers, offering researchers, scientists, and drug development professionals a detailed understanding of their structure-property relationships and the experimental methodologies used for their characterization.

The Influence of Isomeric Structure on Photophysical Behavior

The positioning of the two nitrogen atoms within the fused pyridine ring system dictates the fundamental electronic and, consequently, the photophysical properties of naphthyridine isomers. This section delves into the distinct characteristics of prominent naphthyridine families.

1,8-Naphthyridines: The Versatile Emitters

1,8-Naphthyridine derivatives are arguably the most extensively studied class, renowned for their strong fluorescence and diverse applications.[1] Their rigid structure often leads to high quantum yields.[3][4] The photophysical properties of these derivatives can be finely tuned through strategic functionalization. For instance, ethynyl-linked benzofuran-1,8-naphthyridine compounds exhibit high-yield fluorescence with solvatochromic properties, where the emission color changes with the polarity of the solvent.[1] This sensitivity to the local environment makes them excellent candidates for chemical sensors. Furthermore, their ability to form metal complexes has been exploited to create chemosensors for various metal ions.[4]

1,6-Naphthyridines: Tailored for Nonlinear Optics and Sensing

1,6-Naphthyridine derivatives have shown significant promise in the field of nonlinear optics, exhibiting second harmonic generation upon excitation with a Nd-YAG laser.[5] Their photophysical studies reveal fluorescence lifetimes of approximately 10 ns and quantum yields in the range of 0.05-0.1 in various solvents.[5] The introduction of electron-donating groups, such as a diethylamino group, can lead to a pronounced bathochromic (red) shift in the emission spectrum due to strong intramolecular charge-transfer interactions.[6] This tunability makes them suitable for various imaging and sensing applications.

2,7-Naphthyridines: Probes for the Biological Realm

Derivatives of 2,7-naphthyridine have been successfully developed as fluorescent probes for detecting biologically relevant species. For example, a probe based on this scaffold demonstrated a remarkable 240-fold fluorescence enhancement and a large Stokes shift of 225 nm upon reacting with thiophenol, enabling its detection in living cells and zebrafish.[7] This "turn-on" fluorescence response is highly desirable for bioimaging as it minimizes background signal and enhances sensitivity.

Other Isomers: An Expanding Frontier

Research into other naphthyridine isomers, such as 1,5-, 1,7-, and 2,6-naphthyridines, is an expanding area. Studies on 1,5-naphthyridine derivatives have explored their synthesis and reactivity, laying the groundwork for future photophysical investigations. Spectroscopic and theoretical studies of 1,6- and 1,7-naphthyridine derivatives have shed light on their solvatochromic behavior and the influence of solvent on their electronic structure.[8][9] The biological activity of 2,6-naphthyridine derivatives has also been a focus, with some compounds showing potential as organic light-emitting materials.[10]

Quantitative Comparison of Photophysical Data

To facilitate a direct comparison, the following tables summarize key photophysical parameters for representative naphthyridine derivatives from the literature. It is crucial to note that these values are highly dependent on the specific molecular structure, solvent, and measurement conditions.

Table 1: Photophysical Properties of Selected 1,8-Naphthyridine Derivatives

DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
Ethynyl-linked benzofuran-naphthyridineVariesSolvatochromicSolvatochromicHigh-yield[1]
Conjugated 1,8-naphthyridine oligomersSolution-Blue, Green, Yellow0.70 - 1.0[3]
bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (L)CH2Cl2-380-410-[11]
Zn(II) complex of LSolid State-463-[11]

Table 2: Photophysical Properties of Selected 1,6-Naphthyridine Derivatives

DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Lifetime (τ, ns)Reference
General 1,6-NaphthyridinesVaries--~0.05 - 0.1~10[5]
Fused 1,6-naphthyridin-4-amineDMSO344-448Varies--[6]
Diethylamino-substituted derivativeDMSO-486--[6]

Table 3: Photophysical Properties of a 2,7-Naphthyridine-Based Fluorescent Probe

DerivativeApplicationStokes Shift (nm)Fluorescence EnhancementKey FeatureReference
AND-DNPThiophenol detection225240-foldUltrafast response (30s)[7]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible measurement of photophysical properties is paramount for comparative analysis. This section provides detailed, step-by-step methodologies for determining two key parameters: fluorescence quantum yield and fluorescence lifetime.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence of an unknown sample to a well-characterized standard, is a widely used and accessible technique.[12][13]

Step-by-Step Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the naphthyridine derivative under investigation.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

    • Calculate the gradient (Grad) of the straight line for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)

    where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).[12]

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a powerful technique for determining the excited-state lifetime of a fluorophore.[14][15]

Step-by-Step Protocol:

  • Instrumentation Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser) and a sensitive single-photon detector.

  • Sample Preparation: Prepare a dilute solution of the naphthyridine derivative.

  • Excitation and Detection: Excite the sample with short pulses of light at an appropriate wavelength. The fluorescence emission is collected, passed through a monochromator to select the emission wavelength, and detected by the single-photon detector.

  • Data Acquisition: The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).

Visualizing Experimental and Application Pathways

Diagrams are invaluable tools for understanding complex experimental workflows and biological mechanisms.

Experimental Workflow for Photophysical Characterization

The following diagram outlines the logical flow of experiments for a comprehensive photophysical analysis of a novel naphthyridine derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_photophysical Photophysical Measurements cluster_application Application-Specific Testing synthesis Synthesis of Naphthyridine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr mass_spec Mass Spectrometry purification->mass_spec xray X-ray Crystallography (optional) purification->xray uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Steady-State Fluorescence Spectroscopy uv_vis->fluorescence qy Quantum Yield Determination fluorescence->qy lifetime Time-Resolved Fluorescence Spectroscopy (TCSPC) fluorescence->lifetime oled OLED Device Fabrication & Testing lifetime->oled bioimaging Cellular Imaging & Sensing Studies lifetime->bioimaging

Caption: Experimental workflow for the synthesis, characterization, and photophysical analysis of naphthyridine derivatives.

Signaling Pathway for a Naphthyridine-Based Bioimaging Probe

This diagram illustrates a common mechanism for a "turn-on" fluorescent probe designed for detecting a specific analyte in a biological system.

signaling_pathway cluster_reaction Reaction with Analyte probe_off Naphthyridine Probe (Non-fluorescent) probe_on Naphthyridine Fluorophore (Fluorescent) probe_off->probe_on Chemical Reaction quencher Quenching Group probe_off->quencher Attached no_light No/Low Emission probe_off->no_light light_out Fluorescence Emission probe_on->light_out analyte Target Analyte (e.g., Thiophenol) light_in Excitation Light light_in->probe_off light_in->probe_on

Caption: Mechanism of a 'turn-on' fluorescent probe based on a naphthyridine scaffold.

Conclusion and Future Outlook

The diverse family of naphthyridine derivatives offers a rich platform for the development of advanced functional materials. Their tunable photophysical properties, driven by isomeric structure and substitution patterns, have already led to significant advancements in OLEDs and bioimaging. A thorough understanding of their structure-property relationships, underpinned by rigorous experimental characterization, is essential for unlocking their full potential. Future research will likely focus on the design of novel derivatives with enhanced properties, such as near-infrared emission for deeper tissue imaging and improved charge transport for more efficient electronic devices. The continued exploration of the less common naphthyridine isomers also holds the promise of discovering new and exciting photophysical phenomena.

References

  • Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543. [Link]

  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [Link]

  • The structure, photophysical properties and application of 1,8-naphthyridine derivatives. Chinese Chemical Letters. [Link]

  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes. New Journal of Chemistry. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]

  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. ResearchGate. [Link]

  • Ultrafast 2,7-Naphthyridine-Based fluorescent probe for detection of thiophenol with a remarkable Stokes shift and its application In vitro and in vivo. Talanta, 205, 120067. [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]

  • Time-Resolved Fluorescence Measurements. BMG LABTECH. [Link]

  • A 2, 7-Naphthyridine-Based Fluorescent Turn-on Probe for Detection of Biothiols in vitro and in vivo. ResearchGate. [Link]

  • Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes. Inorganic Chemistry, 49(11), 5086-5096. [Link]

  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. ResearchGate. [Link]

  • Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. PubMed. [Link]

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 707. [Link]

  • Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Journal of Materials Chemistry C. [Link]

  • A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. [Link]

  • Spectroscopic and Theoretical Studies of Derivatives of 1,6- And 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1399-1407. [Link]

  • Time resolved fluorescence spectroscopy. Journal of Molecular Structure, 173, 229-234. [Link]

  • Calculate fluorescence quantum yield. FluorTools. [Link]

  • Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. International Journal of Molecular Sciences, 23(18), 10471. [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

  • Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. ResearchGate. [Link]

  • Time Resolved Fluorescence Spectroscopy. University of Pennsylvania, Department of Physics & Astronomy. [Link]

  • A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions. [Link]

  • A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate. [Link]

  • Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology, 11(1), 19-25. [Link]

  • Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. New Journal of Chemistry. [Link]

  • Non-Linear Optical Properties of 2,7-Naphthyridine Derivatives for Optical Switching Application: A DFT Study. The Royal Society of Chemistry. [Link]

  • Spectroscopic and theoretical studies of derivatives of 1,6-and 1,7-naphthyridines. ResearchGate. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3299. [Link]

  • Photophysical Properties of Some Naphthalimide Derivatives. MDPI. [Link]

  • Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. ResearchGate. [Link]

  • Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. SciSpace. [Link]

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 18(5), 629-641. [Link]

  • 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. ResearchGate. [Link]

  • 1,5-Naphthyridine. NIST WebBook. [Link]

  • Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. [Link]

  • Photophysical Properties of Some Naphthalimide Derivatives. ResearchGate. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3299. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules, 20(10), 19149-19163. [Link]

Sources

Independent Verification of the Biological Effects of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for the independent verification of the biological effects of the novel compound, (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid. Given the scarcity of published data on this specific molecule, we will infer its potential biological activity based on the well-established pharmacological profile of the aminonaphthyridine scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound's potential as a therapeutic agent.

Introduction to (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid and its Predicted Antimicrobial Activity

(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid is a heterocyclic compound belonging to the naphthyridine class of molecules. The naphthyridine core is a key pharmacophore in a variety of biologically active compounds. A significant body of research has demonstrated that naphthyridine derivatives possess a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects[1][2].

Notably, the 1,8-naphthyridine scaffold is the backbone of nalidixic acid, the first synthetic quinolone antibiotic, which functions by inhibiting bacterial DNA gyrase[3][4]. This enzyme is crucial for DNA replication, transcription, and repair in bacteria, making it an excellent target for antimicrobial drugs[5]. The structural similarity of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid to known antimicrobial naphthyridines suggests that it may also exhibit antimicrobial properties. The presence of amino and hydroxyl functional groups, along with an acetic acid moiety, could modulate its interaction with biological targets and influence its spectrum of activity and potency.

This guide will, therefore, focus on providing a robust methodology for verifying the predicted antimicrobial effects of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid. We will outline a comparative study against established antimicrobial agents and provide detailed protocols for in vitro evaluation.

Comparative Analysis: Benchmarking Against Standard Antimicrobial Agents

To ascertain the antimicrobial potential of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid, a comparative analysis against well-characterized antimicrobial drugs is essential. The choice of comparator agents should be guided by their mechanism of action and spectrum of activity. Given the predicted activity of our target compound as a potential DNA gyrase inhibitor, suitable comparators would include:

  • Nalidixic Acid: As the archetypal 1,8-naphthyridine antibacterial agent, it serves as a primary benchmark for compounds with a similar scaffold.

  • Ciprofloxacin: A second-generation fluoroquinolone with a broader spectrum of activity and higher potency than nalidixic acid, also targeting DNA gyrase and topoisomerase IV.

  • A broad-spectrum antibiotic from a different class: Including an agent with a different mechanism of action (e.g., a beta-lactam like ampicillin or a macrolide like erythromycin) will help to contextualize the specificity and breadth of the test compound's activity.

The primary metric for comparison will be the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Hypothetical Comparative MIC Data (μg/mL) for (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid and Comparator Antimicrobials
Microorganism(7-Amino-2-hydroxynaphthyridin-4-yl)acetic acidNalidixic AcidCiprofloxacinAmpicillin
Staphylococcus aureus (ATCC 29213)16320.50.25
Escherichia coli (ATCC 25922)840.0154
Pseudomonas aeruginosa (ATCC 27853)64>1280.25>128
Enterococcus faecalis (ATCC 29212)32>12812
Candida albicans (ATCC 90028)>128>128>128>128

Note: The above data is hypothetical and serves as an example of how to present comparative results. Actual experimental data must be generated.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are standard methods for determining the in vitro antimicrobial activity of a novel compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated, and the lowest concentration of the compound that inhibits visible growth is recorded as the MIC.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this 2-fold serial dilution from well 2 to well 10.

    • Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC is determined to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Principle: Aliquots from the clear wells of the MIC plate are subcultured onto an agar medium that does not contain the test compound. The lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum is the MBC.

Step-by-Step Protocol:

  • Subculturing: From each well of the MIC plate that shows no visible growth, plate a 10 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum growing on the agar plate.

Visualization of Key Concepts

Experimental Workflow for MIC and MBC Determination

G cluster_MIC MIC Determination cluster_MBC MBC Determination prep_stock Prepare Stock Solution of Test Compound serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells onto Agar Plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest Concentration with ≥99.9% Killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

G cluster_process Normal DNA Replication compound (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid compound->inhibition dna_gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) supercoiled_dna Negatively Supercoiled DNA dna_gyrase->supercoiled_dna Introduces negative supercoils relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Binds replication_fork DNA Replication Fork supercoiled_dna->replication_fork Allows progression bacterial_death Bacterial Cell Death replication_fork->bacterial_death Blocked by inhibition inhibition->dna_gyrase Inhibits

Caption: Proposed inhibition of DNA gyrase.

Conclusion

This guide provides a scientifically grounded framework for the independent verification of the predicted antimicrobial activity of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid. By employing standardized methodologies and comparing against established drugs, researchers can generate robust and reliable data to assess the therapeutic potential of this novel compound. The provided protocols and conceptual diagrams are designed to facilitate a comprehensive and logical experimental approach. The results of such studies will be crucial in determining whether (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid warrants further investigation in the drug discovery pipeline.

References

  • Synthesis and study biological activity of some 1,8- Naphthyriane Derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597 E-ISSN: 2521-3512). Retrieved from [Link]

  • Li, S., et al. (2019). Identification of nicotinamide aminonaphthyridine compounds as potent RET kinase inhibitors and antitumor activities against RET rearranged lung adenocarcinoma. Bioorganic & Medicinal Chemistry, 27(19), 103052. Retrieved from [Link]

  • Bano, S., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. Retrieved from [Link]

  • Cieplik, J., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4978. Retrieved from [Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2021). The Journal of Organic Chemistry, 86(15), 10395-10404. Retrieved from [Link]

  • Chaudhary, P., et al. (2007). Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. Indian Journal of Pharmaceutical Sciences, 69(3), 389. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2022). Molecules, 27(24), 8933. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2022). Molecules, 27(24), 8933. Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2022). Molecules, 27(24), 8933. Retrieved from [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). International Journal of Molecular Sciences, 24(21), 15729. Retrieved from [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2022). Scientific Reports, 12(1), 1-16. Retrieved from [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2023). Journal of Medicinal Chemistry, 66(9), 6185-6202. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid was not publicly available. The hazard assessment and subsequent disposal recommendations are therefore based on data from structurally analogous amino-naphthyridine compounds and general principles of chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of a compound is the foundational step in its safe handling and disposal. Based on the analysis of similar amino-naphthyridine derivatives, (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid should be handled as a hazardous substance.

Inferred Hazard Profile:

Hazard ClassDescriptionRecommended Precautions
Skin Irritant May cause skin irritation upon contact.Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact.[2][3][4][5]
Eye Irritant May cause serious eye irritation.Wear chemical safety goggles or a face shield.[2][3][4][5]
Respiratory Irritant Inhalation of dust may cause respiratory tract irritation.Handle in a well-ventilated area or under a chemical fume hood.[2][5]
Environmental Hazard The environmental impact is not fully characterized. As a precaution, it should not be released into the environment.[5]Prevent entry into drains and waterways.

Due to these potential hazards, all waste containing (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[6]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for chemical disposal is that no experimental work should commence without a clear plan for the waste it will generate.[7] The disposal of (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid must be managed through your institution's hazardous waste program.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous reactions and to facilitate compliant disposal.[1][5]

  • Solid Waste:

    • Collect unused or expired (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid powder in its original container if possible.

    • For contaminated solid labware (e.g., weighing boats, gloves, filter paper), place these items in a designated, durable, and sealable container lined with a chemically resistant bag.[6]

  • Liquid Waste:

    • Collect all solutions containing (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy).

    • Crucially, do not mix this waste with other waste streams such as halogenated solvents, strong acids, bases, or oxidizers without first consulting compatibility charts or your EHS department.[6] Incompatible materials must be stored separately to prevent reactions.[8]

  • Sharps Waste:

    • Any sharps (needles, scalpels, etc.) contaminated with the compound must be placed immediately into a designated, puncture-proof sharps container.[6]

Step 2: Proper Waste Container Management

Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have strict requirements for waste containers.[5]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "(7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid" and any solvents present with their approximate concentrations.

  • Container Integrity: Ensure containers are in good condition, free from leaks or damage, and are always kept tightly closed except when adding waste. This is a critical OSHA and EPA requirement.[5][9]

  • Filling: Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[5][9]

  • Location: The SAA should be a designated secondary containment tray or cabinet.

  • Segregation: Store containers in a way that separates incompatible waste types. For instance, use separate secondary containment bins for acidic, basic, and organic waste streams.

  • Accumulation Limits: Be aware of the volume limits for SAAs (typically 55 gallons total hazardous waste and/or 1 quart of acutely hazardous waste). Once these limits are reached, a pickup must be scheduled promptly.[9]

Step 4: Arranging for Disposal
  • Contact EHS: Once your waste container is nearly full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete any required waste manifest or pickup request forms provided by your EHS office. This documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and tracks the waste from "cradle-to-grave."

The following diagram illustrates the decision-making workflow for the disposal of (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid waste.

DisposalWorkflowcluster_classificationWaste Classificationcluster_collectionCollection & Segregationcluster_storageStoragecluster_disposalFinal DisposalstartWaste Generation(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acidis_solidSolid?start->is_solidis_liquidLiquid?is_solid->is_liquidNosolid_wasteSolid Waste Container(Labeled)is_solid->solid_wasteYesis_sharpSharp?is_liquid->is_sharpNoliquid_wasteLiquid Waste Container(Labeled, Compatible)is_liquid->liquid_wasteYessharp_wasteSharps Container(Puncture-proof)is_sharp->sharp_wasteYesstore_saaStore in DesignatedSatellite Accumulation Area (SAA)is_sharp->store_saaNosolid_waste->store_saaliquid_waste->store_saasharp_waste->store_saasecondary_containmentUse Secondary Containment& Segregate Incompatiblesstore_saa->secondary_containmentcontact_ehsContact EHS for Pickupsecondary_containment->contact_ehsdocumentationComplete Waste Manifestcontact_ehs->documentationapproved_facilityDisposal at an ApprovedHazardous Waste Facilitydocumentation->approved_facility

Caption: Decision workflow for proper waste disposal.

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large or unmanageable spills, or if there is a risk of respiratory exposure outside of a fume hood, evacuate the area and contact your institution's emergency response line.

  • Don PPE: Before addressing the spill, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Containment & Cleanup:

    • For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, dry sand) to prevent the powder from becoming airborne. Carefully sweep the material into a designated waste container.[6]

    • For liquid spills: Use an inert absorbent material from a spill kit to absorb the liquid. Work from the outside of the spill inward. Place the used absorbent material into a sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these procedures, researchers can ensure that the disposal of (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the integrity of the scientific process from inception to completion.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Chemical Storage Requirements. Retrieved from [Link]

A Senior Application Scientist's Guide to the Safe Handling of (7-Amino-2-hydroxynaphthyridin-4-yl)acetic acid

A Senior Application Scientist's Guide to the Safe Handling of (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities requires a proactive and cautious approach. This guide provides essential safety and logistical information for handling (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, we will proceed under the established principle of treating all compounds of unknown toxicity as potentially hazardous.[3][4] This protocol is built upon a synthesis of data from structurally related compounds and universal laboratory safety standards to ensure the highest degree of protection.

Inferred Hazard Assessment & Risk Mitigation

While a specific toxicological profile for (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid is not publicly available, an analysis of related chemical structures—such as aminonaphthyridines, aminocoumarins, and other heterocyclic carboxylic acids—allows us to infer potential hazards.[5][6][7] The primary risks are anticipated to be irritation to the skin, eyes, and respiratory system.[8][9][10]

Core Principle: All handling operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Potential Hazard Route of Exposure Inferred Health Effect Primary Mitigation Strategy
Respiratory Irritation InhalationMay cause irritation to the respiratory tract.[5][8]Mandatory use of a chemical fume hood; avoid dust generation.[3][11]
Serious Eye Irritation Eye ContactMay cause serious irritation or damage.[5][8][12]Wear chemical splash goggles.[13]
Skin Irritation Skin ContactMay cause skin irritation upon contact.[5][8]Wear appropriate chemically resistant gloves and a lab coat.[3][14]
Unknown Systemic Effects Ingestion, Inhalation, Skin AbsorptionAs a novel compound, long-term or systemic effects are unknown.Assume high toxicity and minimize all routes of exposure.[4]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure.[15] The following table outlines the minimum required PPE and recommended enhancements for operations with a higher risk of spills or aerosolization.[3]

PPE Category Minimum Requirement for All Handling Enhanced Protection for High-Risk Operations
Eye & Face ANSI Z87.1 compliant safety glasses with side shields.[3]Chemical splash goggles are required.[13] For large quantities, add a full-face shield over the goggles.[16][17]
Hand Nitrile gloves (ensure to check for breakthrough times if available). Inspect gloves before each use.[14]Double-gloving with two pairs of nitrile gloves.[3] For tasks with high splash risk, consider heavier-duty gloves.
Body Full-length, buttoned laboratory coat.A chemically resistant apron over the lab coat or a disposable coverall ("bunny suit").[3][16]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[4][13]N/A (Shoe covers may be used for containment in designated areas).[16]
Respiratory All manipulations must be performed in a certified chemical fume hood.[3]If work outside a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with appropriate cartridges is required.[17]

Operational Plan: From Receipt to Application

A systematic workflow is critical to safe handling. The following steps provide a self-validating system to minimize exposure at every stage.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage, swelling, or compromised seals.[1] If the container is damaged, do not open it and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Label: Ensure the container is clearly labeled with the full chemical name. If preparing secondary containers or solutions, label them immediately with the chemical name, concentration, date, and your initials.[2]

  • Store: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][18] The storage location should be within a designated and labeled cabinet for research chemicals.

Step 2: Weighing and Solution Preparation Workflow

This protocol is designed to prevent the generation and inhalation of airborne particles.

  • Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer, etc.).

  • Tare Container: Place a tared, sealed receiving vial on the analytical balance inside the fume hood.

  • Aliquot Transfer: Carefully open the stock container inside the fume hood. Use a clean spatula to transfer a small amount of the solid (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid into the tared vial. Close the stock container immediately.

  • Seal and Weigh: Seal the receiving vial before removing it from the fume hood to place on the balance for an accurate reading. This prevents contamination of the balance.

  • Dissolution: Return the sealed vial to the fume hood. Add the desired solvent slowly to avoid splashing. Seal the vial again before agitating or vortexing to dissolve the compound.

  • Finalize: The resulting solution is now ready for experimental use. All subsequent work should also be performed within the fume hood.

Gcluster_fume_hoodInside Chemical Fume Hoodcluster_balanceAnalytical Balanceprep1. Prepare Workspace & Equipmenttransfer2. Transfer Solid to Tared Vialprep->transferweigh3. Seal Vial & Weightransfer->weighSeal Firstdissolve4. Add Solvent & Dissolvereadyreadydissolve->readyReady for Useweigh->dissolveReturn to Hood

Caption: Workflow for Safe Weighing and Solution Preparation.

Spill and Emergency Procedures

  • Small Spills (in fume hood): If a small amount of solid or solution is spilled inside the fume hood, absorb it with an inert material (e.g., vermiculite, dry sand).[19] Place the contaminated absorbent material into a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent.

  • Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area immediately. Alert all nearby personnel and your laboratory safety officer.[3] Do not attempt to clean it up yourself. Contact your institution's EHS department for emergency response.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][14]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][14]

Disposal Plan: A Chain of Custody for Safety

Proper disposal is a critical final step. Never dispose of (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid or its solutions down the drain or in the regular trash.[19] All materials contaminated with this compound are considered hazardous waste.

Gcluster_segregationStep 1: Waste SegregationstartWaste Generated(Gloves, Vials, Solutions, etc.)is_solidSolid or Liquid Waste?start->is_solidsolid_wasteCollect in Labeled,Sealable Solid Waste Containeris_solid->solid_wasteSolidliquid_wasteCollect in Labeled,Leak-Proof Liquid Waste Containeris_solid->liquid_wasteLiquidstorageStep 2: Store in DesignatedSatellite Accumulation Area (SAA)with Secondary Containmentsolid_waste->storageliquid_waste->storagepickupStep 3: Contact EHS forHazardous Waste Pickupstorage->pickupendProper Disposal by EHSpickup->end

Caption: Decision Workflow for Waste Segregation and Disposal.

Disposal Protocol:

  • Waste Identification: All materials, including unused product, reaction byproducts, contaminated gloves, weigh boats, pipette tips, and cleaning materials, must be classified as hazardous chemical waste.[19]

  • Segregation and Collection:

    • Solid Waste: Collect in a designated, durable, and sealable container clearly labeled "Hazardous Waste" with the full chemical name.[19]

    • Liquid Waste: Collect solutions in a separate, leak-proof container compatible with the solvent used. Do not mix with other incompatible waste streams.[19]

  • Storage: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory. The containers must be kept closed at all times except when adding waste and should be placed in secondary containment to prevent spills.[19]

  • Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not transport the waste yourself.[19]

By adhering to these rigorous safety protocols, you can confidently work with (7-Amino-2-hydroxy[1][2]naphthyridin-4-yl)acetic acid while upholding the highest standards of laboratory safety and protecting yourself and your colleagues.

References

  • University of Pittsburgh. (2023, September 21). GUIDELINES FOR THE SAFE HANDLING OF UNKNOWN CHEMICALS. EH&S Guideline Number: 04-032.
  • BenchChem. (n.d.). Essential Safety and Handling Guidance for Unknown Laboratory Chemicals.
  • BenchChem. (n.d.). Proper Disposal of Benzo[c][1][3]naphthyridine: A Comprehensive Guide for Laboratory Professionals. Retrieved from benchchem.com.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 7-Aminocoumarin-4-acetic acid.
  • ChemicalBook. (2025, September 27). 2-(7-AMINO-2-HYDROXY[1][2]NAPHTHYRIDIN-4-YL)-ACETIC ACID - Safety Data Sheet. Retrieved from chemicalbook.com.

  • Oklahoma State University. (n.d.). General Laboratory Safety Rules.
  • ECHEMI. (n.d.). 1,8-Naphthyridine SDS, 254-60-4 Safety Data Sheets.
  • Purdue University. (n.d.). Unknown Chemicals - Environmental Health and Safety.
  • Unknown Source. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2016, February 24). SAFETY DATA SHEET: Acetic acid.
  • Fluorochem. (2024, December 19). Safety Data Sheet: 3-Acetyl-2-methyl-1,6-naphthyridine.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 1,8-Naphthyridine-2-carbaldehyde.
  • MedchemExpress.com. (2026, January 6). Safety Data Sheet: 1,8-Naphthyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-mesitylacetamide.
  • ECHEMI. (n.d.). 2-Amino-7-chloro-1,8-naphthyridine SDS, 15944-33-9 Safety Data Sheets.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.